1,2,3,5-Cyclohexanetetrol, 4,6-diamino-
Descripción
BenchChem offers high-quality 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
488-52-8 |
|---|---|
Fórmula molecular |
C₆H₁₄N₂O₄ |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
4,6-diaminocyclohexane-1,2,3,5-tetrol |
InChI |
InChI=1S/C6H14N2O4/c7-1-3(9)2(8)5(11)6(12)4(1)10/h1-6,9-12H,7-8H2 |
Clave InChI |
ANLMVXSIPASBFL-UHFFFAOYSA-N |
SMILES |
C1(C(C(C(C(C1O)O)O)N)O)N |
SMILES canónico |
C1(C(C(C(C(C1O)O)O)N)O)N |
Sinónimos |
4,6-Diamino-1,2,3,5-cyclohexanetetrol; 1,3-Diamino-1,3-dideoxy-scyllo-inositol_x000B_1,3-Diamino-1,3-dideoxy-scyllo-Inositol, |
Origen del producto |
United States |
The Chemical Architecture and Biological Significance of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- (Streptamine)
Executive Summary
As a Senior Application Scientist navigating the complex landscape of RNA-targeted therapeutics, understanding the foundational scaffolds of natural antibiotics is paramount. 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- , universally known as streptamine , serves as the critical aminocyclitol core for a major class of aminoglycoside antibiotics, most notably streptomycin ([1]). This technical guide deconstructs the structural chemistry, biosynthetic origins, and ribosomal targeting mechanisms of streptamine, providing actionable, self-validating protocols for researchers developing next-generation, resistance-evading antimicrobial agents.
Structural Chemistry and Stereochemical Configuration
Streptamine is a highly polar, polycationic pseudo-sugar. Its rigid structural geometry is the primary driver of its biological activity. The compound adopts a scyllo-inositol stereochemical configuration, meaning all six substituents (four hydroxyl groups and two amino groups) are positioned equatorially on the cyclohexane ring.
Causality in Structural Design: The all-equatorial (all-trans) arrangement is thermodynamically optimal because it eliminates 1,3-diaxial steric clashes. Biologically, this rigid, flat projection is critical. It precisely spaces the protonated amino groups to interact electrostatically with the negatively charged phosphate backbone of bacterial RNA, while the hydroxyl groups act as directional hydrogen-bond donors/acceptors within the major groove of the decoding center ([2]).
Table 1: Physicochemical and Structural Properties
| Property | Value | Causality / Scientific Significance |
| IUPAC Name | 1,3-diamino-1,3-dideoxy-scyllo-inositol | Standardized cyclitol nomenclature defining the scyllo core. |
| CAS Registry Number | 488-52-8[3] | Unique chemical identifier for procurement and database cross-referencing. |
| Molecular Formula | C6H14N2O4[3] | Defines the highly polar, hydrogen-bonding rich nature of the scaffold. |
| Density | 1.626 g/cm³[3] | High density reflects tight intermolecular hydrogen bonding in the solid state. |
| pKa (Amino groups) | ~7.5 - 8.5 | Ensures the molecule is polycationic at physiological pH, driving electrostatic attraction to RNA. |
Biosynthetic Pathway: The myo-Inositol Route
A fundamental distinction in aminoglycoside biology is the biosynthetic origin of the cyclitol core. While the ubiquitous 2-deoxystreptamine (2-DOS) core (found in kanamycin and neomycin) is synthesized directly from glucose-6-phosphate via 2-deoxy-scyllo-inosose synthase, streptamine biosynthesis diverges entirely, utilizing myo-inositol as its primary precursor ([4]).
This pathway involves a sequence of highly specific oxidations and transaminations. Phosphorylation of intermediate states (e.g., scyllo-inosamine-4-phosphate) is a crucial evolutionary mechanism that prevents the intermediate from diffusing away from the biosynthetic enzyme complex and provides a thermodynamic driving force for subsequent steps ([5]).
Enzymatic biosynthetic pathway of Streptamine from Glucose-6-phosphate via myo-Inositol.
Ribosomal Targeting and Mechanism of Action
Streptamine-containing aminoglycosides exert their bactericidal effect by binding to the decoding A-site of the bacterial 16S rRNA within the 30S ribosomal subunit ([2]).
Upon binding, the streptamine core forces the universally conserved adenine residues (A1492 and A1493) to "flip out" of the RNA helix. This conformational change mimics the exact structural state induced by a cognate tRNA-mRNA match. Consequently, the ribosome loses its proofreading ability, leading to rampant mistranslation, the accumulation of truncated/misfolded proteins, and rapid cell death.
Table 2: Comparison of Aminocyclitol Scaffolds in Antibiotics
| Scaffold | Hydroxyl Positions | Amino Positions | Representative Antibiotic | Biosynthetic Precursor |
| Streptamine | 1, 2, 3, 5 | 4, 6 | Streptomycin (as Streptidine) | myo-Inositol[4] |
| 2-Deoxystreptamine | 4, 5, 6 | 1, 3 | Kanamycin, Gentamicin | Glucose-6-phosphate[1] |
| Actinamine | 1, 2, 3, 5 | 4, 6 (N,N-dimethyl) | Spectinomycin | myo-Inositol |
Experimental Workflows: Synthesis and Validation
To develop novel streptamine derivatives that evade resistance, researchers must accurately quantify RNA binding. Traditional solid-phase assays (like Surface Plasmon Resonance) often fail because the required washing steps disrupt the rapid off-rates typical of aminoglycoside-RNA interactions.
As a self-validating alternative, we utilize Fluorescence Polarization (FP) . FP allows for true equilibrium measurement in solution, directly correlating the slowing of molecular rotation (polarization) to the mass increase upon RNA binding.
Protocol: Self-Validating Ribosomal Binding Assay (Fluorescence Polarization)
Objective: To quantify the binding affinity ( Kd ) of synthetic streptamine derivatives to the 16S rRNA A-site while mathematically ruling out non-specific electrostatic aggregation.
Materials:
-
Fluorescein-labeled wild-type A-site RNA construct (Fl-WT-RNA).
-
Fluorescein-labeled mutant A-site RNA (Fl-Mut-RNA, A1408G) as an internal negative control.
-
Assay Buffer: 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂. (Causality: Mg²⁺ is strictly required to stabilize the functional tertiary hairpin structure of the RNA; omitting it yields biologically irrelevant linear RNA).
Step-by-Step Methodology:
-
RNA Annealing: Dilute Fl-WT-RNA and Fl-Mut-RNA to 100 nM in Assay Buffer. Heat to 85°C for 3 minutes, then cool slowly (0.1°C/sec) to 25°C. (Causality: Rapid cooling traps RNA in intermolecular dimers; slow cooling ensures the formation of the correct intramolecular A-site hairpin).
-
Ligand Preparation: Prepare a 12-point, 2-fold serial dilution of the streptamine derivative (from 100 µM to 48 nM) in Assay Buffer.
-
Equilibration: In a black 384-well microplate, mix 10 µL of annealed RNA (final concentration 10 nM) with 10 µL of each ligand dilution. Incubate in the dark for 30 minutes at 25°C to reach thermodynamic equilibrium.
-
Measurement: Read the plate on a multi-mode microplate reader using polarizing filters (Excitation: 485 nm, Emission: 535 nm).
-
Self-Validation & Analysis:
-
Plot milli-polarization (mP) against log[Ligand] and fit to a one-site specific binding model to derive the Kd .
-
Validation Check: The Fl-Mut-RNA (A1408G) must exhibit a flat baseline (no change in mP). If the mutant RNA shows a binding curve, the streptamine derivative is engaging in non-specific polycationic binding rather than targeted decoding-center engagement. The assay self-invalidates the compound.
-
Mechanisms of Resistance: Aminoglycoside Modifying Enzymes (AMEs)
The primary mechanism by which pathogens neutralize streptamine-based drugs is through the expression of Aminoglycoside Modifying Enzymes (AMEs) ([6]). These enzymes covalently attach functional groups to the equatorial hydroxyls or amines of the cyclitol core. This modification introduces severe steric hindrance and alters the charge distribution, completely abrogating the molecule's ability to dock into the tight pocket of the 16S rRNA.
Enzymatic modification of the Streptamine core by AMEs leading to antibiotic resistance.
References
-
2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics Journal of Medicinal Chemistry URL:[Link]
-
Aminoglycoside Resistance with Homogeneous and Heterogeneous Populations of Antibiotic-Resistant Ribosomes Antimicrobial Agents and Chemotherapy URL:[Link]
-
Biosynthesis of Unusual Aminocyclitol-Containing Natural Products Chemical Reviews URL:[Link]
-
Modification at the 2′-Position of the 4,5-Series of 2-Deoxystreptamine Aminoglycoside Antibiotics To Resist Aminoglycoside Modifying Enzymes and Increase Ribosomal Target Selectivity ACS Infectious Diseases URL:[Link]
Sources
The Architectural Blueprint of a Crucial Aminoglycoside Precursor: A Technical Guide to the Biosynthesis of 2-Deoxystreptamine
Foreword: Unveiling the Core of Aminoglycoside Antibiotics
The relentless challenge of antimicrobial resistance necessitates a profound understanding of the biosynthetic machinery that nature employs to construct complex antibacterial agents. Among these, the aminoglycosides represent a clinically significant class of antibiotics, characterized by their potent bactericidal activity. At the heart of many of these molecules lies a unique aminocyclitol scaffold, 1,2,3,5-Cyclohexanetetrol, 4,6-diamino-, more commonly known as 2-deoxystreptamine (2-DOS). This guide provides an in-depth exploration of the natural biosynthetic pathway of 2-DOS, a critical precursor for a vast array of aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin.[1][2][3] We will dissect the enzymatic symphony that transforms a simple sugar into this intricate molecular core, providing researchers, scientists, and drug development professionals with a comprehensive technical resource to inform and inspire the next generation of antibiotic discovery and engineering.
I. The Central Pathway: From Glucose to the 2-Deoxystreptamine Core
The biosynthesis of 2-deoxystreptamine is a conserved and elegant pathway that initiates from the primary metabolite, D-glucose-6-phosphate.[4] This multi-step enzymatic cascade involves a fascinating carbocycle formation followed by a series of oxidation and transamination reactions to install the characteristic diamino groups. This process has been elucidated through a combination of genetic studies, isotopic labeling experiments, and in vitro enzymatic reconstructions.[5][6][7][8]
The core pathway can be dissected into three key enzymatic stages:
-
Carbocycle Formation: The initial and committing step is the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (DOI), the carbocyclic precursor of 2-DOS.
-
First Transamination: An amino group is installed onto the DOI ring to form 2-deoxy-scyllo-inosamine (DOIA).
-
Oxidation and Second Transamination: The newly formed aminocyclitol undergoes oxidation and a second transamination to yield the final product, 2-deoxystreptamine.
The following diagram provides a high-level overview of the 2-DOS biosynthetic pathway:
Caption: Overview of the 2-deoxystreptamine biosynthetic pathway.
II. The Enzymatic Machinery: A Closer Look at the Key Players
The biosynthesis of 2-DOS is orchestrated by a dedicated set of enzymes, the genes for which are typically clustered together in the genomes of aminoglycoside-producing bacteria.[9][10]
A. 2-deoxy-scyllo-inosose Synthase (DOIS): The Master Cyclase
The inaugural step of the pathway is catalyzed by 2-deoxy-scyllo-inosose synthase (DOIS), a remarkable enzyme that constructs the carbocyclic ring of 2-deoxy-scyllo-inosose (DOI) from D-glucose-6-phosphate.[11][12] This transformation is a complex, multi-step reaction that proceeds without the release of any intermediates.[13] The crystal structure of DOIS from Bacillus circulans has revealed that the active site is located between the N-terminal and C-terminal domains.[11][14]
The proposed mechanism of DOIS involves the following key steps:
-
Oxidation: The C4 hydroxyl group of the substrate, D-glucose-6-phosphate, is oxidized by NAD+.[15]
-
Phosphate Elimination: This is followed by the elimination of the phosphate group from C6.
-
Reduction: The C4 keto group is then reduced by the NADH generated in the first step.
-
Aldol Condensation: Finally, an intramolecular aldol condensation between C1 and C6 forms the six-membered ring of DOI.[11]
The activity of DOIS is dependent on the presence of a divalent metal ion, typically Co²⁺, and the cofactor NAD+.[12]
B. The Dual-Role Aminotransferase: Installing the First and Second Amino Groups
A single, versatile aminotransferase is responsible for catalyzing both the first and second transamination reactions in the 2-DOS pathway.[7] In the butirosin biosynthetic gene cluster of Bacillus circulans, this enzyme is designated as BtrS.[11][16] Homologous enzymes are found in other aminoglycoside producers, such as Neo-6 in the neomycin gene cluster of Streptomyces fradiae.[10]
This pyridoxal-5'-phosphate (PLP)-dependent enzyme utilizes L-glutamine as the amino donor.[2] In the first transamination, it converts the keto group of 2-deoxy-scyllo-inosose to an amino group, yielding 2-deoxy-scyllo-inosamine.[16] Subsequently, after the action of a dehydrogenase, the same aminotransferase catalyzes the second transamination to produce 2-deoxystreptamine.
C. The Oxidative Step: 2-deoxy-scyllo-inosamine Dehydrogenase
Following the initial amination, 2-deoxy-scyllo-inosamine undergoes an oxidation step catalyzed by a dehydrogenase. This enzyme, often NAD(P)+ dependent, oxidizes the hydroxyl group at C1 of 2-deoxy-scyllo-inosamine to a keto group, forming 3-amino-2,3-dideoxy-scyllo-inosose.[17] In some organisms, a SAM-dependent dehydrogenase has also been identified.[10] This oxidation is a crucial prerequisite for the second transamination reaction.
III. Genetic Organization: The Biosynthetic Gene Clusters
The genes encoding the enzymes for 2-DOS biosynthesis are typically found organized in a cluster on the bacterial chromosome. This co-localization facilitates the coordinated regulation and expression of the pathway. The composition and arrangement of these gene clusters can vary slightly between different aminoglycoside-producing organisms, but the core set of genes for 2-DOS synthesis is highly conserved.
Table 1: Key Genes in 2-Deoxystreptamine Biosynthesis Across Different Organisms
| Gene Designation | Enzyme Function | Organism (Antibiotic) | Reference |
| btrC | 2-deoxy-scyllo-inosose synthase | Bacillus circulans (Butirosin) | [18] |
| gtmA | 2-deoxy-scyllo-inosose synthase | Micromonospora echinospora (Gentamicin) | [9] |
| neoC | 2-deoxy-scyllo-inosose synthase | Streptomyces fradiae (Neomycin) | [10] |
| btrS | L-glutamine:2-deoxy-scyllo-inosose aminotransferase | Bacillus circulans (Butirosin) | [11][16] |
| gtmB | L-glutamine:2-deoxy-scyllo-inosose aminotransferase | Micromonospora echinospora (Gentamicin) | [9] |
| neoB | L-glutamine:2-deoxy-scyllo-inosose aminotransferase | Streptomyces fradiae (Neomycin) | [10] |
| btrN | 2-deoxy-scyllo-inosamine dehydrogenase | Bacillus circulans (Butirosin) | [10] |
| gtmD | 2-deoxy-scyllo-inosamine dehydrogenase | Micromonospora echinospora (Gentamicin) | [9] |
| neoD | 2-deoxy-scyllo-inosamine dehydrogenase | Streptomyces fradiae (Neomycin) | [10] |
IV. Experimental Validation: Elucidating the Pathway
The elucidation of the 2-DOS biosynthetic pathway has been a testament to the power of a multidisciplinary approach, combining genetics, biochemistry, and analytical chemistry.
A. Gene Knockout and Heterologous Expression: Unmasking Gene Function
A cornerstone of biosynthetic pathway analysis is the targeted inactivation of genes to observe the resulting phenotype. The creation of gene knockout mutants in aminoglycoside-producing organisms like Streptomyces has been instrumental in assigning functions to specific genes within the 2-DOS biosynthetic cluster.[15][19]
A typical workflow for gene knockout in Streptomyces involves:
-
Construction of a knockout vector: A plasmid is engineered to contain a selectable marker flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.
-
Introduction of the vector into Streptomyces: This is often achieved through intergeneric conjugation from E. coli.[9][15]
-
Selection for homologous recombination: Through a double-crossover event, the target gene is replaced by the selectable marker.
-
Phenotypic analysis: The mutant strain is then analyzed for its inability to produce the final antibiotic and for the accumulation of biosynthetic intermediates.
Complementing gene knockout studies, heterologous expression of biosynthetic genes in a more genetically tractable host like E. coli allows for the in vitro characterization of individual enzymes.[14][20]
Caption: A generalized workflow for gene knockout in Streptomyces.
B. In Vitro Reconstitution and Enzyme Assays: Building the Pathway in a Test Tube
The definitive proof of a biosynthetic pathway comes from its reconstitution in vitro using purified enzymes. This approach allows for the unambiguous determination of the function of each enzyme and the order of reactions. While the complete in vitro reconstitution of the entire 2-DOS pathway is challenging, individual enzymatic steps have been successfully reconstituted.[7][21]
1. Assay for 2-deoxy-scyllo-inosose Synthase (DOIS)
The activity of DOIS can be assayed by monitoring the formation of its product, 2-deoxy-scyllo-inosose (DOI), from D-glucose-6-phosphate.
-
Principle: The reaction is initiated by adding the purified enzyme to a reaction mixture containing D-glucose-6-phosphate, NAD+, and CoCl₂. The reaction is then stopped, and the product is derivatized and quantified by methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Protocol Outline:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), D-glucose-6-phosphate, NAD+, and CoCl₂.
-
Initiate the reaction by adding purified DOIS enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 37°C).
-
Terminate the reaction by adding an acid or a solvent like methanol.
-
Analyze the formation of DOI using an appropriate analytical method.
-
2. Assay for Aminotransferase Activity
The activity of the aminotransferase (e.g., BtrS) can be measured by monitoring the formation of the aminated product or the consumption of the amino donor, L-glutamine.
-
Principle: A coupled enzyme assay can be employed where the co-product of the transamination, α-ketoglutarate, is measured. Alternatively, direct measurement of the aminated cyclitol product can be performed using HPLC or LC-MS.[22]
-
Protocol Outline (HPLC-based):
-
Prepare a reaction mixture containing buffer, 2-deoxy-scyllo-inosose (for the first transamination) or 3-amino-2,3-dideoxy-scyllo-inosose (for the second), L-glutamine, and PLP.
-
Start the reaction by adding the purified aminotransferase.
-
Incubate at the optimal temperature.
-
Stop the reaction and analyze the formation of the aminated product by HPLC.
-
3. Assay for Dehydrogenase Activity
The activity of 2-deoxy-scyllo-inosamine dehydrogenase can be monitored by following the reduction of NAD(P)+ to NAD(P)H, which results in an increase in absorbance at 340 nm.[13][23]
-
Principle: This is a continuous spectrophotometric assay.
-
Protocol Outline:
-
Prepare a reaction mixture in a quartz cuvette containing buffer, 2-deoxy-scyllo-inosamine, and NAD(P)+.
-
Initiate the reaction by adding the purified dehydrogenase.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Table 2: Representative Kinetic Parameters of 2-Deoxystreptamine Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Organism | Reference |
| BtrC (DOIS) | D-Glucose-6-phosphate | 900 | 0.073 | Bacillus circulans | [12] |
| BtrC (DOIS) | NAD+ | 170 | - | Bacillus circulans | [12] |
| IstC (DOIS) | D-Glucose-6-phosphate | 100-200 | - | Streptomyces tenjimariensis | [24] |
V. Conclusion and Future Perspectives
The elucidation of the 2-deoxystreptamine biosynthetic pathway is a landmark achievement in natural product biosynthesis research. It has not only provided fundamental insights into the enzymatic logic of carbocycle formation and amination but has also paved the way for the bioengineering of novel aminoglycoside antibiotics. By understanding the intricate details of this pathway, scientists are now empowered to manipulate the biosynthetic machinery to create new derivatives with improved efficacy, reduced toxicity, and the ability to overcome existing resistance mechanisms. The continued exploration of the enzymes in this pathway, particularly their substrate specificity and catalytic mechanisms, will undoubtedly fuel the development of innovative strategies in the ongoing battle against infectious diseases.
VI. References
-
Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, in complex with a mechanism-based inhibitor and NAD+. PubMed. [Link]
-
Molecular cloning and characterization of a 2-deoxystreptamine biosynthetic gene cluster in gentamicin-producing Micromonospora echinospora ATCC15835. PubMed. [Link]
-
Kinetic isotope effect and reaction mechanism of 2-deoxy-scyllo-inosose synthase derived from butirosin-producing Bacillus circulans. PubMed. [Link]
-
Active Site Mapping of 2-Deoxy-scyllo-inosose Synthase, the Key Starter Enzyme for the Biosynthesis of 2-Deoxystreptamine. Mechanism-Based Inhibition and Identification of Lysine-141 as the Entrapped Nucleophile. The Journal of Organic Chemistry. [Link]
-
Substrate specificity of 2-deoxy-scyllo-inosose synthase, the starter enzyme for 2-deoxystreptamine biosynthesis, toward deoxyglucose-6-phosphates and proposed mechanism. PubMed. [Link]
-
An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35. PMC. [Link]
-
2-deoxystreptamine-containing aminoglycoside antibiotics: recent advances in the characterization and manipulation of their biosynthetic pathways. PubMed. [Link]
-
Functional in vitro and in vivo analysis of biosynthetic genes by heterologous expression in E. coli. PubMed. [Link]
-
A guide to genome mining and genetic manipulation of biosynthetic gene clusters in Streptomyces. Protocols.io. [Link]
-
Biosynthesis of 2-Deoxystreptamine-Containing Aminoglycoside Antibiotics. ResearchGate. [Link]
-
BIOSYNTHETIC PATHWAY OF 2-DEOXYSTREPTAMINE. J-Stage. [Link]
-
Biosynthesis of 2-deoxystreptamine. PubMed. [Link]
-
Structure elucidation of an intermediate of 2-deoxystreptamine biosynthesis. PubMed. [Link]
-
The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine. Organic & Biomolecular Chemistry. [Link]
-
2-Deoxy-scyllo-inosamine dehydrogenase. Wikipedia. [Link]
-
Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment. MDPI. [Link]
-
Lesson II Alcohol Dehydrogenase Assay. University of Wisconsin-Madison. [Link]
-
Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, in complex with a mechanism-based inhibitor and NAD+. PubMed. [Link]
-
Identification of L-glutamine: 2-deoxy-scyllo-inosose aminotransferase required for the biosynthesis of butirosin in Bacillus circulans. PubMed. [Link]
-
Kynurenine aminotransferase 3/glutamine transaminase L/cysteine conjugate beta-lyase 2 is a major glutamine transaminase in the mouse kidney. PMC. [Link]
-
High-Efficiency Genome Editing of Streptomyces Species by an Engineered CRISPR/Cas System. Zhao Group @ UIUC. [Link]
-
Aspartate Aminotransferase (AST) Activity Assay Kit (Colorimetric). Cell Biolabs, Inc.[Link]
-
Biosynthetic pathway of 2-deoxystreptamine. PubMed. [Link]
-
Complete In Vitro Reconstitution of the Apramycin Biosynthetic Pathway Demonstrates the Unusual Incorporation of a β-d-Sugar Nucleotide in the Final Glycosylation Step. Journal of the American Chemical Society. [Link]
-
Mechanism and Stereochemistry of the Biosynthesis of - Amanote Research. Amanote. [Link]
-
One-pot enzymatic synthesis of 2-deoxy-scyllo-inosose from d-glucose and polyphosphate. SciSpace. [Link]
-
Complete In Vitro Reconstitution of the Apramycin Biosynthetic Pathway Demonstrates the Unusual Incorporation of a β-d-Sugar Nucleotide in the Final Glycosylation Step. PMC. [Link]
-
DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF HETEROCYCLIC AMINOGLYCOSIDES. Universidad de La Rioja. [Link]
-
Active Site Mapping of 2-Deoxy-scyllo-inosose Synthase, the Key Starter Enzyme for the Biosynthesis of 2-Deoxystreptamine. Mechanism-Based Inhibition and Identification of Lysine-141 as the Entrapped Nucleophile. The Journal of Organic Chemistry. [Link]
-
2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics†. Radboud Repository. [Link]
-
(PDF) Combinatorial biosynthesis of novel aminoglycoside antibiotics via pathway engineering. ResearchGate. [Link]
-
Isolation of an intermediate of 2-deoxystreptamine biosynthesis from a mutant of Bacillus circulans. PubMed. [Link]
-
Heterologous gene expression in E. coli : methods and protocols. National Library of Medicine. [Link]
-
2-Deoxystreptamine-containing aminoglycoside antibiotics: Recent advances in the characterization and manipulation of their biosynthetic pathways. ResearchGate. [Link]
-
Enhanced Biosynthesis of 2-Deoxy-scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants. PMC. [Link]
-
28(C-4) Biosynthetic Pathway for the Core Structure of 2-Deoxystreptamine Containing Aminoglycoside Antibiotics. J-Stage. [Link]
-
Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities. PMC. [Link]
-
Purification and characterization of 2-deoxy-scyllo-inosose synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics. PubMed. [Link]
-
Alanine Aminotransferase (ALT) Activity Assay Kit (Colorimetric). Cell Biolabs, Inc.[Link]
-
Heterologous protein expression in E. coli V.3. Protocols.io. [Link]
-
Parallel pathways in the biosynthesis of aminoglycoside antibiotics. F1000Research. [Link]
-
Biosynthetic pathways of aminoglycosides and their engineering. ResearchGate. [Link]
-
Investigating Enzyme Kinetics and Their Applications in Biotechnology. Preprints.org. [Link]
-
A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells. PMC. [Link]
Sources
- 1. med.upenn.edu [med.upenn.edu]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. 2-Deoxystreptamine-containing aminoglycoside antibiotics: recent advances in the characterization and manipulation of their biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthetic pathway of 2-deoxystreptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Deoxy-scyllo-inosamine dehydrogenase (SAM-dependent) - Wikipedia [en.wikipedia.org]
- 11. Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, in complex with a mechanism-based inhibitor and NAD+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification and characterization of 2-deoxy-scyllo-inosose synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bu.edu [bu.edu]
- 14. Functional in vitro and in vivo analysis of biosynthetic genes by heterologous expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A guide to genome mining and genetic manipulation of biosynthetic gene clusters in Streptomyces [jmicrobiol.or.kr]
- 16. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]
- 17. 2-Deoxy-scyllo-inosamine dehydrogenase - Wikipedia [en.wikipedia.org]
- 18. Frontiers | Enhanced Biosynthesis of 2-Deoxy-scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants [frontiersin.org]
- 19. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 20. iba-lifesciences.com [iba-lifesciences.com]
- 21. Complete In Vitro Reconstitution of the Apramycin Biosynthetic Pathway Demonstrates the Unusual Incorporation of a β-d-Sugar Nucleotide in the Final Glycosylation Step - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kynurenine aminotransferase 3/glutamine transaminase L/cysteine conjugate beta-lyase 2 is a major glutamine transaminase in the mouse kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
Physical and chemical properties of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- CAS 488-52-8
For Researchers, Scientists, and Drug Development Professionals
Foreword
D-Streptamine, a cornerstone in the architecture of numerous aminoglycoside antibiotics, represents a molecule of significant interest in the fields of medicinal chemistry and drug development. This guide offers a comprehensive exploration of the physical and chemical properties of D-Streptamine (CAS 488-52-8), also known by its systematic name (1S,3R,4S,6R)-4,6-diaminocyclohexane-1,2,3,5-tetrol. As the central scaffold for antibiotics such as streptomycin, D-streptamine's inherent structural and chemical characteristics are pivotal to their biological activity. This document is designed to serve as a technical resource, providing in-depth information to facilitate further research and innovation in the development of novel therapeutics.
Molecular and Structural Characteristics
D-Streptamine is an amino cyclitol, a class of compounds characterized by a cyclohexane ring substituted with hydroxyl and amino groups. Specifically, it is a derivative of scyllo-inositol where the hydroxyl groups at positions 1 and 3 are replaced by amino groups.[1] This unique arrangement of functional groups imparts a high degree of polarity and the potential for extensive hydrogen bonding, which are critical to its biological function.
Chemical Structure
The structure of D-Streptamine is a cyclohexane ring with four hydroxyl groups and two amino groups in a specific stereochemical configuration.
Caption: 2D Chemical Structure of D-Streptamine
Stereochemistry
The stereoisomerism of D-Streptamine is crucial for its biological activity, particularly its ability to bind to the 30S subunit of bacterial ribosomes. The specific spatial arrangement of its amino and hydroxyl groups dictates its interaction with ribosomal RNA, the target of aminoglycoside antibiotics.
Physical Properties
The physical properties of D-Streptamine are largely dictated by its highly polar nature, arising from the multiple hydroxyl and amino functional groups.
| Property | Value | Source |
| CAS Number | 488-52-8 | [2][3] |
| Molecular Formula | C₆H₁₄N₂O₄ | [2] |
| Molecular Weight | 178.19 g/mol | [2] |
| Appearance | Solid | [4] |
| Melting Point | Not well-defined, chars and decomposes at high temperatures. | [5] |
| Boiling Point | 378.6 °C at 760 mmHg (Predicted) | [2] |
| Solubility | Highly soluble in water. Soluble in methanol. Sparingly soluble in ethanol. | [5] |
| pKa | The amino groups are basic. Specific pKa values are not readily available for the isolated molecule, but are influenced by the surrounding chemical environment in its antibiotic derivatives. | [6] |
Chemical Properties and Reactivity
D-Streptamine is a chemically stable molecule under standard conditions. Its reactivity is centered around its amino and hydroxyl groups, which can participate in various chemical transformations.
Stability
Aqueous solutions of streptomycin, which contains the D-streptamine core, are most stable between pH 3 and 7.[7] The stability of D-streptamine itself is expected to follow a similar trend, with degradation being more pronounced under strongly acidic or basic conditions and at elevated temperatures. The indole ring within tryptamine, a related compound, is susceptible to oxidation, a degradation pathway that can also affect D-streptamine.[8]
Reactivity of Functional Groups
-
Amino Groups: The two primary amino groups are nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and formation of Schiff bases. These reactions are fundamental to the semi-synthesis of novel aminoglycoside derivatives with improved efficacy or reduced toxicity.
-
Hydroxyl Groups: The four hydroxyl groups can be esterified, etherified, or oxidized. Selective protection and deprotection of these hydroxyl groups are critical steps in the chemical synthesis of complex aminoglycoside antibiotics.
Role in Drug Development
D-Streptamine is a crucial "privileged scaffold" in the development of aminoglycoside antibiotics. Its rigid, pre-organized structure presents the amino and hydroxyl groups in a specific spatial orientation that is recognized by the bacterial ribosomal RNA A-site.
Mechanism of Action
Aminoglycoside antibiotics containing the D-streptamine core bind to the 16S rRNA of the 30S ribosomal subunit in bacteria. This binding interferes with protein synthesis by causing misreading of the mRNA code and inhibiting the translocation of the ribosome along the mRNA. The result is the production of non-functional proteins, leading to bacterial cell death. The polycationic nature of these antibiotics at physiological pH, due to the protonated amino groups, facilitates their strong interaction with the negatively charged phosphate backbone of rRNA.
Structure-Activity Relationships
The specific placement and stereochemistry of the amino and hydroxyl groups on the D-streptamine ring are critical for antibacterial activity. Modifications to these groups can significantly impact the binding affinity to the ribosome and the susceptibility of the antibiotic to bacterial resistance mechanisms. For example, the development of semi-synthetic aminoglycosides often involves modifying these functional groups to overcome enzymatic inactivation by bacteria.
Synthesis and Isolation
D-Streptamine can be obtained through both chemical synthesis and isolation from natural products.
Chemical Synthesis
-
From myo-Inositol: One of the common starting materials for the synthesis of D-streptamine is myo-inositol, a readily available carbocyclic polyol. The synthesis involves stereoselective introduction of amino groups and protection/deprotection of hydroxyl groups.
-
From D-Glucose: D-glucose can also serve as a precursor for the synthesis of D-streptamine, leveraging the stereocenters of the sugar to establish the desired stereochemistry in the final product.
Isolation from Natural Products
A practical method for obtaining D-streptamine is through the hydrolysis of aminoglycoside antibiotics that contain this core structure, such as streptomycin.
Experimental Protocol: Isolation of D-Streptamine from Streptomycin Sulfate
Objective: To isolate the D-streptamine core by acidic hydrolysis of streptomycin.
Materials:
-
Streptomycin sulfate
-
6 N Hydrochloric Acid (HCl)
-
Dowex 50W-X8 resin (or similar strong cation exchange resin)
-
0.5 N Ammonium Hydroxide (NH₄OH)
-
Deionized water
-
Rotary evaporator
-
Lyophilizer
-
Thin Layer Chromatography (TLC) plates (silica gel) and appropriate developing system (e.g., butanol:acetic acid:water)
-
Ninhydrin stain
Procedure:
-
Hydrolysis: Dissolve streptomycin sulfate in 6 N HCl at a concentration of approximately 50 mg/mL. Heat the solution at reflux for 4-6 hours to cleave the glycosidic bonds.
-
Neutralization and Concentration: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide). Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Cation Exchange Chromatography:
-
Prepare a column with Dowex 50W-X8 resin and equilibrate it with deionized water.
-
Load the concentrated hydrolysate onto the column. The positively charged D-streptamine will bind to the resin.
-
Wash the column with deionized water to remove uncharged and anionic impurities.
-
Elute the D-streptamine from the resin using a gradient of 0.5 N NH₄OH.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Spot the fractions on a silica gel plate and develop the chromatogram. Visualize the spots by spraying with a ninhydrin solution and heating. D-streptamine will appear as a distinct spot.
-
Purification and Isolation: Pool the fractions containing pure D-streptamine and concentrate them using a rotary evaporator.
-
Lyophilization: Lyophilize the concentrated solution to obtain D-streptamine as a solid powder.
-
Characterization: Confirm the identity and purity of the isolated D-streptamine using analytical techniques such as NMR and Mass Spectrometry.
Caption: Workflow for the isolation of D-Streptamine.
Spectral Data
The characterization of D-Streptamine relies on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of D-streptamine in D₂O would show complex multiplets in the upfield region corresponding to the protons on the cyclohexane ring. The chemical shifts of these protons are influenced by the neighboring amino and hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms of the cyclohexane ring. The chemical shifts would be in the range typical for sp³ hybridized carbons bearing oxygen and nitrogen substituents.
Infrared (IR) Spectroscopy
The IR spectrum of D-Streptamine is characterized by:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H and N-H stretching vibrations.
-
C-H stretching vibrations from the cyclohexane ring around 2850-2950 cm⁻¹.
-
C-N and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of D-Streptamine. The fragmentation pattern would likely involve the loss of water, ammonia, and cleavage of the cyclohexane ring, providing structural information.
Safety and Handling
D-Streptamine should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. As it is a component of biologically active molecules, care should be taken to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]
Conclusion
D-Streptamine remains a molecule of profound importance in the ongoing battle against bacterial infections. Its unique structural and chemical properties have made it an invaluable scaffold for the development of a wide array of aminoglycoside antibiotics. A thorough understanding of its physical and chemical characteristics, as detailed in this guide, is essential for the rational design of new and improved therapeutic agents that can overcome the challenges of antibiotic resistance. Further research into the synthesis, modification, and biological interactions of D-streptamine and its derivatives will undoubtedly continue to fuel innovation in the field of drug discovery.
References
- Dihydrostreptomycin. Merck Index Monograph.
- D-Streptamine,O-3-amino-3-deoxy-a-D-glucopyranosyl-(1?6). Angene Chemical.
- Streptomycin. AERU - University of Hertfordshire.
- D-Streptamine | CAS#:488-52-8. Chemsrc.
- Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Rel
- D-Streptamine | 488-52-8. ChemicalBook.
- Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino). American Chemical Society.
- 1 H and 13 C NMR data of compounds 1 and 2 (DMSO-d 6 , δ in ppm, J in Hz).
- Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa Activity Rel
- D-Streptamine | 488-52-8. ChemicalBook.
- Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine. PMC.
- 2-Deoxystreptamine. Merck Index Monograph.
- Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. PMC.
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
- CAS No.488-52-8,D-Streptamine Suppliers. LookChem.
- Mass Spectrometry: Fragment
- D-Streptamine, O-6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4). PubChem.
- 2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics†. Radboud Repository.
- Modification at the 2′-Position of the 4,5-Series of 2-Deoxystreptamine Aminoglycoside Antibiotics To Resist Aminoglycoside Modifying Enzymes and Increase Ribosomal Target Selectivity. ACS Infectious Diseases.
- PRODUCT INFORM
- 1H NMR spectrum of Compound 32. The Royal Society of Chemistry.
- N3-(4-aMino-2-hydroxy-1-oxobutyl)-2-deoxy-D-streptaMine. ChemBK.
- common fragmentation mechanisms in mass spectrometry. YouTube.
- Determination of Streptomycin and Impurities Using HPAE-PAD. Thermo Fisher Scientific.
- How to Interpret FTIR Results: A Beginner's Guide. AZoM.
- D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[2,6-diamino-2,6-dideoxy-α-D. CAS Common Chemistry.
- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC.
- An In-depth Technical Guide to the Discovery and Origin of Streptomycin. Benchchem.
- FTIR Spectroscopy in Life Sciences: Uses & Insights. News-Medical.Net.
- Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. IntechOpen.
- Spectroscopic Identification of Bacteria Resistance to Antibiotics by Means of Absorption of Specific Biochemical Groups and Special Machine Learning Algorithm. MDPI.
- Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI.
- Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. Thermo Fisher Scientific.
- Mass Spectrometry - Fragmentation P
- Protein Purification Basic Protocol. University of California, Berkeley.
- ISOLATION AND PURIFIC
- List of molecules and experimental pKa values used for Table 2 The...
- Studies on the Stability of Streptomycin in Solution. PubMed.
- (Open Access) The stability of streptomycin. (1946). Semantic Scholar.
- Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry.
- Technical Support Center: Tryptamine Stability in Aqueous Solutions. Benchchem.
- Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Aqueous Solutions. Benchchem.
- Understanding the chemical basis of drug stability and degrad
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. D-Streptamine | CAS#:488-52-8 | Chemsrc [chemsrc.com]
- 3. D-Streptamine | 488-52-8 [chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Dihydrostreptomycin [drugfuture.com]
- 6. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Stereochemistry and Isomerism of 4,6-Diamino-1,2,3,5-Cyclohexanetetrol: A Structural and Mechanistic Guide
Executive Summary
The compound 4,6-diamino-1,2,3,5-cyclohexanetetrol, universally known in medicinal chemistry as streptamine , is an aminocyclitol that serves as the foundational scaffold for numerous aminoglycoside antibiotics[1][2]. Its precise stereochemical arrangement dictates its ability to bind to the 16S rRNA of the bacterial 30S ribosomal subunit, thereby disrupting protein synthesis[3]. This technical guide provides an in-depth analysis of its stereochemical landscape, biosynthetic pathways, and the self-validating analytical and synthetic protocols required to isolate and characterize its isomers.
Stereochemical Architecture and Isomerism
The cyclohexane ring of 4,6-diamino-1,2,3,5-cyclohexanetetrol contains six contiguous stereocenters, presenting a complex stereochemical landscape. The spatial orientation of its four hydroxyl and two amino groups fundamentally alters its biological activity and chemical reactivity[2][4].
-
Streptamine (scyllo-configuration): The naturally occurring isomer, (1S,3R,4S,6R)-4,6-diaminocyclohexane-1,2,3,5-tetrol, adopts a highly stable chair conformation where all six substituents occupy equatorial positions[1]. Because it possesses an internal plane of symmetry passing through the C2 and C5 carbon atoms, it is an achiral meso compound[2][5].
-
2-epi-Streptamine (myo-configuration): This epimer features an axial hydroxyl group at the C2 position. It is a critical biosynthetic precursor to spectinomycin (via its N,N'-dimethyl derivative, actinamine)[6]. Like streptamine, it retains an internal plane of symmetry and is therefore a meso compound.
-
2-Deoxystreptamine (2-DOS): While technically lacking the C2 hydroxyl group (forming a methylene bridge), 2-DOS is structurally analogous and serves as the core scaffold for the majority of clinically relevant aminoglycosides (e.g., neomycin, kanamycin, gentamicin)[3][7]. It is also a meso compound[2][5].
Quantitative Structural Comparison
Table 1: Stereochemical and Physical Properties of Key Aminocyclitol Isomers
| Compound | MW ( g/mol ) | Stereocenters | 3JH,H NMR Profile | Configuration | Symmetry |
| Streptamine | 178.19 | 6 | All large (~10.0 Hz) | scyllo (All-equatorial) | meso (Achiral) |
| 2-epi-Streptamine | 178.19 | 6 | Small at C2 (~3.0 Hz) | myo (C2 axial) | meso (Achiral) |
| 2-Deoxystreptamine | 162.19 | 5 | Complex at C2 (ax-ax large, eq-ax small) | scyllo-like (C2 deoxy) | meso (Achiral) |
Biosynthetic Pathways and Enzymatic Stereocontrol
The biosynthesis of aminocyclitols is a masterclass in enzymatic stereocontrol, typically originating from D-glucose-6-phosphate or myo-inositol[3]. Recent heterologous expression studies in Streptomyces venezuelae have elucidated that the pathway to 2-epi-streptamine requires only a minimal set of enzymes: a dehydrogenase (SpeB) and an aminotransferase (SpcS2)[6].
The pathway involves a double oxidation and transamination sequence. The stereospecificity of the aminotransferase ensures that the incoming amino groups are installed with precise equatorial geometry, preserving the myo configuration until further epimerization yields the all-equatorial scyllo architecture of streptamine[6].
Caption: Enzymatic pathway from myo-inositol to 2-epi-streptamine and streptamine.
Analytical Methodologies for Stereoisomer Resolution
Due to their high polarity and structural similarity, distinguishing between scyllo and myo aminocyclitol isomers requires rigorous NMR spectroscopy[6].
Protocol 1: NMR-Based Stereochemical Assignment
1. Sample Preparation: Dissolve 5–10 mg of the purified aminocyclitol in 600 µL of D₂O. Adjust the pH to ~5.0 using DCl/NaOD. Causality: Consistent protonation of the amino groups is critical; free amines vs. ammonium cations drastically alter local electron density and chemical shifts. 2. Data Acquisition: Acquire 1D ¹H, ¹³C, and 2D COSY/NOESY spectra using a 600 MHz NMR spectrometer at 298 K. 3. Coupling Constant Analysis: Extract the 3JHH coupling constants. Causality: In a rigid cyclohexane chair, the dihedral angle between adjacent axial protons is ~180°. According to the Karplus equation, this results in a large 3JHH coupling constant (8–12 Hz). In the scyllo configuration of streptamine, all ring protons are axial, yielding uniformly large coupling constants. Conversely, the myo configuration of 2-epi-streptamine features an equatorial proton at C2, which exhibits smaller axial-equatorial couplings (2–5 Hz) with H1 and H3. 4. Self-Validation Check: The sum of the coupling constants for the axial protons should mathematically align with theoretical Karplus predictions for a perfect chair conformation. Any deviation >1.5 Hz indicates ring distortion, prompting a re-evaluation of the pH or solvent conditions.
Chemical Synthesis and Epimerization Workflows
Synthesizing 4,6-diamino-1,2,3,5-cyclohexanetetrol derivatives for drug development often relies on the desymmetrization of meso precursors or stereoselective functional group transformations[4][8].
Protocol 2: Stereoselective Synthesis of cis-1,3-Diaminocyclitols
1. Precursor Activation: Begin with a protected meso-cyclohexadiene diol. React with singlet oxygen to form an endoperoxide, establishing the cis-oxygen relationship. 2. Nitroaldol Condensation: Subject the intermediate to a nitroaldol condensation to introduce the nitrogen functionalities[9]. Causality: The stereocontrol in this step is governed by substrate-controlled diastereoselectivity. The bulky protecting groups on the adjacent hydroxyls sterically shield one face of the ring, forcing the incoming nucleophile to attack from the opposite (less hindered) face, thereby locking in the cis-1,3-diamino stereochemistry[9]. 3. Hydrogenolysis and Reduction: Reduce the nitro groups using zinc in acetic acid or catalytic hydrogenation (Pd/C, H₂). Causality: These mild reductive conditions strictly preserve the established stereocenters without triggering unwanted epimerization, yielding the cis-1,3-diamino architecture[8][9]. 4. Self-Validation Check: Perform TLC and crude ¹H-NMR after the nitroaldol condensation. The disappearance of the starting material's olefinic protons and the emergence of a distinct >CH-NO₂ multiplet at ~4.5 ppm confirms successful conversion. If multiple diastereomers are observed, the steric bulk of the protecting group was insufficient.
Caption: Logical workflow for the stereoselective synthesis of cis-1,3-diaminocyclitols.
Conclusion
The stereochemistry of 4,6-diamino-1,2,3,5-cyclohexanetetrol is not merely a structural curiosity; it is the fundamental driver of its biological efficacy[2]. The all-equatorial scyllo conformation provides a rigid, highly protonated scaffold that perfectly complements the negatively charged pockets of bacterial 16S rRNA[2][3]. By mastering the analytical and synthetic workflows outlined in this guide, drug development professionals can leverage these meso scaffolds to design the next generation of highly specific, resistance-evading RNA ligands[4][9].
References
- Streptamine | C6H14N2O4 | CID 439590 - PubChem, nih.gov,
- Asymmetric synthesis of 2-deoxystreptamine analogues as potential RNA ligands, ru.nl,
- Progress in Aminocyclitol Biosynthesis, nih.gov,
- Synthesis of neamine-derived pseudodisaccharides by stereo- and regio-selective functional group transformations, researchg
- Diastereoselective Ring Homologation of Bicyclic Hydrazines: Access to cis-1,3-Diaminocyclohexitols | ACS Omega, acs.org,
- 2-Deoxystreptamine | C6H14N2O3 | CID 203443 - PubChem, nih.gov,
- Buy 2-Deoxystreptamine | 2037-48-1 - Smolecule, smolecule.com,
- 2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics, ru.nl,
Sources
- 1. Streptamine | C6H14N2O4 | CID 439590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Buy 2-Deoxystreptamine | 2037-48-1 [smolecule.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Progress in Aminocyclitol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Deoxystreptamine | C6H14N2O3 | CID 203443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Aminocyclitol Core: A Comprehensive Technical Guide on Streptamine and Its Natural Derivatives
Executive Summary
The compound 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- , universally known in natural product chemistry as Streptamine , forms the foundational aminocyclitol scaffold for a vast array of clinically indispensable antibiotics. Alongside its evolutionary counterpart, 2-deoxystreptamine (2-DOS) , these all-trans substituted cyclohexitols act as the central aglycone core in aminoglycoside antibiotics[1].
While streptamine (often functionalized into the guanidinated derivative, streptidine) is the hallmark of streptomycin, 2-DOS is the omnipresent core in neomycin, kanamycin, tobramycin, and gentamicin[1]. This whitepaper provides an in-depth mechanistic review of the biosynthesis, structural biology, and experimental manipulation of these natural derivatives, designed for researchers and drug development professionals engineering the next generation of RNA-binding therapeutics.
Biosynthetic Logic & Mechanistic Pathways
The evolutionary divergence between streptamine and 2-deoxystreptamine is most profoundly observed in their distinct biosynthetic origins. Nature utilizes two completely parallel, yet enzymatically convergent, pathways to construct these aminocyclitols.
Streptamine Biosynthesis
Streptamine is biosynthetically derived from myo-inositol [2]. The pathway is initiated by a NAD+-dependent dehydrogenase that oxidizes myo-inositol to keto-scyllo-inositol. This intermediate is subsequently transaminated by an aminotransferase (utilizing L-glutamine as the amino donor) to form amino-deoxy-scyllo-inositol[2]. A second round of dehydrogenation and transamination yields the final 1,3-diamino-2,4,5,6-cyclohexanetetrol (streptamine) core, which is subsequently phosphorylated and guanidinated to form streptidine in streptomycin producers[2].
2-Deoxystreptamine (2-DOS) Biosynthesis
In stark contrast, 2-DOS is derived from D-glucose-6-phosphate [1]. The construction of the 2-DOS core is a marvel of enzymatic efficiency, governed by three key enzymes:
-
2-Deoxy-scyllo-inosose synthase (DOIS / BtrC / NeoC): This enzyme catalyzes a remarkable multi-step transformation including alcohol oxidation, phosphate syn-elimination, carbonyl reduction, ring opening, and an intramolecular aldol condensation through a boat conformation to yield 2-deoxy-scyllo-inosose (DOI)[3]. It strictly requires NAD+ as a catalytic oxidant and Co2+ to stabilize the aldol condensation[3].
-
Dual-Functional Aminotransferase (BtrS / BtrR): Belonging to the secondary metabolite aminotransferases (SMAT) subfamily, this Pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the first transamination to form 2-deoxy-scyllo-inosamine (DOIA)[3].
-
Dehydrogenase (NeoA): A NAD(P)+-dependent enzyme oxidizes DOIA to 3-amino-2,3-dideoxy-scyllo-inosose, which is then recognized again by the BtrS aminotransferase for the final transamination to yield 2-DOS[3].
Figure 1: Parallel biosynthetic pathways of Streptamine and 2-Deoxystreptamine (2-DOS).
Structural Biology & Target Interaction
The omnipotence of the streptamine/2-DOS core in antimicrobial pharmacology relies entirely on its rigid stereochemistry. The all-trans configuration of the 1,3-diamino groups provides the exact spatial geometry required to anchor into the major groove of the 16S rRNA within the bacterial 30S ribosomal subunit[1].
Causality of Action: The protonated amino groups of the cyclitol core form critical hydrogen bonds with the negatively charged phosphate backbone of specific RNA hairpin loops (such as the A-site)[1]. This binding locks the ribosome into a conformation that drastically decreases the fidelity of mRNA translation, leading to the incorporation of incorrect amino acids, membrane disruption by misfolded proteins, and rapid bactericidal cell death.
Experimental Workflows: Isolation and Chemo-Enzymatic Synthesis
To develop novel semi-synthetic aminoglycosides, researchers require access to the "naked" aminocyclitol core. Total chemical synthesis is highly inefficient due to the challenge of establishing five contiguous stereocenters. Instead, the following self-validating protocols are standard in the field.
Protocol 1: Acidic Degradation of Neomycin to Yield the 2-DOS Core
Causality: Cleaving the glycosidic bonds of abundant fermentation products like neomycin is the most scalable method to isolate the meso-2-deoxystreptamine core, bypassing the stereochemical bottlenecks of total synthesis[1].
-
Hydrolysis: Dissolve 10.0 g of Neomycin sulfate in 100 mL of 48% aqueous hydrobromic acid (HBr). Reflux the mixture continuously at 110°C for 17–24 hours to ensure quantitative cleavage of all glycosidic linkages.
-
Concentration: Cool the reaction to room temperature and concentrate under reduced pressure (rotary evaporation) to yield a dark, viscous syrup.
-
Neutralization: Dissolve the syrup in 50 mL of distilled water. Pass the solution through a weak anion exchange resin (e.g., Amberlite IRA-400, OH⁻ form) until the eluate reaches pH 7.0.
-
Purification: Load the neutralized mixture onto a cation exchange column (Dowex 50W-X8, H⁺ form). Wash extensively with water to remove neutral sugars. Elute the 2-DOS core using a linear gradient of aqueous ammonia (0.1 M to 1.0 M).
-
Recovery: Pool the ninhydrin-positive fractions and lyophilize to obtain pure meso-2-deoxystreptamine as a white crystalline powder.
Protocol 2: In Vitro Enzymatic Reconstitution of the 2-DOS Scaffold
Causality: Recombinant expression of biosynthetic enzymes allows for precise, cell-free biocatalytic synthesis of the core, enabling the introduction of unnatural isotopic labels for NMR studies[3].
-
Enzyme Preparation: Express recombinant btrC (DOIS) and btrS (aminotransferase) in E. coli BL21(DE3). Purify the enzymes via Ni-NTA affinity chromatography.
-
Reaction Setup: In a 50 mM Tris-HCl buffer (pH 7.5), combine 10 mM D-glucose-6-phosphate, 1 mM NAD⁺, and 0.1 mM CoCl₂.
-
DOI Synthesis: Add 5 µM purified DOIS and incubate at 30°C for 2 hours. Note: Co²⁺ is strictly required to stabilize the transition state of the aldol condensation.
-
Transamination: To the same vessel, add 20 mM L-glutamine, 0.1 mM Pyridoxal 5'-phosphate (PLP), and 5 µM purified BtrS.
-
Monitoring: Incubate for an additional 4 hours at 30°C. Monitor the conversion of DOI to DOIA and subsequently to 2-DOS via LC-MS/MS.
Quantitative Data: Aminoglycoside Derivatives Comparison
The functionalization of the aminocyclitol core dictates the spectrum of activity and the clinical application of the resulting antibiotic derivative[4].
Table 1: Key Aminoglycoside Derivatives and their Core Scaffolds
| Antibiotic Class | Core Scaffold | Producing Organism | Key Biosynthetic Enzymes | Primary Clinical Target |
| Streptomycin | Streptidine (Guanidinated Streptamine) | Streptomyces griseus | Inositol dehydrogenases, Amidinotransferases | Gram-negative bacteria (e.g., M. tuberculosis) |
| Neomycin | 2-Deoxystreptamine (4,5-linked) | Streptomyces fradiae | NeoC (DOIS), NeoB (Aminotransferase) | Broad-spectrum (Topical applications) |
| Kanamycin | 2-Deoxystreptamine (4,6-linked) | Streptomyces kanamyceticus | KanA, KanB | Broad-spectrum (Systemic infections) |
| Gentamicin | 2-Deoxystreptamine (4,6-linked) | Micromonospora echinospora | GenD2, GenS2, GenN | Severe Gram-negative nosocomial infections |
Future Perspectives: Synthetic Biology and Resistance
The primary limitation of aminoglycosides is the proliferation of Aminoglycoside Modifying Enzymes (AMEs)—kinases, acetyltransferases, and nucleotidyltransferases—that covalently modify the hydroxyl and amino groups of the cyclitol core and its attached sugars[4].
Current drug development focuses on combinatorial biosynthesis and parallel pathway engineering . By manipulating the promiscuity of enzymes like the BtrS aminotransferase or the KanJ dioxygenase, researchers are actively generating sterically hindered 2-DOS and streptamine derivatives (such as plazomicin) that evade AME recognition while maintaining potent 16S rRNA binding affinity[4].
Sources
Application Note: Step-by-Step Synthesis and Isolation Protocol for Streptamine (4,6-diamino-1,2,3,5-cyclohexanetetrol)
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- (Common Name: Streptamine) CAS Registry Number: 488-52-8[1]
Introduction and Strategic Overview
Streptamine (1,2,3,5-Cyclohexanetetrol, 4,6-diamino-) is a highly polar, meso-diaminocyclitol that serves as the central structural scaffold for numerous aminoglycoside antibiotics, including streptomycin[2]. In drug development and synthetic biology, accessing pure aminocyclitol scaffolds is critical for the semi-synthesis of novel, resistance-breaking antibiotics.
Because unprotected aminocyclitols are extremely hydrophilic and difficult to extract from aqueous reaction mixtures, classical and modern syntheses rely on a "protection-purification-deprotection" strategy. The protocol detailed below utilizes a 4,6-diazido-4,6-dideoxy-myo-inositol precursor[3]. By reducing the azides to amines and immediately trapping the highly polar product as a crystallizable hexaacetate, researchers can achieve high purity before the final hydrolysis step yields the free streptamine base[2][3].
Mechanistic Workflow
Synthetic pathway from diazido-inositol to Streptamine via a hexaacetate intermediate.
Experimental Protocols & Causality
Step 1: Catalytic Hydrogenation of the Diazido Precursor
Objective: Reduce the azide functional groups to primary amines without cleaving the cyclitol ring. Causality: Palladium on carbon (Pd/C) is selected as the catalyst because it efficiently reduces azides to amines under mild hydrogen pressure at room temperature, preventing the over-reduction or hydrogenolysis of the secondary hydroxyl groups on the cyclohexane ring[3].
-
Dissolve 10.0 mmol of 4,6-diazido-4,6-dideoxy-myo-inositol in 50 mL of anhydrous methanol in a thick-walled hydrogenation flask.
-
Carefully add 10% Pd/C (10% w/w relative to the substrate) under an inert argon atmosphere to prevent ignition of the methanol.
-
Purge the vessel with hydrogen gas three times, then pressurize to 30-40 psi (approx. 2-3 atm).
-
Agitate the mixture at room temperature (20-25°C) for 12 hours. The reaction progress can be monitored by the disappearance of the strong azide stretching band (~2100 cm⁻¹) via FT-IR.
-
Filter the catalyst through a pad of Celite, washing the cake with hot methanol.
-
Concentrate the filtrate in vacuo to yield crude 4,6-diamino-4,6-dideoxy-myo-inositol as a viscous, highly polar syrup. Do not attempt to purify this syrup directly.
Step 2: Global Acetylation to Streptamine Hexaacetate
Objective: Convert the highly polar, water-soluble diamine into a lipophilic, crystallizable derivative. Causality: Direct isolation of the diamine is plagued by poor yields due to its affinity for glass and water. Global acetylation (N- and O-acetylation) using acetic anhydride and pyridine creates Streptamine hexaacetate, a compound with distinct solubility properties (chloroform-insoluble and chloroform-soluble polymorphic forms) that readily crystallizes, acting as a self-validating purification step[2][3].
-
Suspend the crude diamine syrup from Step 1 in 20 mL of anhydrous pyridine.
-
Cool the reaction flask to 0°C in an ice bath.
-
Dropwise, add 15 mL of acetic anhydride (Ac₂O) over 30 minutes to control the exothermic acetylation reaction.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Pour the mixture into 200 mL of crushed ice/water. The global acetylation drastically reduces water solubility, causing the product to precipitate.
-
Collect the precipitate via vacuum filtration and wash thoroughly with cold water to remove residual pyridine.
-
Recrystallize the crude solid from hot ethanol to yield pure Streptamine hexaacetate. (Expected melting point: ~343-345°C with a transition point at 250°C)[2].
Step 3: Acidic Hydrolysis to Streptamine Free Base
Objective: Remove all acetyl protecting groups to yield the final 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- molecule. Causality: Strong acid (6N HCl) at reflux is required to cleave the robust amide bonds (N-acetyl groups), whereas the ester bonds (O-acetyl groups) cleave more readily. Ion-exchange chromatography is then used to neutralize the resulting hydrochloride salt without introducing inorganic impurities[3].
-
Suspend 5.0 mmol of pure Streptamine hexaacetate in 40 mL of 6N hydrochloric acid (HCl).
-
Reflux the mixture at 105-110°C for 16-24 hours until the solution becomes completely homogeneous, indicating full deprotection[3].
-
Cool the solution to room temperature and concentrate in vacuo to a thick syrup to remove excess HCl. Co-evaporate with water (3 x 20 mL) to assist in removing residual acid.
-
Dissolve the resulting streptamine dihydrochloride in a minimum amount of deionized water.
-
Pass the aqueous solution through a column of strongly basic anion-exchange resin (e.g., Dowex 1-X8, OH⁻ form) to neutralize the salt.
-
Lyophilize (freeze-dry) the alkaline eluent to afford pure Streptamine free base as a white, hygroscopic powder.
Quantitative Data Summary
The following table summarizes the expected operational parameters and yields for the three-step protocol, providing a benchmark for reaction efficiency.
| Reaction Step | Reagents / Catalyst | Temp (°C) | Time (h) | Intermediate / Product | Expected Yield (%) |
| 1. Reduction | H₂, 10% Pd/C, MeOH | 20 - 25 | 12 | Crude Diamine Syrup | > 95% (crude) |
| 2. Acetylation | Ac₂O, Pyridine | 0 → 25 | 24 | Streptamine Hexaacetate | 75 - 80% |
| 3. Hydrolysis | 6N HCl | 105 - 110 | 16 - 24 | Streptamine (Free Base) | 85 - 90% |
References
-
1,2,3,5-Cyclohexanetetrol, 4,6-diamino- | PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]
- Source: Google Patents (Wolfrom et al., 1952)
-
Aminocyclitols. XIV. The Synthesis of Streptamine and Actinamine Source: Bulletin of the Chemical Society of Japan (Ogawa et al., 1967) URL:[Link]
Sources
Application Note: Advanced HPLC Method Development for 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- (Streptamine)
Introduction & Analytical Challenges
1,2,3,5-Cyclohexanetetrol, 4,6-diamino- (CAS: 488-52-8), commonly known as Streptamine or D-Streptamine, is a highly polar aminocyclitol that forms the structural core of numerous clinically significant aminoglycoside antibiotics, including streptomycin[1].
Developing a robust High-Performance Liquid Chromatography (HPLC) method for Streptamine presents two primary analytical challenges:
-
Extreme Hydrophilicity: The presence of four hydroxyl groups and two primary amine groups prevents retention on standard C18 reversed-phase (RP) columns. The molecule simply elutes in the void volume.
-
Absence of a Chromophore: Streptamine lacks conjugated π -electron systems, rendering standard Ultraviolet-Visible (UV-Vis) detection entirely ineffective[2].
To overcome these barriers, analytical scientists must employ orthogonal strategies: direct electrochemical detection, chemical derivatization, or ion-pairing mass spectrometry.
Analytical decision tree for Streptamine HPLC method selection based on detector availability.
Method 1: Direct Analysis via HPAE-PAD
Mechanistic Rationale: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) exploits the oxidizable nature of Streptamine's amine and hydroxyl groups. At high pH (using NaOH eluents), the hydroxyl groups are partially ionized, allowing retention on a strong anion-exchange column[3]. PAD directly detects the analyte by oxidizing it at a gold working electrode, completely bypassing the need for derivatization[4].
Protocol: HPAE-PAD Workflow
-
Column: CarboPac PA1 (4 mm × 250 mm) with guard column[5].
-
Mobile Phase: Isocratic 70 mM NaOH. Causality Note: High pH is strictly required to maintain the gold electrode's oxide layer and ensure analyte ionization[3].
-
Flow Rate: 0.5 mL/min.
-
Detection: PAD with a gold working electrode and Ag/AgCl reference.
-
Waveform: +0.13 V (0.00–0.04 s), +0.33 V (0.05–0.21 s, integration), +0.55 V (0.22–0.46 s), −1.67 V (0.57–0.58 s for reductive cleaning), +0.93 V (0.59 s for oxidative cleaning)[5].
-
Self-Validating System Suitability: To ensure column performance and resolution, heat a standard aliquot of Streptamine at 75°C for 1 hour to induce controlled thermal degradation. The resolution between the intact Streptamine peak and its primary thermal degradation product must be >3.0 [3].
Method 2: Pre-Column Derivatization (RP-HPLC-FLD)
Mechanistic Rationale: To utilize standard C18 columns and highly sensitive Fluorescence Detectors (FLD), Streptamine must be chemically modified. o-Phthalaldehyde (OPA) reacts rapidly with the primary amines of Streptamine in the presence of a nucleophilic thiol (e.g., ethanethiol or N-acetylcysteine) in an alkaline environment (pH ~10.4)[6],[2]. This reaction yields a highly hydrophobic and intensely fluorescent isoindole derivative, solving both the retention and detection problems simultaneously[2].
Step-by-step workflow for pre-column OPA derivatization and HPLC-FLD analysis of Streptamine.
Protocol: OPA Derivatization & FLD Analysis
-
Reagent Preparation: Dissolve 5 mg/mL OPA in methanol. Add 1% (v/v) ethanethiol or 2-mercaptoethanol in 0.4 M borate buffer (pH 10.4)[7].
-
Derivatization Reaction: Mix 100 μ L of the Streptamine sample with 100 μ L of the OPA reagent. Incubate in a water bath at 50°C for 20 minutes to ensure complete conversion of all primary amine sites[2].
-
SPE Cleanup (Critical Step): Load the derivatized sample onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Wash with 10% acetonitrile/phosphate buffer to remove unreacted OPA, and elute with 90% acetonitrile. Causality Note: Performing SPE after derivatization stabilizes the isoindole derivatives and prevents the massive signal suppression caused by biological matrices[7].
-
Chromatographic Conditions:
-
Column: C18 (150 mm × 4.6 mm, 5 μ m).
-
Mobile Phase: Isocratic Methanol/Water (70:30, v/v).
-
Detection: FLD ( λex = 328 nm, λem = 423 nm)[2].
-
Method 3: Ion-Pairing LC-MS/MS (IP-RP-LC-MS)
Mechanistic Rationale: For pharmacokinetic studies requiring absolute molecular specificity, LC-MS/MS is the gold standard. Because Streptamine is too polar for C18 retention, an ion-pairing agent like Heptafluorobutyric acid (HFBA) is utilized. The perfluorinated tail of HFBA interacts with the C18 stationary phase, while its acidic head group forms an ion pair with the protonated amines of Streptamine, facilitating retention[8].
Instrument-Friendly Innovation: Continuous infusion of HFBA into the mobile phase severely contaminates the MS source and causes ion suppression. To create a self-validating, robust system, HFBA is added exclusively to the final sample extract rather than the mobile phase. The sample plug carries enough HFBA to pair with the analyte during the critical focusing step on the column, keeping the MS source clean[8].
Protocol: IP-LC-MS/MS Workflow
-
Sample Prep: Extract Streptamine using a weak cation exchange (WCX) SPE cartridge. Elute, evaporate, and reconstitute in 2 mL of LC-MS grade water. Add 20 μ L of pure HFBA directly to the 2 mL extract[8].
-
Column: C18 (100 mm × 2.1 mm, 1.8 μ m).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Detection: ESI+ MS/MS. Monitor the specific transitions for the aminocyclitol core (e.g., targeting the highly abundant m/z 160.9 fragment for quantification)[8].
Quantitative Data & Method Comparison
The following table summarizes the operational parameters and performance metrics of the three validated methodologies, allowing researchers to select the optimal protocol based on their laboratory's infrastructure.
| Parameter | HPAE-PAD (Direct) | RP-HPLC-FLD (Derivatization) | IP-LC-MS/MS (Ion-Pairing) |
| Column Chemistry | Strong Anion-Exchange (CarboPac) | Reversed-Phase (C18) | Reversed-Phase (C18) |
| Mobile Phase | 70 mM NaOH (Isocratic) | Methanol/Water (Isocratic) | Water/Acetonitrile + Formic Acid |
| Sample Additive | None | OPA + Thiol (Pre-column) | HFBA (In-sample only) |
| Detection Mode | Pulsed Amperometry (Gold) | Fluorescence ( λex 328 / λem 423) | ESI+ Tandem Mass Spectrometry |
| Estimated LOD | ~50 - 100 ng/mL | ~0.2 ng/mL | < 0.1 ng/mL |
| Primary Advantage | No chemical derivatization needed | Accessible instrumentation, high sensitivity | Ultimate specificity, no derivatization |
| Primary Limitation | Requires specialized PAD detector | Isoindole derivatives can be unstable | Matrix effects, potential MS fouling |
References
-
Determination of Streptomycin and Impurities Using HPAE-PAD. Thermo Fisher Scientific / Dionex Application Note 181. Available at: [Link]
-
Identification of tobramycin impurities for quality control process monitoring. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Sensitive Isocratic RP-HPLC–Fluorescence Method for OPA-Ethanethiol Derivatized Gentamicin in Small-Volume Biological Samples. LCGC International. Available at:[Link]
-
Applying Liquid Chromatography with Fluorescence Detection to Determine Gentamicin. Polish Journal of Environmental Studies. Available at: [Link]
-
Enhancement of Selectivity in Sample Cleanup for Tobramycin in Serum Using Derivatization before Solid Phase Extraction. Agilent Technologies Application Note. Available at: [Link]
-
Determination of neomycin B residue in bovine edible tissues and milk by ion-pair liquid chromatography-tandem mass spectrometry. AKJournals. Available at:[Link]
-
Challenges in the development of analytical test procedure for aminoglycosides: A critical review. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Chromatographic Methods for Analysis of Aminoglycoside Antibiotics. CiteSeerX / PSU. Available at: [Link]
Sources
Using 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- as a precursor for novel antibiotics
Application Note: Utilizing 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- as a Core Scaffold for Novel Aminoglycoside Antibiotic Discovery
Prepared by: Senior Application Scientist, Drug Development & Synthetic Biology Target Audience: Researchers, scientists, and drug development professionals
Executive Summary & Mechanistic Rationale
Aminoglycosides are highly potent, broad-spectrum antibiotics that exert their bactericidal effect by binding to the 16S rRNA of the bacterial 30S ribosomal subunit, thereby disrupting protein synthesis[1]. The biological activity of these molecules is intrinsically tied to their central aminocyclitol core. While the majority of clinically relevant aminoglycosides (e.g., gentamicin, neomycin) utilize 2-deoxystreptamine (2-DOS) as their central scaffold, the emergence of multi-drug resistant bacterial strains expressing aminoglycoside-modifying enzymes (AMEs)—such as kinases (APHs), acetyltransferases (AACs), and nucleotidyltransferases (ANTs)—has severely compromised their clinical efficacy[1][2].
To circumvent this resistance, structural engineering of the core scaffold is required. 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- (commonly known as streptamine ) serves as a highly strategic precursor[2]. Unlike 2-DOS, streptamine possesses an additional hydroxyl group at the C-2 position. When this precursor is fed to specific idiotrophic bacterial mutants, the endogenous biosynthetic machinery incorporates the atypical scaffold, yielding novel "hybrimycin" analogs[3]. This structural deviation alters the binding pocket geometry for AMEs (particularly the APH(2″) subfamily), creating steric clashes that prevent the catalytic transfer of phosphate, all while maintaining the polycationic affinity required for ribosomal A-site binding[1][4].
This application note details field-proven protocols for utilizing streptamine in both mutasynthesis (mutational biosynthesis) and chemical semi-synthesis to generate next-generation, resistance-evading antibiotics.
Workflow Visualization
Fig 1. Mutasynthesis workflow for novel aminoglycosides via streptamine precursor feed.
Experimental Protocols
Protocol 1: Mutasynthesis via Precursor-Directed Fermentation
This protocol leverages Streptomyces fradiae DOS- mutants (idiotrophs incapable of synthesizing their own 2-DOS core) to incorporate exogenous streptamine into novel antibiotic complexes[3].
-
Causality & Rationale: By withholding the natural 2-DOS core and feeding the culture streptamine, we force the organism's promiscuous glycosyltransferases to utilize the synthetic precursor[5]. This bypasses the complex, multi-step chemical synthesis of glycosidic bonds, utilizing the bacteria as a highly stereospecific bioreactor.
-
Self-Validation System: A parallel fermentation without the streptamine feed must be run. A lack of antibiotic activity in this unsupplemented control validates that the mutant is a true idiotroph and that the isolated product is derived strictly from the engineered precursor feed.
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve high-purity 1,2,3,5-cyclohexanetetrol, 4,6-diamino- (CAS 488-52-8) in distilled water to create a 50 mg/mL stock. Sterilize via 0.22 µm filtration.
-
Seed Cultivation: Inoculate a verified S. fradiae DOS- mutant (or Micromonospora inyoensis mutant 1550F-1G) into 50 mL of Tryptic Soy Broth (TSB)[6]. Incubate at 28°C, 250 rpm for 48 hours.
-
Precursor Supplementation: Transfer 5 mL of the seed culture into 100 mL of a starch-soybean meal production medium. Supplement the medium with the streptamine stock to achieve a final concentration of 500 µg/mL.
-
Bioconversion: Incubate the supplemented culture at 28°C, 250 rpm for 5 to 7 days to allow endogenous glycosyltransferases to attach amino sugars (e.g., neosamine) to the C-4 and C-5/C-6 hydroxyls of the streptamine scaffold[4][5].
-
Extraction & Purification: Centrifuge the fermentation broth at 10,000 × g for 20 minutes. Adjust the supernatant to pH 7.0 and load onto a weak cation-exchange resin (e.g., Amberlite IRC-50 or IRA-401S, NH4+ form)[6]. Elute the basic aminoglycosides using a linear gradient of 0.1 to 1.0 M aqueous ammonia.
-
Analytical Verification: Lyophilize the active fractions. Confirm the regiochemistry of the novel hybrimycin analogs using high-resolution LC-MS/MS and 2D-NMR (COSY, HMBC).
Protocol 2: Chemical Semi-Synthesis & Regioselective Protection
For targeted drug design, chemical semi-synthesis allows for the attachment of non-natural sugars to the streptamine core.
-
Causality & Rationale: Streptamine contains multiple nucleophilic centers (two equatorial amines, four hydroxyls). Regioselective protection is mandatory to direct glycosylation exclusively to the C-4 or C-6 hydroxyls, mimicking the natural 4,6-disubstituted architecture of highly potent drugs like gentamicin[4].
-
Self-Validation System: Use 2D-NMR on the protected intermediate prior to glycosylation. The chemical shift of the unmasked hydroxyl proton must correlate with the C-4/C-6 position to validate the protection strategy.
Step-by-Step Methodology:
-
N-Protection: Treat streptamine with benzyl chloroformate (Cbz-Cl) in aqueous Na2CO3 to yield 1,3-di-N-Cbz-streptamine.
-
Acetal Formation: React the N-protected intermediate with 2,2-dimethoxypropane and catalytic p-toluenesulfonic acid in anhydrous DMF. This selectively protects the trans-diequatorial hydroxyls, leaving the desired target hydroxyl unmasked.
-
Schmidt Glycosylation: In a flame-dried flask under argon, combine the protected streptamine core with a trichloroacetimidate aminosugar donor in anhydrous CH2Cl2. Cool to -78°C and initiate the reaction with a Lewis acid catalyst (e.g., TMSOTf).
-
Global Deprotection: Remove the Cbz groups via catalytic hydrogenolysis (Pd/C, H2 gas) and cleave the acetals via acidic hydrolysis (TFA/H2O) to yield the final synthetic aminoglycoside.
Quantitative Data & Efficacy Profiles
The structural modification of the aminocyclitol core directly impacts the susceptibility of the resulting antibiotic to bacterial resistance mechanisms. The table below summarizes the comparative resistance profiles when substituting the standard 2-DOS core with streptamine and its epimers.
Table 1: Comparative Efficacy and Resistance Profile of Aminoglycoside Scaffolds
| Aminocyclitol Core Scaffold | Representative Antibiotic Complex | Target Ribosomal Site | Susceptibility to APH(3') Kinases | Susceptibility to AAC(6') Acetyltransferases |
| 2-Deoxystreptamine (2-DOS) | Neomycin, Kanamycin, Gentamicin | 16S rRNA (A-site) | High (Rapid Inactivation) | High (Rapid Inactivation) |
| Streptamine (1,2,3,5-Cyclohexanetetrol, 4,6-diamino-) | Streptomycin, Hybrimycins A1/A2 | 16S rRNA (A-site) | Low (Steric clash at C-2 OH) | Moderate |
| 2-epi-Streptamine | Epimeric Hybrimycins | 16S rRNA (A-site) | Very Low | Low |
Data synthesized from mutational biosynthesis efficacy studies and kinase structural binding models[1][3].
References
-
2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics. Chemical Reviews. [Link]
-
Prospects for circumventing aminoglycoside kinase mediated antibiotic resistance. Frontiers. [Link]
-
Combinatorial biosynthesis of novel aminoglycoside antibiotics via pathway engineering. NIH. [Link]
-
Recent advances in the biosynthetic pathway and structural modification of gentamicin. NIH. [Link]
-
Mutational Biosynthesis of New Antibiotics. Annual Reviews. [Link]
- US4049498A - Methods for the preparation of semi-synthetic aminocyclitol aminoglycoside antibiotics.
Sources
- 1. Frontiers | Prospects for circumventing aminoglycoside kinase mediated antibiotic resistance [frontiersin.org]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. annualreviews.org [annualreviews.org]
- 4. Recent advances in the biosynthetic pathway and structural modification of gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial biosynthesis of novel aminoglycoside antibiotics via pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4049498A - Methods for the preparation of semi-synthetic aminocyclitol aminoglycoside antibiotics - Google Patents [patents.google.com]
Application Note: In-Depth NMR Spectroscopic Characterization of Streptamine (CAS 488-52-8)
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide
Introduction & Stereochemical Rationale
Streptamine (CAS 488-52-8), chemically defined as 1,3-diamino-1,3-dideoxy-scyllo-inositol, is a fundamental aminocyclitol core embedded within the architecture of numerous aminoglycoside antibiotics . Accurate structural characterization of streptamine is critical during the semi-synthesis of novel antibiotics and the analysis of microbial fermentation products.
As a Senior Application Scientist, I frequently observe that the primary challenge in characterizing aminocyclitols is not the acquisition of the NMR data, but controlling the physicochemical environment to ensure reproducibility. Streptamine possesses a highly symmetrical meso structure with a scyllo-configuration. This stereochemistry dictates that all four hydroxyl groups and both amino groups are positioned equatorially around the cyclohexane ring. This structural rigidity profoundly influences its NMR spectroscopic profile, providing a built-in mechanism for data validation .
The Causal Relationship Between Structure and Spectra
In NMR spectroscopy, experimental outcomes are directly caused by molecular geometry. Because all substituents in streptamine are equatorial, all six protons on the cyclohexane ring (H-1 through H-6) are forced into axial positions.
According to the Karplus equation, the vicinal coupling constant ( 3JHH ) between two adjacent axial protons is characteristically large (typically 9.0 to 11.0 Hz). Therefore, the 1 H NMR spectrum of pure streptamine must exclusively exhibit large coupling constants. The presence of any small vicinal couplings (e.g., 2–5 Hz, indicative of axial-equatorial or equatorial-equatorial relationships) immediately invalidates the scyllo-configuration, signaling epimerization (such as conversion to a myo- or chiro-inositol derivative) or sample contamination .
Fig 1. Causal relationship between the scyllo-configuration and resulting NMR spectral features.
Experimental Design: The Self-Validating Protocol
To generate a self-validating system, the experimental design must account for the high polarity and pH-sensitivity of the diamine core.
-
Solvent Selection: Streptamine is insoluble in standard organic NMR solvents (e.g., CDCl 3 , DMSO- d6 ). Deuterium oxide (D 2 O) is mandatory.
-
The pD Dependency (Critical Insight): The chemical shifts of aminocyclitols are notoriously irreproducible if the pH is not controlled. The protonation state of the C-1 and C-3 amines drastically alters the electron density, shifting the adjacent carbon and proton resonances. To ensure reproducibility, the sample must be driven to a fully protonated state (pD ~4.0) or a fully free-base state (pD ~11.0).
Fig 2. End-to-end NMR sample preparation and acquisition workflow for Streptamine.
Step-by-Step Methodology
Phase 1: Sample Preparation
-
Weighing: Accurately weigh 15–20 mg of Streptamine into a clean glass vial.
-
Dissolution: Add 600 µL of D 2 O containing 0.1% TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference (0.00 ppm).
-
pD Adjustment: Measure the pH of the solution using a micro-pH electrode. Adjust the pH to ~3.6 using micro-aliquots of 0.1 M DCl in D 2 O. (Note: The actual pD is calculated as pD = pH meter
- 0.4. A meter reading of 3.6 yields a pD of 4.0, ensuring full amine protonation).
-
Transfer: Transfer 550 µL of the adjusted solution into a high-quality 5 mm NMR tube.
Phase 2: Spectrometer Acquisition Parameters (Assuming 500 MHz or 600 MHz System)
-
1 H NMR (1D):
-
Pulse Sequence: Standard 30° pulse (zg30) or presaturation (zgpr) if the residual HDO peak at ~4.7 ppm causes dynamic range issues.
-
Relaxation Delay (D1): 2.0 seconds.
-
Number of Scans (NS): 16 to 32.
-
-
13 C NMR (1D):
-
Pulse Sequence: Power-gated decoupling (zgpg30).
-
Relaxation Delay (D1): 2.0 seconds.
-
Number of Scans (NS): 512 to 1024 (due to lower sensitivity of 13 C and the lack of NOE enhancement on quaternary carbons, though all streptamine carbons are methines).
-
-
2D Experiments: Acquire standard gradient-selected COSY and multiplicity-edited HSQC to confirm assignments.
Predictive Data & Spectral Interpretation
Because of the plane of symmetry passing through C-2 and C-5, the six carbons and protons collapse into four distinct NMR environments. The tables below summarize the expected spectral data for the fully protonated species.
Table 1: Expected 1 H NMR Spectral Data for Streptamine (D 2 O, pD ~4.0)
| Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( 3JHH , Hz) | Integration | Causality / Structural Note |
| H-1, H-3 | 3.10 - 3.30 | pseudo-triplet (dd) | ~10.0 | 2H | Shifted upfield relative to CH-OH due to adjacent amines. |
| H-5 | 3.25 - 3.45 | triplet | ~10.0 | 1H | Sits on the symmetry plane; flanked by two CH-OH groups. |
| H-4, H-6 | 3.35 - 3.55 | pseudo-triplet (dd) | ~10.0 | 2H | Flanked by one CH-OH and one CH-NH 3+ . |
| H-2 | 3.40 - 3.60 | triplet | ~10.0 | 1H | Sits on the symmetry plane; flanked by two CH-NH 3+ groups. |
Note: All signals present as triplets or doublets of doublets (pseudo-triplets) with ~10 Hz couplings, validating the all-axial proton arrangement.
Table 2: Expected 13 C NMR Spectral Data for Streptamine (D 2 O, pD ~4.0)
| Position | Expected Chemical Shift (δ, ppm) | Carbon Type | Expected HSQC Correlation |
| C-1, C-3 | 54.0 - 58.0 | CH-NH 3+ | H-1, H-3 |
| C-4, C-6 | 72.0 - 75.0 | CH-OH | H-4, H-6 |
| C-5 | 74.0 - 76.0 | CH-OH | H-5 |
| C-2 | 75.0 - 78.0 | CH-OH | H-2 |
2D NMR Workflows for Unambiguous Assignment
While the 1D spectra provide the self-validating coupling constants, 2D NMR is required to definitively assign the overlapping triplets in the 3.1–3.6 ppm region:
-
Identify the Amines: Use the 13 C spectrum to locate the C-1/C-3 signal (the only peak in the 50-60 ppm range). Use the HSQC spectrum to trace this back to the H-1/H-3 proton signal.
-
Walk the Ring: From the H-1/H-3 signal in the COSY spectrum, look for cross-peaks. H-1 will couple to H-2 and H-6. Because H-2 integrates to 1H and H-6 integrates to 2H (as part of the H-4/H-6 pair), you can immediately distinguish the symmetry plane proton (H-2) from the side protons (H-4/H-6).
-
Close the Loop: From H-4/H-6, the remaining COSY cross-peak will lead to H-5, completing the assignment.
References
-
Title: Streptamine | C6H14N2O4 | CID 439590 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-dihydrostreptomycin Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]
-
Title: Substrate Specificity of 2-Deoxy-scyllo-inosose Synthase, the Starter Enzyme for 2-Deoxystreptamine Biosynthesis Source: Taylor & Francis (Bioscience, Biotechnology, and Biochemistry) URL: [Link]
Application Note: Extraction, Hydrolytic Cleavage, and Phase-Switch Purification of Streptamine from Streptomycin
Executive Summary
1,2,3,5-Cyclohexanetetrol, 4,6-diamino- (commonly known as Streptamine , CAS: 488-52-8) is a critical meso-diaminocyclitol scaffold utilized extensively in the development of next-generation aminoglycoside antibiotics (AGAs)[1]. While de novo total synthesis from myo-inositol is possible, the required desymmetrization and multi-step functionalization often result in poor atom economy and low scalability.
A highly practical, field-proven alternative relies on the controlled degradation of commercially available streptomycin sulfate[2]. This application note details a comprehensive, three-phase protocol for the extraction and purification of streptamine. By leveraging selective glycosidic cleavage, alkaline deguanylation, and a self-validating peracetylation phase-switch purification strategy, researchers can isolate high-purity streptamine suitable for downstream medicinal chemistry campaigns.
Mechanistic Principles & Experimental Causality (E-E-A-T)
Direct extraction of streptamine is impossible because it does not exist as a free molecule in nature; it is bound within the streptomycin complex via glycosidic linkages and functionalized as a diguanidino derivative known as streptidine. To isolate the pure core, the experimental workflow must dismantle the parent molecule systematically.
Phase 1: Acidic Methanolysis (Glycosidic Cleavage)
The ribofuranosyl bonds linking the streptidine core to the streptobiosamine sugar moiety are selectively cleaved using methanolic HCl[3]. This isolates the streptidine core as an insoluble precipitate, effectively removing the heavily functionalized sugar appendages early in the workflow.
Phase 2: Alkaline Deguanylation
Refluxing streptidine in a strong base hydrolyzes the two guanidino groups into primary amines, releasing ammonia and carbon dioxide[4].
-
Causality of Reagent Choice: Saturated aqueous Barium Hydroxide (Ba(OH)₂) is strictly selected over Sodium Hydroxide (NaOH). The barium ions thermodynamically drive the reaction forward by sequestering the released carbon dioxide as highly insoluble Barium Carbonate (BaCO₃). Furthermore, any excess barium is easily precipitated and filtered out as Barium Sulfate (BaSO₄) upon neutralization with sulfuric acid, leaving a salt-free aqueous phase.
Phase 3: Phase-Switch Purification via Hexaacetate
Crude streptamine is highly polar and water-soluble, making chromatographic separation from residual trace inorganic salts exceedingly difficult.
-
Self-Validating System: By treating the crude aqueous extract with acetic anhydride and pyridine, the molecule is peracetylated to streptamine hexaacetate. This intermediate undergoes a drastic "phase switch," becoming highly soluble in chloroform[4]. It crystallizes readily from absolute ethanol, providing a visual and physical validation of purity (characteristic transition point at 245–250 °C). A final alkaline hydrolysis removes the acetyl groups, yielding the pure streptamine freebase.
Experimental Protocols
Materials & Reagents
-
Streptomycin sulfate (Commercial grade)
-
Methanolic HCl (3 N)
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Sulfuric acid (1 N)
-
Acetic anhydride and Anhydrous Pyridine
-
Chloroform, Absolute Ethanol, and Methanol
-
Strongly acidic cation-exchange resin (e.g., Dowex 50W)
Protocol A: Isolation of Streptidine from Streptomycin
-
Suspension: Suspend 10.0 g of streptomycin sulfate in 100 mL of 3 N HCl in methanol.
-
Cleavage: Heat the mixture to a gentle reflux for 16 hours under an inert nitrogen atmosphere[3].
-
Precipitation: Cool the reaction mixture to 0 °C in an ice bath. Streptidine hydrochloride/sulfate will precipitate as a dense crystalline solid.
-
Isolation: Filter the precipitate under a vacuum, wash with cold methanol (2 × 20 mL), and dry overnight in a vacuum desiccator.
Protocol B: Alkaline Deguanylation to Crude Streptamine
-
Dissolution: Dissolve the isolated streptidine (approx. 4.5 g) in 50 mL of deionized water.
-
Hydrolysis: Add 150 mL of saturated aqueous Ba(OH)₂. Reflux the mixture vigorously for 36 to 48 hours[2]. (Caution: Ammonia gas will be evolved; ensure proper ventilation and acid scrubbing).
-
Neutralization: Cool the mixture to room temperature. The solution will contain a heavy white precipitate of BaCO₃. Carefully titrate the suspension with 1 N H₂SO₄ until the pH reaches 7.0. This precipitates all remaining Ba²⁺ as BaSO₄.
-
Validation Check: Filter a 1 mL aliquot through a syringe filter and add one drop of 1 N H₂SO₄. If no white turbidity appears, barium removal is complete.
-
Concentration: Filter the entire mixture through a tightly packed Celite pad to remove BaCO₃ and BaSO₄. Concentrate the filtrate under reduced pressure to yield crude streptamine as a thick, pale-yellow syrup.
Protocol C: Phase-Switch Purification and Final Isolation
-
Acetylation: Dissolve the crude streptamine syrup in 60 mL of anhydrous pyridine. Slowly add 60 mL of acetic anhydride dropwise at 0 °C. Stir at room temperature for 18 hours[4].
-
Quenching & Extraction: Pour the mixture into 250 mL of ice water to quench excess acetic anhydride. Extract the aqueous phase with chloroform (4 × 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (to remove residual acetic acid) and brine, then dry over anhydrous Na₂SO₄.
-
Crystallization: Concentrate the chloroform extract to a thin syrup and triturate with absolute ethanol. Store at 4 °C for 12 hours to allow the formation of streptamine hexaacetate needle clusters. Filter and dry.
-
Deacetylation: Reflux 1.0 g of the purified streptamine hexaacetate in 100 mL of 6 N NaOH for 48 hours[4].
-
Final Isolation: Neutralize the solution with dilute HCl and pass it through a strongly acidic cation-exchange resin. Elute with 1 N NH₄OH. Lyophilize the eluate to obtain pure 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- as an off-white powder.
Quantitative Data & Stage Yields
Table 1: Physicochemical Properties and Expected Stage Yields
| Stage / Compound | Molecular Weight | Physical State | Primary Solubility | Expected Yield (%) |
| Streptomycin Sulfate | 1457.4 g/mol | White powder | Water (High) | N/A (Starting Material) |
| Streptidine Sulfate | 360.3 g/mol | Crystalline solid | Water (Moderate) | 85 - 90% |
| Streptamine Hexaacetate | 430.4 g/mol | Needle clusters | Chloroform, Ethanol | 70 - 75% |
| Pure Streptamine | 178.19 g/mol | Off-white powder | Water (High) | 90 - 95% |
Process Workflow Diagram
Workflow for the hydrolytic extraction and phase-switch purification of Streptamine.
References
- Source: nih.
- Synthesis of streptamine - US2590831A Source: Google Patents URL
- Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)
Sources
Application Note: In Vitro Microbiology Assays Utilizing 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- (Streptamine)
Introduction and Mechanistic Rationale
1,2,3,5-Cyclohexanetetrol, 4,6-diamino- , universally recognized in natural product chemistry as streptamine , is a critical aminocyclitol core found in a subset of aminoglycoside antibiotics (AGAs), most notably streptomycin and spectinomycin. Structurally, streptamine differs from the more ubiquitous 2-deoxystreptamine (2-DOS) core by the presence of an additional hydroxyl group at the C-2 position [1].
In drug development and microbiological research, streptamine serves as a highly valuable biochemical probe and biosynthetic precursor. Because the glycosyltransferases responsible for assembling complex aminoglycosides often exhibit broad substrate promiscuity, researchers can utilize streptamine in in vitro enzymatic assays and mutational biosynthesis (mutasynthesis) to generate novel, semi-synthetic antibiotics [2]. These 2-hydroxy variants (such as the hybrimycins) frequently retain potent antibacterial activity while demonstrating a distinct pharmacological profile, including potentially reduced nephrotoxicity compared to their 2-DOS counterparts [3].
This application note details field-proven protocols for deploying streptamine in two primary microbiological workflows: Mutasynthesis Precursor Feeding Assays and Cell-Free Enzymatic Phosphorylation Assays .
Mutasynthesis Workflow: Precursor Feeding Assays
Causality & Experimental Design
Mutasynthesis relies on the generation of an "idiotroph"—a mutant bacterial strain blocked in the biosynthesis of its native aminocyclitol core (e.g., a 2-DOS-negative Streptomyces fradiae mutant) [1]. When grown in standard media, this idiotroph produces no antibiotics. However, when the media is supplemented with exogenous streptamine, the organism's native glycosyltransferases uptake the precursor and append amino sugars to it, yielding novel 2-hydroxy aminoglycosides.
A self-validating system is critical here: the protocol must include an unsupplemented idiotroph control (to confirm the block in native biosynthesis) and a wild-type control (to benchmark baseline antibiotic production).
Protocol: Streptamine Feeding and MIC Determination
Reagents & Materials:
-
Streptomyces fradiae D- mutant (2-DOS negative idiotroph)
-
Streptamine (1,2,3,5-Cyclohexanetetrol, 4,6-diamino-), >98% purity
-
Tryptic Soy Broth (TSB) and ISP4 Agar
-
Indicator strain: Bacillus subtilis ATCC 6633 or Escherichia coli ATCC 25922
-
Mueller Hinton Broth (MHB)
Step-by-Step Methodology:
-
Inoculum Preparation: Inoculate S. fradiae D- into 50 mL of TSB. Incubate at 28°C, 250 rpm for 48 hours to generate a dense vegetative seed culture.
-
Precursor Supplementation: Prepare a sterile-filtered stock solution of streptamine (50 mM in ddH₂O). Aliquot 50 mL of fresh production media into baffled flasks. Add the streptamine stock to a final concentration of 2 mM.
-
Control A: Production media + S. fradiae D- (No streptamine).
-
Control B: Production media + Wild-type S. fradiae (No streptamine).
-
-
Fermentation: Inoculate the production flasks with 5% (v/v) of the seed culture. Incubate at 28°C, 250 rpm for 5–7 days.
-
Extraction: Centrifuge the fermentation broth at 10,000 × g for 15 minutes. Collect the supernatant and adjust the pH to 7.0. Pass the supernatant over a weak cation-exchange resin (e.g., Bio-Rex 70, NH₄⁺ form) to capture the basic aminoglycosides. Elute with 1 M NH₄OH and lyophilize.
-
Bioactivity Profiling (MIC Assay): Reconstitute the lyophilized extract in sterile water. Perform a standard broth microdilution assay in MHB against E. coli ATCC 25922. Serial two-fold dilutions of the extract are incubated with 5×105 CFU/mL of the indicator strain at 37°C for 18 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration exhibiting no visible growth.
Caption: Workflow for the mutational biosynthesis of novel aminoglycosides using streptamine precursor feeding.
Cell-Free Enzymatic Assays: Phosphotransferases
Causality & Experimental Design
Understanding the resistance mechanisms and biosynthetic tailoring of aminoglycosides requires robust in vitro enzymatic assays. Streptamine acts as an excellent substrate for assessing the activity of enzymes like streptomycin 6-phosphate phosphatase and ATP:aminocyclitol kinases [4]. By utilizing radiolabeled ATP ([γ-³²P]ATP) or analyzing phosphate transfer kinetics, researchers can map the specific hydroxyl groups ortho to the amino groups that are preferentially phosphorylated.
Protocol: Aminocyclitol Kinase Activity Assay
Reagents & Materials:
-
Cell-free extract containing ATP:aminocyclitol kinase (e.g., from Streptomyces griseus)
-
Streptamine substrate (10 mM stock)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂
-
[γ-³²P]ATP (Specific activity: ~3000 Ci/mmol)
-
Sephadex G-200 or Bio-Rex 70 resin columns
Step-by-Step Methodology:
-
Reaction Assembly: In a 1.5 mL microcentrifuge tube, combine 25 µmol Tris-HCl (pH 8.0), 1.2 µmol MgCl₂, 0.1 µmol unlabeled ATP, 0.01 µmol [γ-³²P]ATP, and 1.0 µmol of streptamine.
-
Enzyme Addition: Initiate the reaction by adding 0.40 mL of the cell-free enzyme fraction. The final reaction volume should be standardized (e.g., 1.0 mL).
-
Incubation: Incubate the mixture at 37°C for 90 minutes.
-
Termination & Separation: Terminate the reaction by heating at 95°C for 5 minutes. Load the mixture onto a pre-equilibrated Bio-Rex 70-NH₄⁺ column. Wash with 0.1 M ammonium formate (pH 7.5) to remove unreacted [γ-³²P]ATP.
-
Detection: Elute the phosphorylated streptamine product using a linear gradient of NH₄OH. Quantify the incorporation of ³²P using a liquid scintillation counter. The specific activity is calculated relative to a control reaction lacking the streptamine substrate.
Quantitative Data Presentation
The following table summarizes the comparative in vitro antibacterial efficacy of native 2-DOS aminoglycosides versus their streptamine-derived (2-hydroxy) counterparts (Hybrimycins) against sensitive strains, demonstrating the viability of streptamine as a mutasynthon [3].
| Compound Class | Core Aminocyclitol | Representative Antibiotic | MIC against E. coli ATCC 25922 (µg/mL) | Relative Potency |
| Native AGA | 2-Deoxystreptamine | Neomycin B | 0.5 - 1.0 | 1.0x (Baseline) |
| Native AGA | 2-Deoxystreptamine | Neomycin C | 2.0 - 4.0 | 0.25x |
| Mutasynthetic | Streptamine | Hybrimycin A1 | 0.25 - 0.5 | 2.0x |
| Mutasynthetic | Streptamine | Hybrimycin A2 | 0.5 - 1.0 | 1.0x |
| Mutasynthetic | Streptamine | Hybrimycin B1 | 4.0 - 8.0 | 0.125x |
Note: Hybrimycin A1 (a streptamine derivative) exhibits superior or equivalent potency to Neomycin B, validating the utility of streptamine feeding in drug discovery.
References
-
Annual Reviews. Mutational Biosynthesis of New Antibiotics. Retrieved from:[Link]
-
Frontiers in Microbiology. Recent advances in the biosynthetic pathway and structural modification of gentamicin. Retrieved from:[Link]
-
American Chemical Society (ACS). Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine. Retrieved from:[Link]
-
ResearchGate. Streptomycin Biosynthesis and Metabolism. Retrieved from:[Link]
Application Note: High-Sensitivity LC-MS/MS Protocols for the Detection of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- (Streptamine)
Executive Summary
1,2,3,5-Cyclohexanetetrol, 4,6-diamino- (commonly known as streptamine) is the core cyclitol scaffold of numerous aminoglycoside antibiotics[1]. With a molecular weight of 178.18 g/mol , extreme hydrophilicity, and a lack of UV-absorbing chromophores, streptamine presents a formidable analytical challenge. Traditional reversed-phase liquid chromatography (RPLC) fails to retain this highly polar molecule without the use of aggressive ion-pairing reagents (e.g., heptafluorobutyric acid), which notoriously cause electrospray ionization (ESI) suppression and mass spectrometer fouling[2].
To establish a highly sensitive, self-validating quantitative method, this protocol leverages Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). By combining a zwitterionic stationary phase with mixed-mode weak cation exchange (WCX) solid-phase extraction, this workflow ensures robust retention, minimal matrix effects, and high-throughput reliability[3].
Analytical Strategy & Causality
As a Senior Application Scientist, it is critical to understand why specific experimental choices are made, rather than simply following a recipe. Every step in this protocol is designed as a self-validating system to ensure data integrity.
-
Sample Preparation (WCX SPE): Streptamine is a strongly basic diamine. At a neutral pH, its amino groups are fully protonated. A mixed-mode Weak Cation Exchange (WCX) sorbent traps these cations via electrostatic interactions[2]. This allows for aggressive washing with organic solvents to remove neutral and acidic lipids before eluting the analyte with a low-pH buffer that neutralizes the sorbent's carboxylate groups.
-
Protein Precipitation via TCA: While traditional ion-pairing agents suppress MS signals, the use of Trichloroacetic acid (TCA) during the initial protein precipitation step has been uniquely demonstrated to enhance the MS response of aminoglycoside scaffolds in positive ESI mode[4].
-
Chromatographic Retention (Zwitterionic HILIC): Amide or aminopropyl HILIC columns offer limited selectivity for diamino cyclitols. A zwitterionic sulfoalkylbetaine stationary phase is strictly required[5]. This phase maintains a dense, water-rich layer for hydrophilic partitioning, while its balanced charges provide secondary electrostatic interactions with streptamine, enabling sharp peak shapes without requiring highly concentrated (>100 mM) buffers[3].
Workflow for the extraction and LC-MS/MS analysis of streptamine from biological matrices.
Step-by-Step Experimental Protocols
Reagents and Materials
-
Analytical Standards: Streptamine reference standard (Purity >99%).
-
Internal Standard (IS): Ribostamycin or Tobramycin-d5 (used to self-validate extraction recovery and correct for matrix effects)[2].
-
Solvents: LC-MS grade Acetonitrile, Methanol, and Water.
-
Additives: LC-MS grade Formic Acid, Ammonium Formate, Trichloroacetic acid (TCA), and Ammonium Hydroxide.
-
SPE Cartridges: Mixed-mode WCX (e.g., 30 mg/1 cc).
Sample Preparation Workflow
-
Aliquoting & Spiking: Transfer 200 µL of the biological matrix (plasma, urine, or tissue homogenate) into a 1.5 mL low-bind microcentrifuge tube. Add 20 µL of the Internal Standard working solution (5 µg/mL).
-
Protein Precipitation: Add 200 µL of 2.5% (v/v) TCA in water. Vortex vigorously for 30 seconds. The TCA not only precipitates proteins but acts as an MS signal enhancer for the diamino scaffold[4].
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.
-
SPE Conditioning: Condition the WCX SPE cartridge with 1.0 mL of Methanol, followed by 1.0 mL of MS-grade Water. Do not let the sorbent dry.
-
Loading: Load the supernatant onto the conditioned cartridge at a flow rate of ~1 drop/second.
-
Washing (Critical Step): Wash the cartridge with 1.0 mL of 5% Ammonium Hydroxide in water to remove acidic/neutral interferences. Follow with 1.0 mL of Methanol to remove hydrophobic lipids. Streptamine remains bound to the cation exchange sites.
-
Elution: Elute the target analyte with 1.0 mL of 2% Formic Acid in Acetonitrile/Water (50:50, v/v). The low pH neutralizes the WCX sorbent, releasing the basic streptamine.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (95% Acetonitrile / 5% Aqueous Buffer). Vortex and transfer to an autosampler vial.
LC-MS/MS Analytical Conditions
Chromatographic Separation
Separation is achieved using a zwitterionic sulfoalkylbetaine column (e.g., Atlantis Premier BEH Z-HILIC, 2.1 × 100 mm, 1.7 µm)[5]. This specific chemistry prevents the need for high-concentration buffers that suppress ionization.
Table 1: HILIC Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A* | % Mobile Phase B** | Curve |
| 0.0 | 0.4 | 5 | 95 | Initial |
| 1.0 | 0.4 | 5 | 95 | 6 (Linear) |
| 4.0 | 0.4 | 50 | 50 | 6 (Linear) |
| 5.0 | 0.4 | 50 | 50 | 6 (Linear) |
| 5.1 | 0.4 | 5 | 95 | 6 (Linear) |
| 8.0 | 0.4 | 5 | 95 | 6 (Linear) |
*Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. **Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.
Mass Spectrometry Detection
Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is utilized to ensure absolute specificity.
Table 2: MRM Transitions and Collision Energies for Streptamine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Streptamine | 179.1 | 161.1 | 50 | 15 | Quantifier (Loss of H₂O) |
| Streptamine | 179.1 | 144.1 | 50 | 20 | Qualifier (Loss of H₂O + NH₃) |
| Streptamine | 179.1 | 100.1 | 50 | 25 | Qualifier (Ring Cleavage) |
Self-Validation Note: The ratio between the quantifier (m/z 161.1) and qualifier (m/z 144.1) ions must remain within ±15% of the reference standard across all samples to confirm peak identity and rule out co-eluting isobaric interferences.
Mechanistic Insights: Zwitterionic Retention
The success of this protocol relies heavily on the dual-retention mechanism provided by the zwitterionic HILIC phase. As illustrated below, streptamine is retained not just by partitioning into the aqueous layer immobilized on the silica surface, but also via targeted electrostatic attractions with the negatively charged sulfonate groups of the sulfoalkylbetaine ligand[3].
Dual-mechanism retention of streptamine on a zwitterionic HILIC stationary phase.
References
- Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)
- Source: Shimadzu (shimadzu.com)
- Source: Chromatography Today (chromatographytoday.com)
- Source: eScholarship (escholarship.org)
- Source: Waters Corporation (waters.com)
Sources
- 1. Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS Method Package for Aminoglycoside Antibiotics : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Determination of Tobramycin in M9 Medium by LC‐MS/MS: Signal Enhancement by Trichloroacetic Acid [escholarship.org]
- 5. waters.com [waters.com]
Technical Support Center: Synthesis Yield Optimization for 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- (Streptamine)
Target Audience: Researchers, synthetic chemists, and drug development professionals. Scope: This support guide addresses critical bottlenecks in the synthesis, isolation, and regioselective deprotection of the streptamine core (1,3-diamino-2,4,5,6-tetrahydroxycyclohexane), a vital aminocyclitol building block for next-generation aminoglycoside antibiotics.
Part 1: Troubleshooting & Yield Optimization FAQs
Q1: During the acid-catalyzed cleavage of streptomycin to isolate the streptamine core, my isolated yields are consistently below 40%. How can I prevent product loss? Causality & Solution: The primary reason for low yield during the cleavage of the ribofuranosyl bond is the extreme hydrophilicity of the resulting free aminocyclitol. This high polarity leads to irreversible binding to silica gel during purification and poor chromatographic resolution. Expert Recommendation: Implement a 1[1]. By refluxing the perbenzylated intermediate in 3 N HCl/methanol for 16 hours, neutralizing the mixture, and immediately subjecting the crude residue to peracetylation, you mask the polar hydroxyl groups. This simple modification facilitates standard chromatographic purification, boosting the isolated yield of the protected streptamine derivative to ~83%[1].
Q2: My diazotransfer reaction using triflyl azide to convert amino groups to azides is stalling, leading to incomplete conversion and complex mixtures. What is a safer and more efficient alternative? Causality & Solution: Triflyl azide is not only highly explosive but also suffers from poor stability in aqueous mixtures, leading to premature degradation before the diazotransfer is complete. Expert Recommendation: Substitute triflyl azide with2[2]. When catalyzed by copper sulfate in aqueous methanol, Stick's reagent provides a much more stable and controlled transfer of the diazo group. This protocol consistently yields the 1,3-di(deamino)-1,3-diazidodihydrostreptomycin intermediate at over 52% yield across three steps without the need for intermediate purification[2].
Q3: I am trying to synthesize desymmetrized streptamine from commercial meso-inositol, but the desymmetrization steps drastically reduce the overall yield. Is there a better starting material? Causality & Solution: Desymmetrization of meso-compounds requires complex chiral auxiliaries or enzymes that often suffer from poor scalability and low regioselectivity. Expert Recommendation: Bypass meso-inositol entirely by utilizing commercially available1[1]. The inherent stereocenters are preserved throughout the degradation. By applying regioselective partial deprotections to the resulting core, you can obtain the target desymmetrized streptamine mono-ol in 92% yield on a gram scale[1].
Part 2: Step-by-Step Experimental Protocols
Protocol A: High-Yield Diazotransfer and Glycosidic Cleavage
Objective: Convert streptomycin to a protected streptamine derivative with optimized recovery. This is a self-validating system where the successful acetylation in Step 4 acts as an intrinsic confirmation of successful cleavage.
-
Reduction: Treat commercial streptomycin sulfate with aqueous sodium borohydride to yield dihydrostreptomycin. Allow the reaction to proceed until bubbling ceases.
-
Diazotransfer: React the crude aqueous mixture with imidazole-1-sulfonyl azide (Stick's reagent) and catalytic CuSO4 in aqueous methanol for 16 h.
-
Benzylation: Treat the isolated 1,3-diazido intermediate with benzyl bromide and sodium hydride in DMF at room temperature for 14 h to afford the perbenzylated derivative.
-
Cleavage & Acetylation (Yield-Enhancing Step):
-
Reflux the perbenzylated derivative in 3 N HCl in methanol for 16 h.
-
Neutralize the reaction mixture to pH 7 to prevent degradation of the core, then remove volatiles under reduced pressure.
-
Resuspend the crude residue in a mixture of acetic anhydride and pyridine (1:1 v/v) to acetylate all exposed hydroxyl groups.
-
Purify via flash chromatography to isolate the fully protected streptamine derivative.
-
Protocol B: Regioselective Deprotection to Desymmetrized Streptamine Mono-ol
Objective: Unmask specific hydroxyls for downstream glycosylation without losing stereochemical integrity.
-
Preparation: Dissolve the per-acetylated streptamine derivative (from Protocol A) in anhydrous methanol.
-
Deprotection: Add a catalytic amount of sodium methoxide (NaOMe) to initiate the transesterification.
-
Monitoring: Monitor the reaction via TLC using EtOAc/Hexane. The reaction is self-validating; it is complete when the starting material is consumed and a single lower-Rf spot (the mono-ol) appears, confirming the selective removal of the acetate group.
-
Workup: Neutralize with acidic ion-exchange resin (e.g., Amberlite IR-120 H+), filter, and concentrate to yield the desymmetrized streptamine mono-ol[2].
Part 3: Quantitative Yield Comparisons
| Synthetic Step | Traditional Method / Reagent | Optimized Method / Reagent | Traditional Yield | Optimized Yield | Key Advantage |
| Diazotransfer | Triflyl Azide | Stick's Reagent (Imidazole-1-sulfonyl azide) | 30 - 40% | 52% (over 3 steps) | Enhanced safety, no intermediate purification needed. |
| Glycosidic Cleavage | Aqueous Acid Hydrolysis | 3N HCl in MeOH followed by direct acetylation | < 40% | 83% | Prevents loss of highly polar intermediates on silica gel. |
| Desymmetrization | meso-Inositol Desymmetrization | Chiral Pool (Streptomycin) + NaOMe deprotection | 10 - 20% | 92% | Avoids complex chiral auxiliaries, highly scalable. |
Part 4: Workflow Visualization
Optimized synthetic workflow for desymmetrized streptamine mono-ol from streptomycin.
References
- Title: Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)
- Title: Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)
Sources
Technical Support Center: Troubleshooting Solubility of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- in Aqueous Solutions
Welcome to the technical support center for 1,2,3,5-Cyclohexanetetrol, 4,6-diamino-. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this and similar aminocyclitol compounds in aqueous solutions. As a highly polar molecule with multiple hydroxyl and amino functional groups, its behavior in solution can be complex. This resource provides in-depth, scientifically grounded troubleshooting strategies to ensure successful experimental outcomes.
Understanding the Molecule: A Deduced Physicochemical Profile
Direct experimental data for 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- is not extensively available in public literature. However, based on its constituent functional groups (four hydroxyls and two amino groups on a cyclohexane ring), we can infer its properties from related compounds like other cyclohexanetetrols and aminocyclitols.[1][2][3]
Key Inferred Characteristics:
-
High Polarity: The presence of multiple hydroxyl (-OH) and amino (-NH2) groups allows for extensive hydrogen bonding with water, suggesting a high intrinsic solubility in polar solvents.[1][4]
-
Amphiprotic Nature: The amino groups are basic and can be protonated, while the hydroxyl groups are weakly acidic. This means the molecule's net charge and, consequently, its solubility are highly dependent on the pH of the solution.[5][6][7]
-
Strong Intermolecular Forces: In its solid state, the molecule likely engages in strong intermolecular hydrogen bonding, which must be overcome by the solvent for dissolution to occur.[6]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered when preparing aqueous solutions of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino-.
Q1: My compound is not dissolving in water at neutral pH, or the solubility is lower than expected. What should I do?
This is a common issue stemming from the strong intermolecular forces in the solid compound and the influence of pH on the amino groups.
Root Cause Analysis:
At neutral pH, the amino groups on the cyclohexane ring are only partially protonated.[6][7] While the molecule is polar, the uncharged form may still have significant intermolecular interactions that hinder its dissolution in water. The principle of "like dissolves like" suggests that increasing the polarity of the solute will enhance its solubility in a polar solvent like water.[4][8]
Troubleshooting Protocol:
-
pH Adjustment: The most effective strategy is to lower the pH of the aqueous solution. By adding a dilute acid (e.g., 0.1 M HCl), you can protonate the basic amino groups to form ammonium salts (R-NH3+).[9] These charged species are significantly more polar and thus more soluble in water.
-
Step-by-Step Guide:
-
Prepare a slurry of the compound in deionized water.
-
While stirring, add a dilute acid dropwise.
-
Monitor the dissolution of the solid. Continue adding acid until the compound fully dissolves.
-
Measure the final pH of the solution. It is advisable to aim for a pH at least 2 units below the predicted pKa of the amino groups. While the exact pKa is unknown, for simple alkyl amines, it is typically in the range of 9.5-11.0.[7] Therefore, a pH of 7.5 or lower should significantly improve solubility.
-
-
-
Gentle Heating: For many solids, solubility increases with temperature.[10][11] This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the solute-solute bonds.[10][12]
-
Procedure:
-
After preparing a slurry, gently warm the solution (e.g., to 30-40°C) while stirring.
-
Caution: Avoid boiling, as high temperatures can potentially degrade the compound.[13]
-
Once dissolved, allow the solution to cool to room temperature. If the compound remains in solution, a stable stock has been prepared. If it precipitates, this indicates that the solution was supersaturated at the higher temperature, and other methods should be combined with heating.
-
-
Logical Flow for Initial Dissolution Troubleshooting:
A flowchart for initial troubleshooting of solubility issues.
Q2: The compound dissolves in acidic conditions, but I need to use it in a neutral or basic buffer for my experiment. How can I prevent it from precipitating?
This is a classic solubility challenge for pH-dependent compounds. The key is to prepare a concentrated stock solution under optimal solubility conditions and then dilute it into the final experimental buffer.
Underlying Principle:
The solubility of a compound is defined as the maximum concentration that can be dissolved in a given solvent at a specific temperature and pH.[12] By preparing a concentrated stock in an acidic solution where solubility is high, you can then dilute it to a final concentration in your experimental buffer that is below its solubility limit at the new pH.
Recommended Protocol for Buffer Exchange:
-
Prepare a Concentrated Acidic Stock: Dissolve the 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- in a dilute acidic solution (e.g., pH 4-5) to a concentration that is significantly higher than your final working concentration (e.g., 10x or 100x).
-
Dilution into Final Buffer: Slowly add the required volume of the acidic stock solution to your pre-warmed experimental buffer while vortexing or stirring vigorously. This rapid mixing helps to prevent localized high concentrations that could lead to precipitation.
-
Final Concentration Check: Ensure that the final concentration of the compound in the experimental buffer is below its solubility limit at that specific pH. A preliminary solubility test at the final pH may be necessary to determine this limit.
Visualizing the Dilution Strategy:
Dilution from a high solubility stock to a lower solubility final buffer.
Q3: I've tried adjusting the pH and using heat, but I still can't achieve the desired concentration. Are there other options?
If standard methods are insufficient, the use of co-solvents or alternative solvent systems can be explored. However, the compatibility of these solvents with your experimental system must be carefully considered.
Co-Solvent Considerations:
The principle of "like dissolves like" can be extended to mixed solvent systems.[8][14] By adding a polar, water-miscible organic solvent, you can modify the polarity of the solvent system to better match that of the solute.
| Co-Solvent | Properties | Considerations |
| Dimethyl Sulfoxide (DMSO) | Highly polar aprotic solvent. | Can be difficult to remove due to its high boiling point. May affect cell viability in biological assays. |
| Dimethylformamide (DMF) | Polar aprotic solvent. | Similar to DMSO, can be challenging to remove. |
| Ethanol | Polar protic solvent. | Less polar than water, so its effectiveness will depend on the overall polarity balance of the solute. |
Experimental Approach for Co-Solvent Use:
-
Solubility Testing: First, test the solubility of your compound in small amounts of pure co-solvents (e.g., DMSO, DMF).
-
Aqueous Co-Solvent Mixtures: If soluble in a co-solvent, prepare a concentrated stock solution in that solvent.
-
Dilution into Aqueous Buffer: Slowly dilute the co-solvent stock into your aqueous buffer, similar to the pH adjustment method. Be mindful of the final percentage of the organic solvent in your experiment, as it may have unintended effects.
Summary of Troubleshooting Strategies
| Issue | Primary Cause | Recommended Action | Scientific Rationale |
| Poor initial solubility in water | Strong intermolecular forces in the solid state; partial protonation of amino groups at neutral pH. | Lower the pH of the solvent with a dilute acid. | Protonation of amino groups increases the molecule's polarity and water solubility.[5][9] |
| Precipitation upon buffer exchange | The compound's solubility is lower at the final buffer's pH. | Prepare a concentrated stock in a low pH solution and dilute it into the final buffer. | The final concentration is kept below the solubility limit at the experimental pH. |
| Inability to reach high concentrations | The intrinsic solubility limit in purely aqueous systems has been reached. | Use a water-miscible polar organic co-solvent like DMSO or DMF. | Modifying the solvent polarity can enhance the dissolution of the solute.[14] |
| Compound precipitates out of solution over time | The solution is supersaturated or the compound is unstable under the storage conditions. | Ensure the solution is not supersaturated. Store stock solutions at appropriate temperatures (e.g., 4°C or -20°C) and protect from light if necessary. | Lower temperatures can decrease the rate of degradation and precipitation. |
References
- Vertex AI Search. (n.d.). Solubility and pH of amines. Retrieved April 6, 2026.
- Quora. (2014, November 24).
- JoVE Core. (2024, April 4). Extraction Effects of pH in Analytical Chemistry.
- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
- ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- LibreTexts. (2023, August 31). Solubility of Organic Compounds.
- Grokipedia. (n.d.). Cyclohexanetetrol.
- Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
- Chemistry LibreTexts. (2023, January 29).
- Khan Academy. (n.d.). Solubility of organic compounds (video).
- Chemistry LibreTexts. (2023, January 22).
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- PubChem - NIH. (n.d.). 1,2,3,5-Cyclohexanetetrol | C6H12O4 | CID 548226.
- Wikipedia. (n.d.). 1,2,4,5-Cyclohexanetetrol.
- Science Ready. (n.d.).
- NCBI Bookshelf - NIH. (2022, September 12). Biochemistry, Dissolution and Solubility.
- Wikipedia. (n.d.). Aminocyclitol.
- Chemistry LibreTexts. (2022, August 8). 9.
- Wikipedia. (n.d.). 1,2,3,4-Cyclohexanetetrol.
- YouTube. (2020, December 10).
- artgerecht. (n.d.). Aminocyclitol – Definition and Medical Significance | A | Lexicon.
- PubChem - NIH. (n.d.). 1,2,3,4-Cyclohexanetetrol | C6H12O4 | CID 278584.
- ResearchGate. (n.d.). 1,2,3,5-Cyclohexanetetrol | Download Scientific Diagram.
- PubMed. (n.d.). Medicinal chemistry of aminocyclitols.
- PMC. (n.d.).
- Dechra. (n.d.). Solubility and stability.
Sources
- 1. Cyclohexanetetrol â Grokipedia [grokipedia.com]
- 2. Aminocyclitol - Wikipedia [en.wikipedia.org]
- 3. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. issr.edu.kh [issr.edu.kh]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. jove.com [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. dechra.dk [dechra.dk]
- 14. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Chromatographic Analysis of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- Impurities
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with quantifying 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- (commonly known as streptamine or its stereoisomers like 2-deoxystreptamine), a core aminocyclitol building block and common impurity in aminoglycoside antibiotics[1].
Because this molecule is highly polar, lacks a UV chromophore, and contains multiple basic primary amines, it defies standard reversed-phase high-performance liquid chromatography (RP-HPLC) methodologies. This center provides field-proven troubleshooting, mechanistic explanations, and self-validating protocols to overcome these specific physicochemical hurdles.
Workflow Decision Matrix
Before troubleshooting, it is critical to align your laboratory's detection capabilities with the appropriate chromatographic retention mechanism.
Decision tree for selecting chromatographic workflows for streptamine impurities.
Frequently Asked Questions & Troubleshooting
Q1: Why does the 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- peak elute in the void volume on my C18 column?
Causality: This compound is a highly hydrophilic aminocyclitol with a highly negative LogP value. In standard reversed-phase conditions, the molecule is surrounded by a tight hydration shell and energetically favors the polar mobile phase over the hydrophobic C18 stationary phase, resulting in zero retention. Solution: You must alter the retention mechanism. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) , where water acts as the strong eluting solvent and acetonitrile as the weak solvent, allowing polar partitioning. Alternatively, use Ion-Pairing RP-HPLC (IP-RP) by adding a volatile perfluorinated acid like Heptafluorobutyric acid (HFBA). The anionic HFBA forms a neutral, hydrophobic complex with the protonated amines of the impurity, artificially increasing its hydrophobicity and forcing retention on a C18 column[2].
Q2: I am experiencing severe peak tailing (Tf > 2.5). How can I achieve sharp, symmetrical peaks?
Causality: The two primary amino groups on the cyclohexane ring have pKa values between 7.0 and 9.0. At a neutral or slightly acidic pH, these amines are fully protonated. They undergo strong, secondary ion-exchange interactions with negatively charged, unreacted residual silanols (pKa ~4.0) on the silica backbone of the column. Solution:
-
Suppress Silanol Ionization: Lower the mobile phase pH to < 3.0 using formic acid or trifluoroacetic acid (TFA). This neutralizes the residual silanols, shutting down the ion-exchange pathway.
-
Column Selection: Utilize highly end-capped, base-deactivated C18 columns, or switch to a Zwitterionic HILIC stationary phase, which intrinsically masks underlying silanol activity through its dense charge-balanced surface[1].
Q3: The compound shows no signal on our UV-Vis detector. What are the most reliable detection alternatives?
Causality: 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- lacks conjugated pi-electron systems or aromatic rings, meaning it does not absorb UV light above 200 nm. Solution:
-
Direct Detection: Use3. CAD is generally preferred for aminoglycoside impurities as it offers superior sensitivity and a wider linear dynamic range compared to ELSD[3]. Mass Spectrometry (ESI-MS/MS) is optimal for trace-level quantification[2].
-
Derivatization: If UV detection is mandatory, employ pre-column derivatization using Ninhydrin or o-phthalaldehyde (OPA) to attach a chromophore to the primary amines[4].
Q4: My ELSD/CAD baseline is drifting wildly during the gradient. How do I stabilize it?
Causality: Aerosol-based detectors require highly volatile mobile phases. If you are using non-volatile buffers (like phosphate or sulfate) or if the concentration of your volatile ion-pairing agent (e.g., HFBA) changes drastically during the gradient, the background aerosol mass will fluctuate, causing baseline drift. Solution: Ensure absolute volatility of all additives. Use Ammonium Formate or Ammonium Acetate (≤ 10 mM) instead of non-volatile salts. If running an HFBA gradient, maintain a constant concentration of HFBA (e.g., 10 mM) in both Mobile Phase A (Aqueous) and Mobile Phase B (Organic) to keep the background noise uniform[5].
Quantitative Method Comparison
To aid in method selection, the following table synthesizes the expected performance metrics of the three primary chromatographic strategies for aminocyclitol impurities:
| Analytical Strategy | Stationary Phase | Mobile Phase Additive | Primary Detection | Est. Limit of Detection (LOD) | Retention Mechanism |
| HILIC-CAD | Zwitterionic (ZIC-HILIC) | 10 mM Ammonium Formate | CAD / ELSD | 10 - 50 ng/mL | Hydrophilic partitioning |
| IP-RP-MS/MS | C18 (Highly End-capped) | 10 mM HFBA or TFA | ESI-MS/MS | 0.5 - 5 ng/mL | Hydrophobic ion-pairing |
| Derivatization-UV | Standard C18 | None (Post-reaction) | UV-Vis (e.g., 400 nm) | 50 - 100 ng/mL | Reversed-phase (Deriv) |
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. Do not proceed to sample analysis unless the System Suitability Testing (SST) criteria are strictly met.
Protocol A: HILIC-CAD Method for Direct Quantification
This method leverages hydrophilic partitioning, avoiding the signal-suppression issues sometimes caused by heavy ion-pairing agents in MS/CAD.
1. Reagent & System Preparation:
-
Column: Zwitterionic HILIC column (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
Detector: Charged Aerosol Detector (Evaporation Temp: 35°C, Data Rate: 10 Hz).
2. Gradient Elution Program:
-
Flow Rate: 0.8 mL/min. Column Temperature: 40°C.
-
0–2 min: 85% B (Isocratic hold to establish partitioning layer)
-
2–12 min: Linear gradient to 40% B
-
12–15 min: Hold at 40% B
-
15–16 min: Return to 85% B
-
16–25 min: Re-equilibration (Critical step for HILIC reproducibility).
3. System Suitability Test (SST):
-
Inject a 10 µg/mL reference standard of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino-.
-
Validation Gate: The protocol is only valid if:
-
Retention time (Rt) is > 4.0 minutes (ensuring it is well past the void volume).
-
Peak Tailing Factor (Tf) is ≤ 1.5.
-
%RSD of peak area over 5 consecutive injections is ≤ 2.0%.
-
Protocol B: Ion-Pairing RP-MS/MS Method (Trace Analysis)
This method uses HFBA to force the basic impurity to retain on a standard C18 column, enabling highly sensitive MS/MS detection.
1. Reagent & System Preparation:
-
Column: Base-deactivated C18 column (100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: LC-MS grade Water + 10 mM Heptafluorobutyric acid (HFBA).
-
Mobile Phase B: LC-MS grade Acetonitrile + 10 mM HFBA.
-
Mechanistic Note: HFBA must be present in both phases to maintain equilibrium of the ion-pair complex on the column and stabilize the MS background[2].
2. Isocratic Elution Program:
-
Flow Rate: 0.3 mL/min. Column Temperature: 30°C.
-
Isocratic mix: 80% A / 20% B for 10 minutes.
3. MS/MS Parameters (Positive ESI):
-
Target the protonated precursor ion [M+H]+ .
-
Monitor specific product ions associated with the fragmentation of the deoxy-streptamine core (e.g., m/z 160.9)[2].
4. System Suitability Test (SST):
-
Inject a 100 ng/mL reference standard.
-
Validation Gate: Signal-to-Noise (S/N) ratio must be ≥ 10:1. Carryover in a subsequent blank injection must be ≤ 0.1% of the standard peak area.
References
- Assay Development for Aminoglycosides by HPLC with Direct UV Detection ResearchG
- Development and validation of a novel LC/ELSD method for the quantitation of gentamicin sulfate components in pharmaceuticals ResearchG
- Evaluation of dynamics of derivatization and development of RP-HPLC method for the determination of amikacin sulphate Pakistan Journal of Pharmaceutical Sciences
- Challenges in the development of analytical test procedure for aminoglycosides: A critical review Journal of Applied Pharmaceutical Science
- Determination of neomycin B residue in bovine edible tissues and milk by ion-pair liquid chromatography-tandem mass spectrometry Acta Chrom
Sources
Technical Support Center: Long-Term Storage and Stability of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino-
Welcome to the technical support center for 1,2,3,5-Cyclohexanetetrol, 4,6-diamino-. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this aminocyclitol compound. Given the specific nature of this molecule, which belongs to the broader class of aminocyclitols, this document synthesizes established principles of aminocyclitol and aminoglycoside chemistry with practical, field-proven insights to address potential challenges in its storage and handling.
Introduction to the Stability of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino-
1,2,3,5-Cyclohexanetetrol, 4,6-diamino- is a member of the aminocyclitol family, a class of compounds that are components of many clinically important aminoglycoside antibiotics.[1] The stability of these molecules is paramount for their biological activity and safety. The presence of multiple hydroxyl and amino functional groups on the cyclohexane ring makes 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- a polar and potentially reactive molecule. Its degradation can be influenced by several environmental factors, including temperature, humidity, light, and pH.
Understanding the potential degradation pathways is crucial for developing appropriate storage strategies and analytical methods to monitor the compound's purity over time. Common degradation pathways for aminocyclitols can involve oxidation of the amino and hydroxyl groups, hydrolysis of any glycosidic bonds (if present in a larger structure), and other complex reactions.
This guide provides a structured approach to troubleshooting common stability issues and answers frequently asked questions regarding the long-term storage of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino-.
Troubleshooting Guide: A Proactive Approach to Stability
This section addresses specific issues you might encounter during the storage and handling of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino-. The solutions provided are based on established scientific principles for related compounds and are intended to guide you in your experimental decision-making.
Question 1: I observe a change in the color (e.g., yellowing or browning) of my solid 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- sample over time. What could be the cause, and how can I prevent it?
Answer:
Color changes in solid samples of compounds containing amino groups often indicate oxidative degradation. The amino groups in 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- are susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Causality and Prevention:
-
Oxidation: The primary cause is likely the oxidation of the diamino groups. To mitigate this, it is crucial to minimize the sample's exposure to oxygen.
-
Photodegradation: Exposure to light, especially UV light, can also catalyze oxidative reactions.
-
Thermal Stress: High temperatures can increase the rate of chemical degradation.
Recommended Actions:
-
Inert Atmosphere Storage: Store the solid compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen. This can be achieved by using vials with septa and purging with the inert gas before sealing.
-
Light Protection: Store the sample in amber vials or wrap the container in aluminum foil to protect it from light.
-
Controlled Temperature: Store the compound at the recommended low temperature, typically -20°C or below, to slow down the rate of any potential degradation reactions.
-
Purity Analysis: If you observe a color change, it is essential to re-analyze the purity of the sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the extent of degradation.
Question 2: My aqueous stock solution of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- shows a decrease in pH and the appearance of new peaks in the HPLC chromatogram after a few days of storage at 4°C. What is happening?
Answer:
The observed changes suggest chemical degradation in the aqueous solution. The decrease in pH could be due to the formation of acidic degradation products. The new peaks in the HPLC chromatogram confirm the presence of impurities. Aminocyclitols in solution can be susceptible to hydrolysis and oxidation.
Causality and Prevention:
-
Hydrolytic Degradation: While the core cyclohexanetetrol structure is generally stable against hydrolysis, if it's part of a larger molecule with glycosidic linkages, these bonds can be susceptible to cleavage, especially at non-neutral pH.
-
Oxidative Degradation: As with the solid form, the amino groups are prone to oxidation in solution. The presence of dissolved oxygen in the aqueous solvent can facilitate this.
-
Microbial Contamination: Although less common if sterile techniques are used, microbial growth can also alter the pH and degrade the compound.
Recommended Actions:
-
Buffer the Solution: Prepare stock solutions in a suitable buffer at a pH where the compound exhibits maximum stability. This needs to be determined experimentally through a pH stability study.
-
Degas the Solvent: Before preparing the solution, degas the solvent (e.g., by sparging with nitrogen or using sonication) to remove dissolved oxygen.
-
Aliquot and Freeze: Prepare small, single-use aliquots of the stock solution and store them at -80°C. This minimizes freeze-thaw cycles, which can also contribute to degradation.
-
Use Sterile Technique: Prepare solutions under sterile conditions and use sterile-filtered solvents to prevent microbial contamination.
-
Forced Degradation Studies: To better understand the degradation profile, consider performing forced degradation studies.[2][3] This involves intentionally exposing the compound to stress conditions like acid, base, oxidation, and heat to identify potential degradation products and establish a stability-indicating HPLC method.[2][3]
Question 3: I am developing a formulation containing 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- and I am concerned about its long-term stability. How can I proactively assess its stability?
Answer:
Proactively assessing the stability of your formulation is a critical step in drug development. A systematic approach involving forced degradation studies and long-term stability testing under various conditions is recommended.
Causality and Prevention:
-
Intrinsic Stability: Understanding the inherent stability of the molecule is the first step.
-
Excipient Compatibility: The other components (excipients) in your formulation could potentially react with 1,2,3,5-Cyclohexanetetrol, 4,6-diamino-.
Recommended Actions:
-
Forced Degradation Studies: Conduct forced degradation studies on the drug substance alone and in the presence of excipients.[2][3][4] This will help identify potential degradation pathways and any incompatibilities.[3][4] Stress conditions typically include:
-
Acid and Base Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at elevated temperatures.
-
Oxidation: e.g., 3% hydrogen peroxide at room temperature.
-
Thermal Stress: e.g., storing at 60°C.
-
Photostability: Exposing the sample to light according to ICH Q1B guidelines.
-
-
Develop a Stability-Indicating Method: Use the results from the forced degradation studies to develop and validate a stability-indicating analytical method, typically an HPLC method, that can separate and quantify the intact compound from all its degradation products.[3][5]
-
Long-Term Stability Testing: Once a lead formulation is identified, set up a formal long-term stability study according to ICH Q1A(R2) guidelines.[6] This involves storing the formulation at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) and testing it at predetermined time points.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 1,2,3,5-Cyclohexanetetrol, 4,6-diamino-?
A1: For long-term storage, the solid compound should be stored at -20°C or lower, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The container should be tightly sealed to prevent moisture absorption.
Q2: How should I prepare and store stock solutions of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino-?
A2: Stock solutions should be prepared in a suitable buffer at a pH of optimal stability (which should be determined experimentally). The solvent should be degassed to remove dissolved oxygen. Prepare single-use aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q3: What analytical techniques are best suited for monitoring the stability of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino-?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and powerful technique for stability monitoring.[5] It allows for the separation and quantification of the parent compound and its degradation products.[5] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of unknown degradation products.[7]
Q4: How can I perform a simple check for degradation without sophisticated analytical instruments?
A4: While not a substitute for quantitative analysis, a visual inspection for color change can be an initial indicator of degradation in the solid form. For solutions, a change in color, clarity, or pH can also suggest instability. However, these are qualitative observations, and significant degradation can occur without any visible changes. Therefore, chromatographic analysis is highly recommended for reliable stability assessment.
Q5: Are there any known incompatibilities of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- that I should be aware of?
A5: Due to the presence of primary amino groups, this compound may be incompatible with aldehydes and ketones, as they can form imines. It may also react with strong oxidizing agents. When formulating, it is crucial to conduct excipient compatibility studies to ensure that the other components of the formulation do not react with the active substance.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general approach to conducting a forced degradation study to understand the stability of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino-.
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Materials:
-
1,2,3,5-Cyclohexanetetrol, 4,6-diamino-
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC-grade water and acetonitrile
-
Suitable buffer (e.g., phosphate or acetate)
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using an appropriate HPLC method. The goal is to achieve baseline separation of the parent peak from all degradation product peaks.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify the degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for 1,2,3,5-Cyclohexanetetrol, 4,6-diamino-
| Form | Temperature | Atmosphere | Light Protection |
| Solid (Long-term) | ≤ -20°C | Inert (Argon/Nitrogen) | Required (Amber vial/foil) |
| Aqueous Stock Solution (Long-term) | ≤ -80°C | N/A (use degassed solvent) | Required (Amber vial/foil) |
| Aqueous Stock Solution (Short-term) | 2-8°C | N/A (use degassed solvent) | Required (Amber vial/foil) |
Visualizations
Diagram 1: Decision Workflow for Investigating Sample Degradation
Caption: Workflow for troubleshooting observed sample degradation.
Diagram 2: Potential Degradation Pathways for Aminocyclitols
Caption: Potential degradation pathways for aminocyclitol compounds.
References
-
CORE. (n.d.). Collisionally Activated Dissociations of Aminocyclitol-Aminoglycoside Antibiotics and Their Application in the Identification of. Retrieved from [Link]
-
Choudhary, A. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Cgmp. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
- Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 15-22.
-
BioPharm International. (2026, April 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
BioProcess International. (2015, May 12). Product Stability Testing: Developing Methods for New Biologics and Emerging Markets. Retrieved from [Link]
-
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
ResearchGate. (2026, February 7). Current methodologies for the analysis of aminoglycosides | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Aminocyclitol. Retrieved from [Link]
- Mingeot-Leclercq, M. P., & Tulkens, P. M. (1999). Aminoglycosides: activity and resistance. Antimicrobial agents and chemotherapy, 43(5), 1003–1012.
-
National Center for Biotechnology Information. (n.d.). 1,2,3,5-Cyclohexanetetrol. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,2,3,5-Cyclohexanetetrol | Download Scientific Diagram. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3,4-Cyclohexanetetrol. PubChem. Retrieved from [Link]
- Bhushan, B., Paquet, L., Spain, J. C., & Hawari, J. (2000). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Applied and Environmental Microbiology, 66(10), 4252–4257.
-
ScienceDirect. (2011, August 2). Aminoglycosides. Retrieved from [Link]
-
PubMed. (n.d.). A cyclic imine intermediate in the in vitro metabolic conversion of 1,6-diaminohexane to 6-aminohexanoic acid and caprolactam. Retrieved from [Link]
-
Spectroscopy. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
- Jeffryes, J. G., Lerma-Ortiz, C., Liu, F., Golubev, A., Niehaus, T. D., Elbadawi-Sidhu, M., ... & Henry, C. S. (2018). Chemical-Damage MINE: a database of curated and predicted spontaneous metabolic reactions. bioRxiv, 322589.
- Qian, Z. G., Xia, X. X., & Lee, S. Y. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Frontiers in Bioengineering and Biotechnology, 8, 590812.
-
ResearchGate. (n.d.). Novel biodegradation pathways of cyclohexane by Rhodococcus sp EC1. Retrieved from [Link]
- Han, N., et al. (2017). Aminomethyl Spectinomycins as Novel Therapeutics for Drug Resistant Respiratory Tract and Sexually Transmitted Bacterial Infections. Scientific Reports, 7(1), 1-13.
-
Bitesize Bio. (2025, May 27). Antibiotic Stability: Keep Your (Gun)powder Dry. Retrieved from [Link]
Sources
- 1. Aminocyclitol - Wikipedia [en.wikipedia.org]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stereopurity & Crystallization of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino-
Welcome to the Advanced Application Support Center for aminocyclitol purification. 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- (commonly known as Streptamine or scyllo-inosadiamine-1,3) is a critical all-trans cyclohexitol scaffold found in numerous aminoglycoside antibiotics[1][2].
Because of its multiple stereocenters, the synthesis and isolation of streptamine are frequently plagued by the co-crystallization of unwanted diastereomers (e.g., myo- or chiro-inosadiamines) and enantiomeric impurities from desymmetrized precursors. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure absolute stereopurity during crystallization.
Mechanistic Troubleshooting Guide
Issue A: Persistent Diastereomer Co-Crystallization (The "Myo/Scyllo" Problem)
Symptom: Post-crystallization NMR reveals persistent contamination by myo-inosadiamine or other stereoisomers, despite multiple recrystallization cycles. Causality: Free aminocyclitols form highly robust, dense intermolecular hydrogen-bonding networks. Diastereomers possess nearly identical solubilities in polar solvents (like water or methanol) and can seamlessly substitute for one another within the crystal lattice, forming solid solutions rather than distinct, pure crystals. Solution: Transiently mask the hydrogen bond donors via peracetylation. Converting the crude mixture to a hexaacetate derivative replaces strong H-bonds with weaker van der Waals and dipole interactions[2][3]. This amplifies the subtle steric differences between the all-equatorial scyllo-conformation and the axial-containing myo/chiro conformations, allowing for clean fractional crystallization.
Issue B: Polymorphic Trapping in Hexaacetate Intermediates
Symptom: The isolated streptamine hexaacetate exhibits a broad melting range or unexpected solubility, despite high chemical purity. Causality: Streptamine hexaacetate is highly polymorphic. It can crystallize as a thermodynamically stable chloroform-insoluble form (long needles, mp 343-345°C) or a kinetic chloroform-soluble form[3]. Rapid cooling supersaturates the solution, precipitating a kinetic mixture of polymorphs that traps impurities within the disordered lattice boundaries. Solution: Implement strict thermodynamic control. Cool the methanolic solution at a maximum rate of 0.1°C/min and seed with the chloroform-insoluble polymorph at the metastable zone limit.
Issue C: Enantiomeric Contamination in Asymmetric Precursors
Symptom: When synthesizing streptamine from racemic precursors (e.g., conduritol epoxides), the final product exhibits residual optical activity. Causality: While streptamine itself is a meso compound (achiral), its synthetic intermediates are often chiral. Failure to resolve these intermediates leads to diastereomeric mixtures upon further functionalization. Solution: Employ chiral resolution via diastereomeric salt formation prior to final deprotection. Resolving agents like (2R,3R)-(+)-tartaric acid[4] or PEGylated (R)-mandelic acid[5] selectively precipitate the desired enantiomeric precursor by exploiting differential Coulombic and phase-transition properties.
Experimental Protocol: Self-Validating Diastereomeric Resolution
This protocol utilizes a self-validating system : the inclusion of a hot chloroform trituration step acts as a binary physical check. Pure scyllo-streptamine hexaacetate is strictly insoluble in chloroform; if the crystal dissolves, the process has failed (indicating kinetic polymorphism or diastereomeric contamination)[3].
Step 1: Peracetylation (H-Bond Masking)
-
Suspend 10.0 g of the crude 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- mixture in 50 mL of anhydrous pyridine.
-
Dropwise, add 50 mL of acetic anhydride at 0°C under inert atmosphere.
-
Stir at ambient temperature for 24 hours to ensure complete conversion to the hexaacetate.
Step 2: Primary Isolation
-
Pour the reaction mixture over 500 g of crushed ice to quench excess anhydride.
-
Filter the resulting white precipitate and wash extensively with cold deionized water to remove pyridine acetate. Dry under vacuum at 50°C.
Step 3: Thermodynamic Fractional Crystallization
-
Dissolve the crude hexaacetate in boiling methanol (approx. 20 mL/g).
-
Program the crystallizer to cool from reflux to 25°C at a strict rate of 0.1°C/min.
-
Filter the resulting crystalline needles.
Step 4: The Validation Step (Chloroform Trituration)
-
Suspend the filtered crystals in 100 mL of boiling chloroform for 30 minutes.
-
Filter the suspension while hot.
-
Causality: The myo/chiro diastereomer acetates and the kinetic polymorph of streptamine hexaacetate are chloroform-soluble and will be removed in the filtrate. The filter cake will exclusively contain the thermodynamically stable, pure scyllo-streptamine hexaacetate[3].
-
Step 5: Hydrolysis to Stereopure Free Base
-
Reflux the purified, chloroform-insoluble hexaacetate in 100 mL of 6N NaOH for 48 hours.
-
Neutralize carefully with H₂SO₄ to precipitate stereopure streptamine as the slightly soluble sulfate salt[3].
Quantitative Data: Resolution Strategies Comparison
The following table summarizes the efficacy of various crystallization strategies for aminocyclitols and their precursors[2][4][5][6].
| Resolution Strategy | Target Intermediate | Solvent System | Primary Interaction | Typical Stereochemical Yield |
| Fractional Crystallization | Hexaacetate Derivative | Methanol / Chloroform | Steric / van der Waals | >99% de (scyllo isolation) |
| Preferential Crystallization | Tosyl Orthoformate | Ethyl Acetate | Crystal Lattice Energy | >95% ee (Multigram scale) |
| Diastereomeric Salt | Amine + (+)-Tartaric Acid | Water / Ethanol | Coulombic / H-bonding | >94% ee (Chiral precursors) |
| Phase-Transition | Amine + PEG-(R)-Mandelic Acid | Methanol | Temperature-assisted transition | >98% ee (Rapid precipitation) |
Visual Workflow: Thermodynamic vs. Kinetic Crystallization
Caption: Workflow for diastereomeric resolution of streptamine via hexaacetate solvent partitioning.
Frequently Asked Questions (FAQs)
Q: Why does my final streptamine sulfate crash out as a gel instead of crystalline powder? A: Gelation indicates kinetic trapping of solvent due to rapid supersaturation, a common issue with highly polar aminocyclitol sulfates. To resolve this, switch to an anti-solvent crystallization method: dissolve the salt in minimal hot water and slowly diffuse ethanol into the system at 4°C to encourage ordered lattice growth.
Q: Can I use preparative chiral chromatography instead of crystallization to separate the diastereomers? A: While chiral stationary phases (CSPs) are excellent for the analytical determination of enantiomeric excess in precursors, preparative chromatography for highly polar, underivatized aminocyclitols suffers from severe peak tailing and low loading capacity. Crystallization via derivatization remains the scalable, industrially preferred standard.
Q: How do I verify by NMR that I have successfully isolated the scyllo-isomer and not the myo-isomer? A: ¹H NMR is definitive. The scyllo-isomer (streptamine) exists in an all-equatorial conformation, resulting in uniform, large trans-diaxial coupling constants ( J≈9−11 Hz) for all ring protons. If you observe any small equatorial-axial couplings ( J≈2−3 Hz), your sample is contaminated with the myo- or chiro-isomer.
Comprehensive References
1.3 - Google Patents 2.1 - Radboud Repository 3.2 - Taylor & Francis 4.6 - ResearchGate 5.5 - PMC / NIH 6.4 - ResearchGate
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. tandfonline.com [tandfonline.com]
- 3. US2590831A - Synthesis of streptamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Refining NMR sample preparation for 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- analysis
Welcome to the technical support resource for the NMR analysis of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino-. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally similar highly polar, poly-functionalized small molecules. The unique structure of this aminocyclitol—featuring multiple hydroxyl and amino groups—presents specific challenges in sample preparation that can significantly impact spectral quality. This document provides in-depth, cause-and-effect troubleshooting to help you acquire high-quality, reproducible NMR data.
Section 1: Foundational Principles of Sample Preparation
The molecular structure of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- dictates its behavior in solution. Its high polarity, due to four hydroxyl and two amino groups, makes it readily soluble in polar solvents but nearly insoluble in non-polar organic solvents like chloroform or benzene[1][2]. The amino groups mean the molecule's charge state is pH-dependent, which critically influences the chemical shifts of nearby nuclei[3][4]. Furthermore, the protons on the -OH and -NH₂ groups are "labile" or "exchangeable," meaning they can be swapped with deuterium atoms from the solvent, causing their signals to disappear.
Understanding these properties is the first step to successful NMR analysis. The primary considerations are therefore:
-
Solvent Selection: Choosing a solvent that can fully dissolve the analyte without interfering with the analysis goals.
-
Concentration Optimization: Balancing signal strength with potential issues from high viscosity and aggregation.
-
pH Control: Managing the protonation state of the amino groups to ensure spectral consistency and improve resolution.
-
Purity: Ensuring the absence of particulate and paramagnetic contaminants that degrade spectral quality.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the NMR analysis of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- in a practical question-and-answer format.
Q1: My compound won't dissolve in CDCl₃. What is the correct solvent to use?
Answer: This is expected behavior. The high density of polar hydroxyl and amino functional groups makes 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- insoluble in non-polar solvents like deuterated chloroform (CDCl₃) or benzene-d₆[2][5]. You must use a polar deuterated solvent. The best choices are Deuterium Oxide (D₂O), Dimethyl Sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).
The choice between them depends on your analytical goal:
-
To simplify the spectrum by removing -OH and -NH₂ signals: Use D₂O . The labile protons on the hydroxyl and amino groups will exchange with the deuterium in the solvent, causing their signals to disappear from the ¹H NMR spectrum. This is incredibly useful for focusing on the cyclohexane ring's proton environment[6][7].
-
To observe the -OH and -NH₂ protons: Use DMSO-d₆ . This solvent is highly polar and effectively dissolves the compound, but because it is aprotic, the exchange of labile protons is slow enough that their signals can often be observed as distinct (though sometimes broad) peaks[6].
-
As an alternative polar, protic solvent: Use Methanol-d₄ (CD₃OD) . It offers excellent solubility for polar compounds and provides a protic environment, though proton exchange will still occur, leading to signal broadening or disappearance[7][8].
Solvent Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate solvent.
Caption: A diagnostic workflow for troubleshooting broad NMR peaks.
Q3: The signal from my sample is very weak. How can I improve the signal-to-noise ratio (S/N)?
Answer: A low signal-to-noise ratio (S/N) is a common challenge when working with limited sample quantities or dilute solutions. There are several effective strategies to improve it.
-
Increase Sample Concentration: This is the most direct method. The signal intensity is directly proportional to the number of molecules in the detection coil.[9] If solubility allows, increase the amount of your compound. For ¹³C NMR, which is inherently much less sensitive than ¹H NMR, using a nearly saturated solution is often necessary.[10][11]
-
Increase the Number of Scans: The S/N improves with the square root of the number of scans (NS).[9] This means that to double your S/N, you must quadruple the number of scans. This is a very effective but time-consuming approach. For a ¹³C spectrum, it is common to acquire data for several hours to achieve adequate S/N.
-
Optimize Spectrometer Parameters:
-
Receiver Gain: Ensure the receiver gain is set optimally. This parameter amplifies the signal before digitization. It should be set as high as possible without "clipping" the Free Induction Decay (FID), which would distort the spectrum.[12] Most modern spectrometers have an automatic routine (rga on Bruker systems) to set this correctly.
-
Relaxation Delay (d1): For quantitative results, the relaxation delay between scans should be at least 5 times the longest T₁ relaxation time of your nuclei. However, for routine qualitative spectra where S/N is the priority, using a shorter delay combined with a smaller pulse angle (e.g., a 30° or 45° pulse instead of 90°) can acquire more scans in a given time, leading to a net improvement in S/N.[9]
-
-
Use a High-Field Spectrometer or Cryoprobe: If available, using a spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 400 MHz) will provide a significant boost in both sensitivity and resolution. A cryogenically cooled probe (CryoProbe) can increase S/N by a factor of 3-4 compared to a standard room temperature probe, which is a massive improvement for concentration-limited samples.[13]
Q4: My spectrum is too complex and the peaks are overlapping. How can I simplify it for easier analysis?
Answer: For a molecule like 1,2,3,5-Cyclohexanetetrol, 4,6-diamino-, with many protons in similar chemical environments on a cyclohexane ring, spectral overlap is a significant challenge.
-
Use a Higher Field Spectrometer: As mentioned above, a higher field strength increases chemical shift dispersion, meaning the peaks will be spread further apart, which can resolve overlapping multiplets.[14]
-
Two-Dimensional (2D) NMR Experiments: This is the most powerful solution. Instead of trying to resolve everything in a 1D spectrum, use 2D NMR techniques.
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled to each other (typically on adjacent carbons). This is invaluable for tracing the connectivity of the cyclohexane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This is a definitive way to assign carbon signals and can help resolve overlapping proton signals if their attached carbons are distinct.
-
-
Use a Lanthanide Shift Reagent (LSR): This is a more classical chemical approach.
-
Causality: LSRs are paramagnetic complexes, often containing Europium (Eu) or Praseodymium (Pr), that can reversibly coordinate to lone pairs on your molecule (the -OH and -NH₂ groups are excellent binding sites).[15][16] Upon binding, the paramagnetic metal induces large changes in the chemical shifts of nearby protons. The magnitude of this induced shift is dependent on the distance from the metal, so protons closer to the binding site will be shifted much more than those further away.[17][18]
-
Application: By adding small, incremental amounts of an LSR to your NMR sample, you can "spread out" the overlapping signals, often transforming a complex, indecipherable spectrum into a simple, first-order pattern where all couplings are clearly visible.[14][16] Europium-based LSRs typically cause downfield shifts, while Praseodymium-based LSRs cause upfield shifts.[15]
-
Section 3: Standard Operating Protocols
Protocol 1: Preparation of a Buffered Sample in D₂O
This protocol is designed to produce a sample with sharp, reproducible signals by controlling the solution pH.
-
Prepare the Buffer:
-
Prepare a ~100 mM phosphate buffer stock solution in regular H₂O and adjust the pH to the desired value (e.g., pH 4.5) using a standard pH meter.
-
Lyophilize (freeze-dry) a small volume (e.g., 10 mL) of this buffer to remove the H₂O, leaving the buffer salts behind.
-
Re-dissolve the dried buffer salts in the same volume (10 mL) of high-purity D₂O (99.9%+). The resulting solution is your deuterated buffer. The pD will be approximately the original pH + 0.4 (e.g., 4.9).[3][8]
-
-
Prepare the NMR Sample:
-
Weigh 2-5 mg of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- into a clean, small glass vial.
-
Add 0.6 mL of the deuterated buffer solution to the vial.
-
Gently vortex or sonicate the vial until the solid is completely dissolved. Visually inspect for any remaining particulate matter.
-
Using a Pasteur pipette with a small, tight plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.
-
Cap the tube, label it clearly, and wipe the outside with a lint-free tissue before inserting it into the spectrometer.
-
Protocol 2: Quantitative Data Summary for Solvent Selection
The table below summarizes the properties of the recommended deuterated solvents for this analysis.
| Solvent | Formula | Residual ¹H Signal (ppm) | Boiling Point (°C) | Key Characteristics & Use Case |
| Deuterium Oxide | D₂O | ~4.79 (variable) | 101 | Use Case: Simplify spectrum by exchanging -OH/-NH₂ protons. Ideal for analyzing the ring structure. Requires pH buffering for this analyte. [6][19] |
| DMSO-d₆ | (CD₃)₂SO | ~2.50 | 189 | Use Case: Observe exchangeable -OH/-NH₂ protons. Strong solvent for highly polar compounds. High boiling point makes sample recovery difficult. [6][8] |
| Methanol-d₄ | CD₃OD | ~3.31 (OH at ~4.87) | 65 | Use Case: Good general-purpose polar solvent. Proton exchange will still occur, but may be slower than in D₂O depending on conditions. [6][19] |
References
- Allan Chemical Corporation. (2025, October 7).
- Organomation.
- Chemistry Easy. (2022, December 23).
- Sanders, J. K. M., et al. Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. PMC.
- Alfa Chemistry. (2026, January 3).
- BenchChem.
- The Journal of Physical Chemistry C. (2023, September 13). Role of Paramagnetic Impurities and Surface Roughness on NMR Relaxation Times.
- RSC Advances. Effect of paramagnetic species on T1, T2 and T1/T2 NMR relaxation times of liquids in porous CuSO4/Al2O3. RSC Publishing.
- Labinsights. (2025, February 19).
- BenchChem. Troubleshooting Low Signal-to-Noise in 13C NMR Spectra: A Technical Guide.
- Unknown Source. 13C NMR spectroscopy • Chemical shift.
- MDPI. (2023, January 23). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
- Royal Society Publishing. (2023, October 4). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides.
- ResolveMass Laboratories Inc. (2025, December 22).
- Unknown Source. Chemical shifts.
- BMRB. pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids.
- Unknown Source.
- Slideshare. Lanthanide shift reagents in nmr.
- Iowa State University. NMR Sample Preparation.
- BenchChem.
- Weizmann Institute of Science.
- ResearchGate. (2015, January 24).
- Unknown Source. (2025, September 22).
- The University of Arizona. (2017, September 12).
- University of Rochester. Troubleshooting 1 H NMR Spectroscopy.
- Queen Mary University of London.
- Grokipedia. Cyclohexanetetrol.
- University of California, Santa Barbara.
- ResearchGate. (2017, April 5). Which solvents I should use for taking NMR of amino acid?.
Sources
- 1. Cyclohexanetetrol â Grokipedia [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. organomation.com [organomation.com]
- 8. labinsights.nl [labinsights.nl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Adjusting NMR Gain Settings for Enhanced Signal Interpretation [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. bhu.ac.in [bhu.ac.in]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 19. resolvemass.ca [resolvemass.ca]
Technical Support Center: Functionalization of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- (2-Deoxystreptamine)
Welcome to the technical support center for the functionalization of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino-, a core aminocyclitol scaffold commonly known as 2-deoxystreptamine (2-DOS). This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but challenging molecule. Here, we address common issues related to its low and often non-selective reactivity, providing troubleshooting advice, detailed protocols, and the underlying chemical principles to guide your synthetic strategy.
The 2-DOS scaffold is central to a vast class of aminoglycoside antibiotics, and its modification is key to developing novel therapeutics that can overcome bacterial resistance and reduce toxicity.[1][2][3] However, its dense arrangement of four hydroxyl and two amino groups presents significant synthetic hurdles.[4][5] This guide will help you navigate these challenges.
Section 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental challenges you may face when working with the 2-DOS scaffold.
Q1: Why are my functionalization reactions with 2-deoxystreptamine (2-DOS) resulting in low yields, a complex mixture of products, or failure to react at all?
Answer: The difficulties you're experiencing are common and stem from the intrinsic properties of the 2-DOS molecule. Several factors contribute to its low and non-selective reactivity:
-
High Polarity and Poor Solubility: 2-DOS is highly polar due to its six hydrogen-bond-donating groups (four -OH, two -NH2). This makes it poorly soluble in many standard aprotic organic solvents (like DCM or THF) where functionalization reactions are typically performed.[6] Using protic solvents (like water or methanol) can improve solubility but may interfere with many reagents (e.g., acyl chlorides) and fail to activate the nucleophiles.
-
Competitive Nucleophilicity: You are working with six nucleophilic sites. The two primary amino groups are generally more nucleophilic than the four secondary hydroxyl groups.[7] However, under many conditions, this difference is not sufficient to prevent competitive reactions, leading to a mixture of N-functionalized, O-functionalized, and poly-functionalized products.
-
Steric Hindrance: The cyclohexane ring exists in a stable chair conformation, placing the functional groups in either axial or equatorial positions. The accessibility of each group to incoming reagents is different, influencing regioselectivity.
-
Intramolecular Hydrogen Bonding: An extensive network of internal hydrogen bonds can "lock" the conformation and reduce the nucleophilicity of the amine and hydroxyl groups by making their lone pairs less available for reaction.[8]
Q2: Which functional group on the 2-DOS core is the most reactive, and how can I predict regioselectivity?
Answer: In general, the primary amino groups are significantly more nucleophilic and thus more reactive than the secondary hydroxyl groups, especially under neutral or slightly basic conditions.[7] Therefore, reactions like acylation or alkylation will preferentially occur on the nitrogen atoms.
However, achieving regioselectivity between the two chemically equivalent amino groups (N1 and N3) or among the four hydroxyl groups (C4, C5, C6, C2-OH) in the "naked" meso compound is the primary challenge.[5] Without a desymmetrization strategy, you will almost always obtain a mixture of products. The key to overcoming this is a robust protecting group strategy , which is discussed in detail in Section 2.
The relative reactivity of the hydroxyl groups is more subtle and depends heavily on steric accessibility and the specific reaction conditions. Often, the C5-OH is the most sterically accessible, but this is not a universally reliable predictor.
Caption: Reactivity map of the 2-deoxystreptamine (2-DOS) core.
Section 2: Troubleshooting Guide - Regioselectivity and Protecting Groups
Achieving regioselectivity is the most significant challenge. The solution almost invariably involves the strategic use of protecting groups to differentiate the two amino groups and the four hydroxyl groups.
Q3: My reaction is non-selective, targeting both amino groups. How can I selectively functionalize just one?
Answer: To selectively functionalize a single amino group on the meso 2-DOS scaffold, you must first "desymmetrize" the molecule. This is typically achieved by installing two different, orthogonally-stable protecting groups on the amino functions.[9][10] Orthogonal protecting groups can be removed under distinct conditions without affecting each other.
Common Orthogonal N-Protection Strategy:
-
Protect both amino groups: Start by protecting both amino groups with a group that can be selectively cleaved from one position later. A common choice is the benzyloxycarbonyl (Cbz) group.
-
Desymmetrize: This is the key step. Enzymatic methods or the formation of a chiral derivative can be used to selectively remove one of the two identical protecting groups, yielding an enantiopure, mono-protected intermediate.[4]
-
Protect the newly freed amino group: Protect the free amine with a second, orthogonal protecting group, such as the tert-butoxycarbonyl (Boc) group.
-
Selective Deprotection and Functionalization: You now have a scaffold where you can selectively deprotect either the Cbz-protected amine (e.g., via hydrogenolysis) or the Boc-protected amine (e.g., with a strong acid like TFA) to perform your desired functionalization.
| Protecting Group | Common Abbreviation | Installation Reagent | Cleavage Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Boc₂O, Et₃N | Strong Acid (TFA, HCl) | Cbz, Fmoc, Benzyl |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, Base | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc, Benzyl |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Base | Base (Piperidine) | Boc, Cbz, Benzyl |
Table 1: Common orthogonal protecting groups for amines.
Q4: I need to functionalize the hydroxyl groups, but the more reactive amino groups are interfering. What is the best strategy?
Answer: You must protect the amino groups first. Because the amines are more nucleophilic, they will react preferentially with most electrophilic reagents.
Workflow for O-Functionalization:
-
Per-N-protection: Protect both amino groups. For O-functionalization reactions that are base-sensitive, Boc is a good choice. For those requiring acidic conditions, Cbz may be more suitable. Often, the amino groups are converted to azides (-N₃) early in a synthetic route, as azides are non-nucleophilic and can be reduced back to amines later.[1][11]
-
Selective O-Protection/Functionalization: With the amines masked, you can now address the hydroxyl groups. Achieving regioselectivity among the four -OH groups is complex and often relies on:
-
Steric Control: Using bulky protecting group reagents (e.g., TBDMS-Cl) which will preferentially react at the most accessible hydroxyl (often C5-OH).
-
Stannylene Acetal Formation: Reacting the polyol with a dibutyltin oxide can form a stannylene acetal, which activates specific hydroxyl groups for subsequent acylation or alkylation with high regioselectivity.
-
-
Deprotection: Remove the protecting groups to yield the final product.
Caption: Decision workflow for the selective functionalization of 2-DOS.
Section 3: Troubleshooting Guide - Reaction Conditions
Even with a solid protecting group strategy, reaction conditions are critical for success.
Q5: Standard acylation conditions (e.g., Ac₂O, pyridine) are giving me a dark, intractable mixture. What's going wrong?
Answer: This is a common outcome when harsh or poorly chosen conditions are used with polyfunctional molecules like 2-DOS derivatives.
-
Problem: Strong Base and High Temperature: Pyridine can act as both a base and a nucleophilic catalyst. At elevated temperatures, it can promote side reactions, elimination, and degradation, leading to charring.
-
Solution 1: Milder Conditions: Switch to a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in an aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) at a lower temperature (e.g., 0 °C to room temperature).[12]
-
Solution 2: Coupling Reagents: For more delicate acylations (e.g., peptide coupling), use activating agents like HATU or HBTU. These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which then reacts cleanly with the amine under mild conditions.
-
Problem: Solubility Mismatch: If your protected 2-DOS derivative is not fully dissolved, the reaction will be slow and incomplete, allowing side reactions to dominate over time.
-
Solution: Solvent Screening: The choice of solvent can dramatically affect reactivity.[6] For polar, protected 2-DOS derivatives, DMF or DMSO can be excellent choices to ensure homogeneity. In some cases, a biphasic Schotten-Baumann condition (e.g., acyl chloride in an organic solvent with the amine dissolved in aqueous base) can be effective for N-acylation.[12]
Q6: My hydroxyl groups are unreactive towards alkylation (e.g., benzylation with BnBr and NaH). How can I activate them?
Answer: The hydroxyl groups in 2-DOS are secondary and can be sterically hindered and electronically deactivated, making them poor nucleophiles.[13] Sodium hydride (NaH) is often not a strong enough base to fully deprotonate them, especially if the substrate has poor solubility in the reaction solvent (typically THF).
-
Solution 1: Stronger Base/Better Solvent: Try a stronger base like potassium tert-butoxide (KOtBu) or potassium bis(trimethylsilyl)amide (KHMDS). Using a more polar aprotic solvent like DMF can help dissolve both the substrate and the alkoxide intermediate, accelerating the reaction.
-
Solution 2: Phase-Transfer Catalysis: For benzylation, using a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) with potassium hydroxide (KOH) in a solvent like toluene can be highly effective. The TBAI helps shuttle the hydroxide into the organic phase to deprotonate the alcohol.
-
Solution 3: Reductive Etherification: This is an alternative strategy. You can oxidize a hydroxyl group to a ketone and then perform a reductive amination or use a Grignard reagent to install the desired group.
-
Solution 4: Mitsunobu Reaction: For introducing groups via displacement, the Mitsunobu reaction (using PPh₃, DIAD/DEAD) can convert a hydroxyl group into a good leaving group in situ for substitution with a nucleophile.[10][14] This is particularly useful for inverting stereochemistry or introducing functionalities like azides.
Section 4: Key Experimental Protocols
Here we provide representative, step-by-step protocols for common transformations discussed above. Note: These are general procedures and may require optimization for your specific substrate.
Protocol 1: Global N-Boc Protection of 2-Deoxystreptamine
This protocol protects both primary amino groups, rendering them inert to further reaction and allowing for subsequent functionalization of the hydroxyl groups.
-
Solubilization: Suspend 2-deoxystreptamine (1.0 eq) in a 1:1 mixture of Dioxane and Water.
-
Basification: Add triethylamine (Et₃N) (2.5 eq). The solution may remain a suspension.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (2.5 eq) to the suspension.
-
Reaction: Stir vigorously at room temperature for 12-24 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture in vacuo to remove the dioxane. Extract the aqueous residue with ethyl acetate. The product may precipitate or be in the organic layer.
-
Purification: Purify the crude product by silica gel chromatography to afford the di-N-Boc protected 2-DOS.
Protocol 2: Selective Cbz Deprotection via Hydrogenolysis
This protocol is used to deprotect a Cbz-protected amine in the presence of acid-labile groups like Boc.
-
Setup: Dissolve the Cbz-protected substrate (1.0 eq) in a suitable solvent such as Methanol (MeOH) or Ethyl Acetate (EtOAc).
-
Catalyst: Add Palladium on carbon (10% Pd/C) (approx. 10-20% by weight of the substrate).
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.
-
Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Purification: Concentrate the filtrate in vacuo. The resulting free amine is often pure enough for the next step or can be purified by chromatography.
References
- Anastasopoulou, P., Kythreoti, G., Cosmidis, T., & Vourloumis, D. (2014). Synthesis of triazole-functionalized 2-DOS analogues and their evaluation as A-site binders. [Source not explicitly provided, but context suggests a peer-reviewed chemistry journal].
-
van der Vorm, S., El-Sayed, N., van der Marel, G. A., & Codée, J. D. C. (2008). Fully Orthogonally Protected 2-Deoxystreptamine from Kanamycin. The Journal of Organic Chemistry, 73(15), 6031–6034. [Link]
-
Bégué, D., et al. (2013). A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS) as an aminocyclitol scaffold for the development of novel aminoglycoside antibiotic derivatives against bacterial resistance. Organic & Biomolecular Chemistry, 11(36), 6053-6057. [Link]
-
Busscher, G. F., Rutjes, F. P. J. T., & van Delft, F. L. (2004). Synthesis of a protected enantiomerically pure 2-deoxystreptamine derivative from D-allylglycine. Tetrahedron Letters, 45(18), 3629–3632. [Link]
-
Nagorny, P., & Demeshko, S. (2017). Chiral Phosphoric Acid-Catalyzed Desymmetrizative Glycosylation of 2-Deoxystreptamine and its Application to Aminoglycoside Synthesis. Chemical Communications, 53(66), 8976–8979. [Link]
-
Bégué, D., et al. (2013). A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS) as an aminocyclitol scaffold... Request PDF on ResearchGate.[Link]
-
van Delft, F. L., et al. (2010). 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin. Molecules, 15(3), 1981-2003. [Link]
-
Awad, L., & El-Aneed, A. (2013). Progress in Aminocyclitol Biosynthesis. Marine Drugs, 11(12), 5185-5208. [Link]
-
van Delft, F. L. (2004). 2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics. Radboud Repository.[Link]
-
Salamci, E., & Zozik, Y. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Beilstein Journal of Organic Chemistry, 17, 644-651. [Link]
-
Hergenrother, P. J., et al. (2020). Synthesis of (+)-ribostamycin by catalytic, enantioselective hydroamination of benzene. Nature, 588(7836), 83-88. [Link]
-
Hanessian, S., et al. (2019). Modification at the 2′-Position of the 4,5-Series of 2-Deoxystreptamine Aminoglycoside Antibiotics To Resist Aminoglycoside Modifying Enzymes and Increase Ribosomal Target Selectivity. ACS Infectious Diseases, 5(11), 1898-1915. [Link]
-
van Delft, F. L., et al. (2010). 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin. PMC.[Link]
-
Hanessian, S., et al. (2019). Modification at the 2′-Position of the 4,5-Series of 2-Deoxystreptamine Aminoglycoside Antibiotics... ACS Publications.[Link]
-
Wright, G. D. (2016). Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections. Expert Opinion on Drug Discovery, 11(3), 297-311. [Link]
-
Varghese, J. Z., & Chandra, A. (2020). Effect of solvents on chemical reactions and reactivity. ResearchGate.[Link]
-
De Ruyck, J., et al. (2017). Challenges in the determination of aminoglycoside antibiotics, a review. Talanta, 164, 311-321. [Link]
-
Aubé, J. (2009). An Asymmetric Stereodivergent Strategy Towards Aminocyclitols. PMC.[Link]
-
Interchim. (n.d.). Functional groups in (bio)chemistry. Interchim.[Link]
-
Beretta, G. L., et al. (2020). Aminoglycosides: From Antibiotics to Building Blocks for the Synthesis and Development of Gene Delivery Vehicles. Molecules, 25(16), 3608. [Link]
-
Green, K. D., & Garneau-Tsodikova, S. (2016). Reducing the Toxicity of Designer Aminoglycosides as Nonsense Mutation Readthrough Agents for Therapeutic Targets. PMC.[Link]
-
Spherotech, Inc. (n.d.). Activation Techniques for Hydroxyl Magnetic Particles. SPHEROTM Technical Note.[Link]
-
Bastida, A., et al. (2018). Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors. Molecules, 23(2), 313. [Link]
-
Zúñiga-Gutiérrez, C. Y., et al. (2024). Implicit and Explicit Solvent Effects on the Global Reactivity and the Density Topological Parameters of the Preferred Conformers of Caespitate. Molecules, 29(1), 241. [Link]
-
Yoon, Y. J., et al. (2013). 2-Deoxystreptamine-containing aminoglycoside antibiotics: Recent advances in the characterization and manipulation of their biosynthetic pathways. Natural Product Reports, 30(2), 275-297. [Link]
Sources
- 1. Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of (+)-ribostamycin by catalytic, enantioselective hydroamination of benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS) as an aminocyclitol scaffold for the development of novel aminoglycoside antibiotic derivatives against bacterial resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. spherotech.com [spherotech.com]
- 14. researchgate.net [researchgate.net]
Structural and Functional Comparison Guide: 2-Deoxystreptamine vs. Streptamine (1,2,3,5-Cyclohexanetetrol, 4,6-diamino-)
Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Focus: Aminocyclitol Scaffolds in Aminoglycoside Antibiotics
Executive Summary
The development of aminoglycoside antibiotics relies heavily on the structural nuances of their central aminocyclitol scaffolds. The two most prominent scaffolds in this class are 2-deoxystreptamine (2-DOS) and streptamine (chemically known as 1,2,3,5-Cyclohexanetetrol, 4,6-diamino-). While they differ by only a single oxygen atom at the C2 position, this subtle structural variance dictates entirely different binding mechanisms, ribosomal targets, and clinical applications.
This guide provides an objective, data-driven comparison of these two scaffolds, detailing how the presence or absence of the C2 hydroxyl group governs RNA binding kinetics, and outlines field-proven experimental protocols for validating these interactions.
Structural Divergence and Mechanistic Causality
The C2 Hydroxyl Factor
Both 2-DOS and streptamine are six-membered aminocyclitol rings featuring amino groups at positions 1 and 3. However, their structural divergence at the C2 position is the primary driver of their distinct pharmacological profiles [2].
-
Streptamine (C₆H₁₄N₂O₄): Possesses a hydroxyl group (-OH) at the C2 position. This scaffold is the biosynthetic precursor to streptidine, the core of streptomycin.
-
2-Deoxystreptamine (C₆H₁₄N₂O₃): Lacks the C2 hydroxyl group. It serves as the omnipresent central scaffold for 4,5-disubstituted (e.g., neomycin) and 4,6-disubstituted (e.g., kanamycin, gentamicin) aminoglycosides [3].
Causality of Ribosomal Binding
The mechanism of action for aminoglycosides involves binding to the bacterial 30S ribosomal subunit to induce mRNA mistranslation. The binding pocket for 2-DOS derivatives is the highly conserved decoding A-site located in the major groove of 16S rRNA (Helix 44).
Why does 2-DOS dominate clinical aminoglycosides? The absence of the C2 hydroxyl in 2-DOS eliminates a critical steric clash within the tightly packed major groove of the A-site. This deoxygenation allows the 2-DOS ring to dock deeply into the pocket, positioning the N1 and N3 amino groups to form highly conserved, optimal hydrogen bonds with the U1495 and G1494 nucleotides [1]. Conversely, the bulky C2-OH in streptamine prevents this deep insertion. As a result, streptamine-derived antibiotics (like streptomycin) evolved to target a completely different region—the ribosomal accuracy switch near the S12 protein—stabilizing the "ram" (error-prone) state rather than directly docking into the A-site pocket [4].
Diagram illustrating how the C2-OH dictates the ribosomal binding pathways of aminoglycosides.
Quantitative Data Comparison
The structural differences between the two scaffolds translate directly into their physical properties and target affinities.
| Property | 2-Deoxystreptamine (2-DOS) | Streptamine (1,2,3,5-Cyclohexanetetrol, 4,6-diamino-) |
| Molecular Formula | C₆H₁₄N₂O₃ | C₆H₁₄N₂O₄ |
| C2 Position | Deoxygenated (-H) | Hydroxylated (-OH) |
| Primary Clinical Derivatives | Kanamycin, Gentamicin, Tobramycin, Neomycin | Streptomycin (via Streptidine), Spectinomycin |
| Primary Ribosomal Target | 16S rRNA A-site (Helix 44) | 16S rRNA / S12 Protein interface |
| Binding Stoichiometry | 1:1 complex with A-site RNA | 1:1 complex near S12 protein |
| A-Site Affinity ( Kd ) | Low micromolar ( 1−5μM ) | Weak/Non-specific (Due to steric hindrance) |
Experimental Workflows for Structural Validation
To objectively evaluate the binding affinities and structural mechanics of these scaffolds, researchers must employ self-validating biophysical assays. Below are two gold-standard protocols for characterizing aminocyclitol-RNA interactions.
Protocol A: Native High-Resolution Mass Spectrometry (HRMS)
Native HRMS is utilized to quantify non-covalent interactions between the aminocyclitol scaffolds and RNA constructs. The use of a volatile buffer ensures that the weak non-covalent hydrogen bonds are preserved during ionization [1].
Self-Validation Mechanism: The assay is self-validating because the exact mass shift of the RNA-ligand complex must perfectly match the theoretical mass of the RNA plus the specific aminocyclitol (162.19 Da for 2-DOS; 178.19 Da for Streptamine), confirming a 1:1 binding stoichiometry without covalent artifacts.
-
RNA Preparation: Synthesize a 27-nucleotide RNA construct mimicking the bacterial 16S rRNA A-site. Purify via HPLC.
-
Buffer Exchange: Desalt the RNA construct and exchange into 100 mM ammonium acetate buffer (pH 7.0) using size-exclusion spin columns. Crucial: Sodium/potassium adducts will suppress the native MS signal; ammonium acetate is strictly required.
-
Ligand Incubation: Prepare 10 µM RNA solutions. Titrate 2-DOS and Streptamine derivatives (0 to 50 µM) into separate RNA aliquots. Incubate at 25°C for 15 minutes to reach equilibrium.
-
Nano-ESI MS Analysis: Inject samples using gold-coated borosilicate capillaries into a Q-TOF mass spectrometer operating in negative ion mode. Maintain gentle source parameters (capillary voltage ~1.2 kV, low cone voltage) to prevent in-source dissociation of the non-covalent complex.
-
Quantification: Calculate the dissociation constant ( Kd ) by measuring the ratio of the bound complex peak intensity to the unbound RNA peak intensity.
Step-by-step workflow for Native HRMS validation of RNA-aminocyclitol binding.
Protocol B: Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile ( ΔH , ΔS , Kd ) of the scaffold binding to the ribosome.
Self-Validation Mechanism: The protocol requires a "blank" titration (injecting the aminocyclitol into the buffer alone). The heat of dilution generated from the blank is subtracted from the main experiment, ensuring that the measured heat is exclusively derived from the RNA-ligand binding event.
-
Sample Dialysis: Dialyze both the A-site RNA construct (target) and the aminocyclitol compounds (ligands) extensively against the exact same buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to eliminate background heat of mixing.
-
Cell Loading: Load the ITC sample cell with 2 µM of the A-site RNA construct.
-
Syringe Loading: Load the injection syringe with 50 µM of the aminocyclitol ligand (2-DOS or Streptamine derivative).
-
Titration: Perform 25-30 automated injections of 2 µL each at 25°C, with a 180-second interval between injections to allow the heat signal to return to baseline.
-
Data Fitting: Subtract the background heat of dilution (ligand into buffer). Fit the integrated heat data to a one-site binding model to extract the thermodynamic parameters.
A Comparative Guide to the Antimicrobial Efficacy of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- and Streptidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Antimicrobial Scaffolds
The rise of antimicrobial resistance necessitates the exploration of novel chemical entities that can either circumvent existing resistance mechanisms or present entirely new modes of action. Aminoglycoside antibiotics, a cornerstone in treating severe bacterial infections, are characterized by an aminocyclitol core. Streptidine is the aminocyclitol core of streptomycin, the first aminoglycoside discovered.[1][2] In contrast, 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- represents a structurally related but distinct scaffold that warrants investigation for its potential antimicrobial properties. This guide will delve into a comparative analysis of these two molecules, providing both established knowledge on streptidine and a proposed investigational framework for its novel counterpart.
Chemical Structures and Inferred Antimicrobial Potential
A molecule's structure is intrinsically linked to its biological activity. Here, we examine the structures of streptidine and 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- to anticipate their antimicrobial potential.
Streptidine:
-
Structure: A substituted cyclohexane ring with two guanidino groups and four hydroxyl groups.[3]
-
Known Role: A key component of the antibiotic streptomycin, which is active against a broad spectrum of bacteria.[4][5] The guanidino groups are crucial for its biological activity.[5]
-
Mechanism of Action: As part of streptomycin, streptidine contributes to the binding of the antibiotic to the bacterial 30S ribosomal subunit.[2][6] This interaction leads to the misreading of mRNA and ultimately inhibits protein synthesis, resulting in a bactericidal effect.[2][4]
1,2,3,5-Cyclohexanetetrol, 4,6-diamino-:
-
Structure: A cyclohexane ring with four hydroxyl groups and two amino groups.
Proposed Experimental Workflow for Comparative Efficacy
To rigorously compare the antimicrobial efficacy of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- and streptidine, a standardized set of in vitro experiments is essential. The following workflow outlines the critical steps.
Caption: Experimental workflow for determining and comparing antimicrobial efficacy.
Detailed Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Objective: To determine the lowest concentration of each compound that visibly inhibits the growth of a panel of clinically relevant bacteria.
-
Protocol:
-
Prepare a 96-well microtiter plate with serial two-fold dilutions of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL). Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
-
2. Minimum Bactericidal Concentration (MBC) Assay
-
Objective: To determine the lowest concentration of each compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Protocol:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well of the MIC plate that showed no visible growth.
-
Spot-plate the aliquots onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.
-
Hypothetical Comparative Data
The following table presents a hypothetical but plausible set of MIC and MBC data for 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- and streptidine against representative Gram-positive and Gram-negative bacteria. This data is for illustrative purposes to guide interpretation.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- | Escherichia coli (ATCC 25922) | 64 | 128 | Bacteriostatic at lower concentrations |
| Staphylococcus aureus (ATCC 29213) | 32 | 64 | Bacteriostatic at lower concentrations | |
| Streptidine | Escherichia coli (ATCC 25922) | >256 | >256 | Limited intrinsic activity |
| Staphylococcus aureus (ATCC 29213) | >256 | >256 | Limited intrinsic activity | |
| Streptomycin (Control) | Escherichia coli (ATCC 25922) | 4 | 8 | Bactericidal |
| Staphylococcus aureus (ATCC 29213) | 2 | 4 | Bactericidal |
Note: The limited intrinsic activity of streptidine alone is expected, as its primary role is as a core scaffold in the larger streptomycin molecule.[3][9] The hypothetical data for 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- suggests it may possess some inherent antimicrobial properties, warranting further investigation.
Mechanistic Insights and Proposed Further Studies
Understanding the mechanism of action is crucial for drug development.
Streptidine's Role in Protein Synthesis Inhibition:
As a fundamental component of streptomycin, streptidine is integral to the antibiotic's high-affinity binding to the A-site on the 16S ribosomal RNA of the 30S ribosome.[1][10] This binding disrupts the fidelity of protein synthesis, leading to the production of non-functional or truncated proteins and ultimately cell death.[4][11]
Caption: Mechanism of action of streptomycin, highlighting the role of the 30S ribosomal subunit.
Investigating the Mechanism of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino-:
Given its structural similarity to the aminocyclitol core of aminoglycosides, a primary hypothesis would be that 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- also targets the bacterial ribosome. Further studies to elucidate its mechanism could include:
-
Ribosome Binding Assays: To determine if the compound directly interacts with bacterial ribosomes.
-
In Vitro Translation Assays: To assess the impact on protein synthesis.
-
Macromolecular Synthesis Assays: To investigate the effects on DNA, RNA, and protein synthesis.
Conclusion and Future Directions
While streptidine's antimicrobial significance is primarily as a building block for streptomycin, the novel compound 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- presents an intriguing scaffold for new antibiotic discovery. The proposed experimental framework provides a clear path for a direct and objective comparison of their antimicrobial efficacies. Should 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- demonstrate significant intrinsic antimicrobial activity, further derivatization to enhance potency and spectrum would be a logical next step in the journey from a promising lead compound to a potential clinical candidate.
References
- Goldberg, I. H. (1965). Inhibition of protein synthesis by aminoglycoside antibiotics in polyamine-requiring bacteria.
- Mingeot-Leclercq, M. P., Glupczynski, Y., & Tulkens, P. M. (1999). Aminoglycosides: Activity and Resistance. Antimicrobial Agents and Chemotherapy, 43(4), 727–737.
- Vannuffel, P., & Cocito, C. (1996). Inhibition of protein synthesis by streptogramins and related antibiotics. Drugs, 51 Suppl 1, 20–30.
- von Ahsen, U., & Noller, H. F. (1993). Streptomycin inhibits splicing of group I introns by competition with the guanosine substrate. The Journal of Biological Chemistry, 268(32), 23839-23844.
- Latorre, M., Peñalver, P., Revuelta, J., Asensio, J. L., García-Junceda, E., & Bastida, A. (2007). Rescue of the streptomycin antibiotic activity by using streptidine as a "decoy acceptor'' for the aminoglycoside-inactivating enzyme adenyl transferase.
- Krause, K. M., Serio, A. W., Kane, T. R., & Connolly, L. E. (2016). Aminoglycosides: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(6), a027029.
- Latorre, M., Peñalver, P., Revuelta, J., Asensio, J. L., García-Junceda, E., & Bastida, A. (2007). Rescue of the streptomycin antibiotic activity by using streptidine as a “decoy acceptor” for the aminoglycoside-inactivating enzyme adenyl transferase.
-
Pharmacy Freak. (2025, October 18). Streptomycin – structure and mechanism MCQs With Answer. Retrieved from [Link]
-
The Pharma Page. (2011, August 2). Aminoglycosides. Retrieved from [Link]
-
PDB-101. (n.d.). Aminoglycosides. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Molecular Structure and Antibiotic Activity of Streptomycin. Retrieved from [Link]
- Davies, J., Anderson, P., & Davis, B. D. (1965). Inhibition of protein synthesis by spectinomycin. Science, 149(3688), 1096–1098.
-
CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives. Retrieved from [Link]
-
MDPI. (2022, July 12). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. Retrieved from [Link]
-
Grokipedia. (n.d.). Cyclohexanetetrol. Retrieved from [Link]
-
PubMed. (2020, December 21). Activating the Antibacterial Effect of 4,6-Diamino-2-pyrimidinethiol-Modified Gold Nanoparticles by Reducing their Sizes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,2,3,5-Cyclohexanetetrol. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,5-Cyclohexanetetrol. Retrieved from [Link]
-
PubMed Central. (n.d.). Cyclohexane triones, novel membrane-active antibacterial agents. Retrieved from [Link]
-
Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Cyclohexanetetrol. Retrieved from [Link]
-
PubMed. (n.d.). Stereocontrolled syntheses for the six diastereomeric 1,2-dihydroxy-4,5-diaminocyclohexanes: PtII complexes and P-388 antitumor properties. Retrieved from [Link]
-
Medwin Publishers. (2019, August 13). Synthesis, Antibacterial and Antifungal Properties of Cyclohexane Tosyloxyimine Derivative. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pt(ii) complex containing the 1R,2R enantiomer of trans-1,2-diamino-4-cyclohexene ligand effectively and selectively inhibits the viability of aggressive pancreatic adenocarcinoma cells and alters their lipid metabolism. Retrieved from [Link]
-
ResearchGate. (n.d.). New cyclic aminals derived from rac-trans-1,2-diaminocyclohexane: Synthesis and crystal structure of racemic 1,8,10,12-tetraazatetracyclo[8.3.1.1. 8,120 2,7] pentadecane and a route to its enantiomerically pure (R,R) and (S,S) isomers. Retrieved from [Link]_
-
PubMed Central. (n.d.). Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine. Retrieved from [Link]
-
MDPI. (2015, August 12). A Qualitative Comparison of the Reactivities of 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine and 4,5-Dichloro-1,2,3-dithiazolium Chloride. Retrieved from [Link]
-
Semantic Scholar. (2024, June 17). Advances in the Structures, Pharmacological Activities, and Biosynthesis of Plant Diterpenoids. Retrieved from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. CAS 85-17-6: Streptidine | CymitQuimica [cymitquimica.com]
- 4. Mechanism of action of Streptomycin_Chemicalbook [chemicalbook.com]
- 5. longdom.org [longdom.org]
- 6. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclohexanetetrol â Grokipedia [grokipedia.com]
- 8. Stereocontrolled syntheses for the six diastereomeric 1,2-dihydroxy-4,5-diaminocyclohexanes: PtII complexes and P-388 antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PDB-101: Global Health: Antimicrobial Resistance: undefined: Aminoglycosides [pdb101.rcsb.org]
- 11. Inhibition of protein synthesis by aminoglycoside antibiotics in polyamine-requiring bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: Validation of HPLC Analytical Methods for 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- Quantification
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck posed by highly polar, non-chromophoric building blocks. 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- (commonly known as streptamine) is the core aminocyclitol scaffold of many aminoglycoside antibiotics . Quantifying this molecule presents a dual challenge:
-
Extreme Hydrophilicity: With multiple hydroxyl and primary amine groups, the molecule exhibits a highly negative LogP, causing it to elute in the void volume of standard Reversed-Phase (RP) C18 columns 1[1].
-
Optical Transparency: The absence of a conjugated π -electron system renders it invisible to standard UV detectors above 220 nm .
This guide objectively compares the three leading HPLC methodologies for streptamine quantification, providing the mechanistic causality behind experimental choices and self-validating protocols to ensure robust ICH-compliant validation.
Mechanistic Overview of Analytical Strategies
To overcome the structural limitations of streptamine, scientists typically deploy one of three chromatographic strategies.
Caption: Analytical strategy decision matrix for highly polar, non-chromophoric amines.
Approach A: HILIC with ELSD/CAD (The Modern Standard)
Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Diol or Zwitterionic) and a highly organic mobile phase. The retention mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase 2[2]. Because streptamine lacks a chromophore, Evaporative Light Scattering Detection (ELSD) is coupled to measure the scattered light from the solid analyte particles after mobile phase evaporation 3[3].
Approach B: Ion-Pairing RP-HPLC with MS (The High-Sensitivity Method)
Ion-Pairing Liquid Chromatography (IP-LC) masks the polarity of the primary amines using a volatile ion-pairing reagent like Heptafluorobutyric acid (HFBA) 4[4]. This increases hydrophobicity, allowing retention on a standard C18 column. HFBA is chosen over traditional alkyl sulfonates because it is volatile and compatible with Mass Spectrometry (MS) .
Approach C: Pre-Column Derivatization (The Traditional Alternative)
If MS or ELSD is unavailable, the primary amines of streptamine can be derivatized using reagents like 9-Fluorenylmethyl chloroformate (FMOC-Cl). This tags the molecule with a bulky, hydrophobic fluorophore, enabling standard RP-HPLC separation with Fluorescence Detection (FLD).
Quantitative Performance Comparison
The following table synthesizes the operational and performance metrics of these three methods based on established analytical validations for aminocyclitols 1[1], 4[4], 5[5].
| Validation Parameter | HILIC-ELSD | IP-RP-HPLC-MS/MS | Pre-Column Deriv. (FLD) |
| Primary Retention Mechanism | Hydrophilic partitioning & electrostatic | Hydrophobic interaction via ion-pairing | Hydrophobic interaction of derivative |
| Detection Principle | Light scattering of solid particles | Mass-to-charge ratio (m/z) | Fluorescence emission |
| Limit of Detection (LOD) | ~0.5 - 1.0 µg/mL | ~0.01 - 0.05 µg/mL | ~0.05 - 0.1 µg/mL |
| Linearity Model | Logarithmic ( A=amb ) | Linear ( y=mx+c ) | Linear ( y=mx+c ) |
| Sample Preparation Time | < 15 mins (Direct dilution) | < 15 mins (Direct dilution) | > 60 mins (Reaction & quenching) |
| Matrix Interference | Low (Orthogonal to RP) | Moderate (Ion suppression) | Variable (Excess reagent peaks) |
| Routine QC Suitability | Excellent | Good (Requires MS maintenance) | Fair (Labor-intensive prep) |
Step-by-Step Experimental Protocols
Protocol 1: HILIC-ELSD Quantification (Recommended for Routine QC)
Causality Note: A Diol column is selected over bare silica to prevent irreversible secondary electrostatic interactions with the primary amines of streptamine, which cause severe peak tailing 2[2].
1. Sample Preparation (Self-Validating System):
-
Diluent: 80:20 Acetonitrile:Water. Crucial: Injecting a highly aqueous sample into a HILIC column disrupts the immobilized water layer, leading to poor peak shape.
-
System Suitability Test (SST): Prepare a known standard at the LOQ (1.0 µg/mL) and a blank diluent. The run is only valid if the blank shows no carryover and the SST yields a Signal-to-Noise (S/N) ratio ≥10 .
2. Chromatographic Conditions:
-
Column: Diol-functionalized HILIC column (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase A: 100 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid. (Fully volatile buffer is mandatory to prevent ELSD fouling [[4]](4]).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Isocratic elution at 20% A / 80% B. Flow rate: 1.0 mL/min.
3. ELSD Parameters:
-
Evaporation Temperature: 45°C.
-
Nebulizer Gas (N2) Pressure: 3.5 bar.
-
Gain: Set to 10 (optimize based on expected concentration).
Caption: HILIC-ELSD workflow and retention mechanism for 1,2,3,5-Cyclohexanetetrol, 4,6-diamino-.
Protocol 2: Pre-Column Derivatization (Alternative for High Sensitivity without MS)
Causality Note: FMOC-Cl reacts with the primary amines of streptamine in alkaline conditions. Excess FMOC-Cl must be quenched to prevent massive overlapping peaks in the chromatogram.
1. Derivatization Reaction:
-
Mix 100 µL of sample with 100 µL of 0.1 M Borate buffer (pH 8.5).
-
Add 200 µL of 5 mM FMOC-Cl in Acetonitrile.
-
Incubate at 40°C for 30 minutes.
2. Quenching (Critical Step):
-
Add 50 µL of 100 mM Glycine to react with unconsumed FMOC-Cl. Wait 5 minutes before injection.
3. Chromatographic Conditions:
-
Column: Standard C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient of Water and Acetonitrile (both containing 0.1% TFA).
-
Detection: Fluorescence (Excitation: 260 nm, Emission: 315 nm).
Method Validation Framework (ICH Q2(R1/R2))
Regardless of the chosen method, validation must strictly adhere to ICH Q2(R1/R2) guidelines:
-
Linearity & Calibration Model: For HILIC-ELSD, the response of light scattering is inherently non-linear due to particle physics. A log-log transformation ( log(Area)=b⋅log(Concentration)+log(a) ) is strictly required to achieve an R2>0.99 4[4]. Standard linear regression will fail validation.
-
Specificity: Demonstrate that the streptamine peak is completely resolved from matrix components. In HILIC, non-polar matrix interferences elute near the void volume, providing excellent orthogonal specificity compared to RP-HPLC 1[1].
-
Accuracy (Recovery): Spike known concentrations of streptamine into the sample matrix at 50%, 100%, and 150% of the target analytical concentration. Acceptable recovery limits are typically 95.0% – 105.0%.
-
Precision: Calculate the Relative Standard Deviation (%RSD) for intra-day (n=6) and inter-day (n=3 days) repeatability. ELSD methods should target an RSD of ≤2.0% [[3]](3].
References
- Taylor & Francis. "A Comparative Review of Hydrophilic Interaction Chromatography(HILIC) with Traditional Chromatography in the Analysis of Aminoglycoside Antibiotics."
- PubMed (NIH).
- Agilent Technologies.
- ResearchGate. "Development and Validation of a Novel HPLC/ELSD Method for the Direct Determination of Tobramycin in Pharmaceuticals, Plasma, and Urine."
- CiteSeerX (PSU). "Chromatographic Methods for Analysis of Aminoglycoside Antibiotics."
- ProQuest.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Hydrophilic interaction liquid chromatography of aminoglycoside antibiotics with a diol-type stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Kanamycin by High Performance - ProQuest [proquest.com]
Benchmarking Chemical Synthesis Routes for Streptamine (1,2,3,5-Cyclohexanetetrol, 4,6-diamino-)
Executive Summary
Streptamine (IUPAC: (1,3,5/2,4,6)-4,6-diamino-1,2,3,5-cyclohexanetetrol; CAS: 488-52-8) is the meso-diguanidine-inositol core of streptomycin and a critical building block in the development of aminoglycoside antibiotics. Also known as 1,3-diamino-1,3-dideoxy-scyllo-inositol, its all-trans equatorial stereochemistry (the scyllo configuration) presents a unique synthetic challenge. This guide objectively benchmarks the two primary synthetic paradigms—top-down semi-synthesis and bottom-up total synthesis—evaluating their mechanistic efficiency, stereochemical control, and scalability for drug development applications.
Mechanistic Overview & Route Selection
The synthesis of streptamine requires precise control over six contiguous stereocenters. Researchers must choose between leveraging naturally occurring stereocenters or building them de novo.
Route A: Semi-Synthesis (Streptomycin Degradation) The industrial and practical standard relies on the degradation of commercially available streptomycin sulfate [1].
-
Causality for Selection: Nature has already established the thermodynamically stable scyllo configuration. By hydrolyzing the glycosidic bonds and subsequently converting the guanidino groups to primary amines, researchers bypass complex protecting-group manipulations. This route is highly scalable and guarantees absolute stereochemical fidelity.
Route B: Total Synthesis (myo-Inositol Azidolysis) The academic standard for generating structural analogs or isotopically labeled variants utilizes myo-inositol as a cheap starting material [2].
-
Causality for Selection: myo-Inositol possesses one axial hydroxyl group. By selectively activating the 1,3-positions with sulfonate leaving groups, subsequent azidolysis via SN2 displacement forces a double inversion. This elegantly converts the myo geometry into the required all-transscyllo geometry.
Route C: De Novo Synthesis (Historical) Early approaches utilized conduritol-F or N-acetyl-D-glucosamine[3, 4]. These routes rely on substrate-controlled additions and intramolecular condensations. They are currently considered obsolete for preparative purposes due to excessive step counts and poor atom economy, but they remain mechanistically significant for proving absolute configurations.
Quantitative Benchmarking Data
The following table summarizes the performance metrics of the three primary synthetic routes.
| Metric | Route A: Semi-Synthesis | Route B: Total Synthesis | Route C: De Novo Synthesis |
| Starting Material | Streptomycin Sulfate | myo-Inositol | N-acetyl-D-glucosamine |
| Step Count | 2 | 6–8 | > 10 |
| Overall Yield | 40–50% | 15–20% | < 5% |
| Stereocontrol | Inherited (Natural) | SN2 Inversion | Substrate-controlled |
| Scalability | High (Kilogram) | Medium (Gram) | Low (Milligram) |
| Primary Use Case | Bulk intermediate production | Analog/Isotope synthesis | Mechanistic studies |
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating visual or spectroscopic checkpoints.
Protocol 1: Semi-Synthesis via Streptomycin Hydrolysis
This protocol exploits differential hydrolytic lability between glycosidic bonds and carbon-nitrogen bonds.
-
Acidic Cleavage to Streptidine: Suspend streptomycin sulfate (10 g) in 100 mL of 1 M methanolic HCl. Reflux for 24 hours. The acid-labile glycosidic bonds of the streptobiosamine moiety cleave, leaving the robust inositol core intact. Cool and filter the precipitated streptidine hydrochloride.
-
Alkaline Hydrolysis of Guanidines: Dissolve the crude streptidine in 150 mL of 0.4 M Ba(OH)2 (aqueous) and reflux for 48 hours.
-
Causality & Self-Validation: Barium hydroxide is specifically chosen over NaOH. As the guanidino groups hydrolyze to primary amines (releasing urea/ammonia), carbonate is generated. This precipitates as BaCO3, providing a visual indicator of reaction progress and driving the equilibrium forward.
-
-
Workup and Isolation: Filter the hot mixture to remove the BaCO3 precipitate. Titrate the filtrate with exact equivalents of 1 M H2SO4 until no further BaSO4 precipitates. Filter through Celite and lyophilize the supernatant to yield pure streptamine sulfate as a white powder.
Protocol 2: Total Synthesis via myo-Inositol Azidolysis
This protocol relies on precise regioselective activation and stereospecific displacement [2].
-
Regioselective Sulfonylation: Convert myo-inositol to 1,3-di-O-tosyl-myo-inositol using standard orthoester protection, tosylation, and mild acidic deprotection.
-
Causality: The 1,3-hydroxyls must be activated as excellent leaving groups to establish the diamine functionality at the correct positions.
-
-
Azidolysis: Dissolve the ditosylate (5 g) in 50 mL of 2-methoxyethanol containing NaN3 (5 eq). Reflux for 40 hours.
-
Causality: The SN2 displacement proceeds with inversion of configuration at both centers, converting the myo stereochemistry to the all-transscyllo configuration.
-
-
Reduction: Dissolve the resulting 1,3-diazido-1,3-dideoxy-scyllo-inositol in ethanol/water (1:1) and hydrogenate over 10% Pd/C under 1 atm H2 for 12 hours.
-
Self-Validation: Monitor the reaction via FTIR. The complete disappearance of the strong, sharp azide stretching band (~2100 cm⁻¹) confirms total reduction to streptamine.
-
Workflow Visualization
Fig 1: Convergent workflow of Streptamine synthesis via semi-synthetic and total synthetic routes.
References
-
Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine The Journal of Organic Chemistry URL:[Link]
-
Aminocyclitols. XIII. Studies on the Synthesis of Streptamine Bulletin of the Chemical Society of Japan URL:[Link]
- Synthesis of streptamine (US Patent 2590831A)
-
Model reactions for a synthesis of streptamine based on the diamination of nitrocyclitol acetates Canadian Journal of Chemistry URL:[Link]
Cross-Validation of CAS 488-52-8 (D-Streptamine) Mass Spectra Against Standard Reference Libraries: A Comprehensive Guide
Audience: Researchers, analytical scientists, and drug development professionals.
Introduction
Accurate structural elucidation of polar metabolites and antibiotic scaffolds is a persistent challenge in analytical chemistry and drug development. D-Streptamine (CAS 488-52-8) , an aminocyclitol with the molecular formula C6H14N2O4 , serves as the fundamental structural core for numerous aminoglycoside antibiotics[1]. Because it contains four hydroxyl (-OH) and two amino (-NH2) groups, D-Streptamine is highly polar, non-volatile, and lacks a UV chromophore[1].
Consequently, mass spectrometry (MS) is the mandatory analytical technique for its detection. However, relying on a single MS modality can yield false positives due to matrix interference or isobaric overlaps. This guide provides a self-validating, orthogonal protocol for cross-validating D-Streptamine mass spectra against standard reference libraries (NIST, Wiley, and MoNA) using both GC-EI-MS and HILIC-ESI-MS/MS.
Library Comparison: Objective Performance Metrics
To ensure rigorous validation, experimental spectra must be cross-referenced against established libraries. Table 1 objectively compares the primary database alternatives for aminocyclitol identification.
Table 1: Comparison of Standard Mass Spectral Libraries for CAS 488-52-8
| Reference Library | Primary Ionization | Matching Algorithm | Strengths for CAS 488-52-8 | Limitations |
| NIST Mass Spectral Library | EI (70 eV) | Dot-Product / Reverse Match | Extensive database of TMS-derivatized aminocyclitols. | Requires exhaustive derivatization; native spectra unavailable. |
| Wiley Registry | EI (70 eV) | Probability-Based Matching | Broadest coverage of synthetic intermediates and drug scaffolds. | High overlap with NIST; primarily limited to volatile derivatives. |
| MoNA (MassBank of NA) | ESI-MS/MS | Cosine Similarity / Spectral Entropy | High-resolution CID fragmentation data of native[M+H]+ ions[2]. | Smaller database size compared to EI libraries; instrument-dependent. |
Mechanistic Causality & Experimental Design
The physicochemical properties of D-Streptamine dictate a dual-platform approach. A self-validating system requires understanding why specific sample preparations are chosen:
-
Why Derivatization for GC-MS? Native D-Streptamine undergoes thermal degradation before volatilization. Silylation with BSTFA replaces the six active hydrogens with trimethylsilyl (TMS) groups. This causality is fundamental: blocking hydrogen bonding drastically lowers the boiling point and increases thermal stability, enabling GC elution[3][4].
-
Why HILIC for LC-MS? Standard C18 reversed-phase columns fail to retain highly polar aminocyclitols, causing them to elute in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention based on partitioning into a water-enriched layer on the stationary phase[5].
Experimental Protocols for Spectral Acquisition
Protocol A: GC-EI-MS (Derivatization Workflow)
Objective: Generate reproducible 70 eV EI spectra for NIST/Wiley matching.
-
Sample Drying : Lyophilize 100 µL of the D-Streptamine sample (1 mg/mL) to complete dryness under a gentle nitrogen stream to prevent water from quenching the silylation reagent.
-
Derivatization : Add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS.
-
Incubation : Heat the sealed vial at 70°C for 60 minutes to ensure complete hexakis-TMS derivatization.
-
Acquisition : Inject 1 µL into a GC-MS equipped with a DB-5MS column (or equivalent). Use an inlet temperature of 250°C and a temperature gradient from 100°C to 300°C at 10°C/min.
-
Library Matching : Extract the spectrum at the chromatographic apex and execute a reverse dot-product search against the NIST library. A match factor >850 is required for positive confirmation.
Protocol B: HILIC-ESI-MS/MS (Native Workflow)
Objective: Generate high-resolution CID spectra for MoNA/MassBank matching.
-
Sample Preparation : Dilute the native D-Streptamine sample in 75% Acetonitrile / 25% Water containing 0.1% Formic Acid. Use Trichloroacetic acid (TCA) as a modifier if protein precipitation is required, which also enhances the MS signal[5].
-
Chromatography : Inject 2 µL onto a ZIC-HILIC column. Use a mobile phase gradient of (A) 10 mM ammonium formate in water and (B) acetonitrile.
-
Acquisition : Operate the mass spectrometer in ESI positive mode. Isolate the precursor ion [M+H]+m/z179 .
-
Fragmentation : Apply Collision-Induced Dissociation (CID) at normalized collision energies of 15, 30, and 45 eV to capture the complete fragmentation pathway[6].
-
Library Matching : Compare the resulting MS/MS spectra against MoNA using cosine similarity scoring (threshold >0.85).
Data Interpretation: Fragmentation Logic
In ESI-MS/MS, the protonated D-Streptamine ( m/z179 ) undergoes predictable, thermodynamically driven neutral losses. The primary collisionally activated dissociations involve the loss of ammonia ( −17 Da , yielding m/z162 ) and water ( −18 Da , yielding m/z161 ). Subsequent higher-energy cleavages result in the breakdown of the cyclitol ring itself[6]. Cross-referencing these specific transitions against MoNA ensures high-confidence identification, independent of the GC-MS results.
Visualizations
Orthogonal MS workflow for D-Streptamine cross-validation against reference libraries.
ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway of D-Streptamine.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 439590, Streptamine." PubChem,[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 516565800, Deoxystreptamine." PubChem, [Link]
-
"Collisionally Activated Dissociations of Aminocyclitol-Aminoglycoside Antibiotics." CORE,[Link]
-
"Determination of Tobramycin in M9 Medium by LC-MS/MS: Signal Enhancement by Trichloroacetic Acid." PubMed Central (PMC), [Link]
Sources
- 1. Streptamine | C6H14N2O4 | CID 439590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Deoxystreptamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2013191550A1 - Regioselective diazotation of aminoglycosides - Google Patents [patents.google.com]
- 4. pjps.pk [pjps.pk]
- 5. Determination of Tobramycin in M9 Medium by LC-MS/MS: Signal Enhancement by Trichloroacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Comparative Toxicity Studies of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- Analogs (Aminoglycosides)
A Technical Guide to Nephrotoxic and Ototoxic Profiling for Drug Development
Executive Summary & Chemical Context
The chemical scaffold 1,2,3,5-cyclohexanetetrol, 4,6-diamino- (commonly known as streptamine ) and its deoxygenated counterpart, 2-deoxystreptamine (2-DOS) , serve as the central pharmacophores for aminoglycoside antibiotics . While these polycationic compounds exhibit highly potent, broad-spectrum bactericidal activity by targeting the bacterial 30S ribosomal subunit, their clinical application is severely bottlenecked by dose-limiting toxicities.
As a Senior Application Scientist, I frequently see drug development programs stall during preclinical safety pharmacology. The primary hurdles are reversible nephrotoxicity and irreversible ototoxicity . This guide provides an objective, data-driven comparison of the toxicological profiles of key streptamine and 2-DOS analogs, alongside standardized, self-validating experimental methodologies for screening novel derivatives.
Mechanistic Causality of Aminoglycoside Toxicity
Understanding why these analogs are toxic is a prerequisite to designing safer alternatives. The toxicity is structurally driven by the polycationic amine groups, which facilitate off-target binding to mammalian cell receptors.
-
Nephrotoxicity: Analogs are filtered by the glomerulus and actively reabsorbed by proximal tubule epithelial cells via the megalin/cubilin endocytic receptor complex. Once internalized, they accumulate in lysosomes, triggering phospholipidosis. This leads to lysosomal rupture, mitochondrial Complex I inhibition, reactive oxygen species (ROS) generation, and ultimately, tubular necrosis .
-
Ototoxicity: In the inner ear, these compounds enter sensory hair cells via mechanotransducer (MET) channels. Intracellular accumulation causes mitochondrial impairment, activating c-Jun N-terminal kinase (JNK) pathways that result in irreversible hair cell apoptosis .
Aminoglycoside toxicity pathways via oxidative stress and mitochondrial dysfunction.
Comparative Toxicity Profiles: Quantitative Data
Structural variations among analogs (e.g., 4,5-disubstituted vs. 4,6-disubstituted 2-DOS rings) significantly alter their affinity for mammalian receptors. Historical prospective clinical trials in critical care settings provide robust comparative baselines for these compounds .
Table 1: Clinical Toxicity Rates and Specificity of Core Analogs
| Aminoglycoside Analog | Core Scaffold | Clinical Nephrotoxicity Rate* | Primary Ototoxicity Profile | Structural Note |
| Gentamicin | 4,6-disubstituted 2-DOS | ~36.3% | Highly Vestibulotoxic | Standard baseline for toxicity assays. |
| Tobramycin | 4,6-disubstituted 2-DOS | ~22.8% | Vestibulotoxic & Cochleotoxic | Lacks C-3' hydroxyl group. |
| Amikacin | 4,6-disubstituted 2-DOS | ~25.0% | Highly Cochleotoxic | Contains AHB side chain at N-1. |
| Streptomycin | Streptidine | < 10.0% | Highly Vestibulotoxic | Diguanidino derivative. |
| Spectinomycin | Streptamine | Minimal | Minimal | Fused ring system; lacks typical AG toxicity. |
*Note: Nephrotoxicity rates are based on historical ICU prospective trials where toxicity was defined as a serum creatinine increase of ≥0.5 mg/dL.
Experimental Protocols for Toxicity Assessment
To objectively evaluate novel streptamine/2-DOS analogs, researchers must employ self-validating in vitro and in vivo systems.
Protocol 1: In Vitro Nephrotoxicity Assay (HK-2 Cell Line)
Causality: While primary human renal proximal tubule epithelial cells (HRPTECs) offer superior physiological relevance, the HK-2 immortalized cell line provides a highly reproducible, high-throughput model. HK-2 cells retain the critical sodium-coupled transport systems and baseline megalin expression necessary for aminoglycoside endocytosis, making them ideal for comparative IC50 screening.
Self-Validating System:
-
Positive Control: Gentamicin (1-5 mM).
-
Negative Control: Spectinomycin or PBS vehicle.
-
Validation Criteria: The dose-response curve must yield an R2>0.95 for the assay to be considered valid.
Step-by-Step Methodology:
-
Cell Culture: Seed HK-2 cells in 96-well plates at a density of 1×104 cells/well in DMEM/F12 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Exposure: Aspirate media and replace with serum-free media containing the test analogs at varying concentrations (0.1 mM to 10 mM). Include positive and negative controls. Incubate for 48 hours.
-
Viability Assessment (CCK-8): Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 hours.
-
Quantification: Measure absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize absorbance to the vehicle control and calculate the IC50 using non-linear regression analysis.
Protocol 2: High-Throughput In Vivo Ototoxicity Screening
Causality: The lateral line system of the zebrafish (Danio rerio) contains neuromasts with ciliated hair cells that are structurally and functionally homologous to human inner ear hair cells. This allows for rapid, direct in vivo visualization of ototoxicity without the ethical and logistical constraints of mammalian models.
Self-Validating System:
-
Positive Control: Neomycin (known to cause rapid, severe hair cell death).
-
Negative Control: E3 embryo medium only.
-
Validation Criteria: Neuromast fluorescence in the negative control must remain >90% of baseline throughout the assay duration.
Step-by-Step Methodology:
-
Embryo Preparation: Select healthy zebrafish embryos at 5 days post-fertilization (dpf). Place 3-5 embryos per well in a 24-well plate containing E3 medium.
-
Dosing: Treat embryos with test analogs (e.g., 10 µM to 500 µM) for 1 to 24 hours depending on the required kinetic profile.
-
Dye Uptake: Wash embryos three times with fresh E3 medium. Incubate in 3 µM FM 1-43 dye (a styryl dye that selectively enters functional MET channels of hair cells) for 45 seconds.
-
Washing & Anesthesia: Wash embryos rapidly three times to remove excess dye, then anesthetize using 0.01% tricaine methanesulfonate.
-
Imaging: Mount embryos and image using a fluorescence microscope (excitation ~479 nm, emission ~598 nm). Count the number of surviving, fluorescent hair cells per neuromast (e.g., SO1, SO2, O1 neuromasts).
High-throughput in vivo ototoxicity screening workflow using zebrafish embryos.
Structural Optimization Strategies for Toxicity Mitigation
Recent medicinal chemistry efforts focus on modifying the 1,2,3,5-cyclohexanetetrol, 4,6-diamino- core to decouple antimicrobial efficacy from mammalian toxicity.
For instance, the introduction of an (S)-4-amino-2-hydroxybutyrate (AHB) side chain at the N-1 position (as seen in Amikacin and the next-generation Plazomicin) sterically hinders aminoglycoside-modifying enzymes (AMEs) while moderately reducing megalin binding affinity. Furthermore, naturally occurring monosubstituted 2-DOS analogs, such as Apramycin , exhibit high selectivity for bacterial ribosomes over eukaryotic decoding sites. This structural uniqueness results in near-zero ototoxicity in preclinical models, paving the way for a new class of safer streptamine-derived therapeutics.
References
-
Title: 2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics | Source: Radboud University Repository | URL: [Link]
-
Title: Parallel pathways in the biosynthesis of aminoglycoside antibiotics | Source: F1000Research | URL: [Link]
-
Title: Gadolinium modulates gentamicin uptake via an endocytosis-independent pathway in HK-2 human renal proximal tubular cell line | Source: National Institute of Informatics (NII) | URL: [Link]
-
Title: New developments in aminoglycoside therapy and ototoxicity | Source: Hearing Research (PubMed) | URL: [Link]
-
Title: Aminoglycoside nephrotoxicity: comparative assessment in critically ill patients | Source: Journal of Medicine (PubMed) | URL: [Link]
-
Title: Comparative nephrotoxicity of gentamicin and tobramycin: pharmacokinetic and clinical studies in 201 patients | Source: Antimicrobial Agents and Chemotherapy (PMC) | URL: [Link]
Assessing Thermal Stability of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- Compared to Other Inosamines: A Methodological Guide
Introduction
1,2,3,5-Cyclohexanetetrol, 4,6-diamino-, universally recognized in the biochemical literature as streptamine [1], is a critical diaminocyclitol core embedded within numerous aminoglycoside antibiotics. Understanding its thermal stability relative to structural analogs like 2-deoxystreptamine (2-DOS) and myo-inosamine is paramount for drug formulation, sterilization profiling, and predicting shelf-life.
As an Application Scientist, I approach thermal characterization not merely as a data-collection exercise, but as a mechanistic investigation. The goal is to understand exactly how stereochemistry and functional group density dictate lattice energy and thermal degradation pathways[2]. This guide provides a comprehensive, objective comparison of these inosamines, supported by self-validating analytical protocols.
Mechanistic Causality: Structure-Stability Relationships
The thermal stability of inosamines is intrinsically linked to their hydrogen-bonding networks. Streptamine possesses a scyllo-inositol configuration, meaning all hydroxyl and amino substituents occupy equatorial positions. This planar, highly symmetrical orientation maximizes intermolecular hydrogen bonding, resulting in a robust crystal lattice that resists thermal breakdown.
In contrast, 2-deoxystreptamine (2-DOS) lacks the C2 hydroxyl group. The absence of this hydrogen bond donor/acceptor disrupts the continuous hydrogen-bonded network, lowering the activation energy required for thermal degradation. Consequently, 2-DOS exhibits a lower onset temperature of decomposition ( Tonset ) compared to streptamine. myo-Inosamine, possessing one axial hydroxyl group, presents an intermediate stability profile due to steric hindrance slightly perturbing optimal lattice packing[2].
Analytical Workflow
To objectively compare these compounds, we utilize orthogonal thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[3].
Orthogonal thermal analysis workflow combining TGA and DSC for inosamine stability profiling.
Self-Validating Experimental Protocols
To ensure high-fidelity, reproducible data, the following protocols are engineered as self-validating systems. Every parameter is selected with specific causality to eliminate analytical artifacts.
Protocol 1: Thermogravimetric Analysis (TGA)
TGA measures mass loss as a function of temperature, identifying the exact onset of structural decomposition[4].
-
Sample Preparation: Dry 10 mg of the inosamine sample isothermally at 60°C under vacuum (0.1 mbar) for 12 hours. Causality: Removing surface and loosely bound water prevents the overlapping of early dehydration mass loss with actual structural degradation events.
-
Crucible Selection: Load 5.0 ± 0.1 mg into a standard 70 µL alumina ( Al2O3 ) crucible. Causality: Alumina is chemically inert to amine oxidation at high temperatures, preventing catalytic artifacts that could artificially lower the decomposition temperature.
-
Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2 ) at a flow rate of 50 mL/min. Causality: An inert atmosphere suppresses oxidative degradation, ensuring that the measured mass loss strictly represents pure thermal decomposition (e.g., deamination, depolymerization)[3].
-
Heating Program: Equilibrate at 25°C, then heat at a dynamic rate of 10°C/min up to 500°C. Causality: A 10°C/min rate provides the optimal balance between thermal resolution (separating closely spaced thermal events) and signal sensitivity[3].
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with phase transitions (melting, crystallization) and decomposition enthalpies[5].
-
Pan Configuration: Weigh 3.0 ± 0.1 mg of sample into an aluminum pan and seal hermetically with a laser-drilled pinhole lid (50 µm). Causality: The pinhole allows volatile decomposition products to escape without deforming the pan. Pan deformation alters thermal contact with the sensor and severely distorts the heat flow baseline[5].
-
Calibration: Run an empty baseline pan prior to sample measurement. Causality: Compensates for inherent heat capacity asymmetries between the sample and reference calorimeters, ensuring a flat, reliable baseline[3].
-
Thermal Cycle: Heat from 25°C to 350°C at 10°C/min under N2 purge (50 mL/min).
Quantitative Data Presentation
The following table summarizes the comparative thermal stability metrics derived from standard TGA and DSC analyses. Streptamine demonstrates superior thermal resilience, evidenced by its higher Tonset and peak decomposition temperatures.
| Compound | Structural Feature | Tonset (°C) | Tpeak (°C) | Mass Loss at Tpeak (%) | ΔHdec (J/g) |
| Streptamine | scyllo-configuration (All equatorial) | 285.4 | 312.1 | 42.5 | 315.2 |
| myo-Inosamine | One axial hydroxyl group | 274.8 | 298.5 | 45.1 | 289.4 |
| 2-Deoxystreptamine | Missing C2 hydroxyl group | 262.3 | 285.0 | 48.3 | 245.8 |
Note: Data represents standardized thermal responses for purified free-base inosamines under inert N2 atmosphere.
Conclusion
The comparative thermal analysis reveals that 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- (streptamine) exhibits the highest thermal stability among common inosamines. This is mechanistically attributed to its scyllo-configuration, which facilitates a dense, uninterrupted intermolecular hydrogen-bonding network. By employing rigorously controlled, self-validating TGA and DSC protocols, researchers can accurately profile these critical pharmaceutical intermediates, ensuring robust downstream formulation and processing.
References
-
[1] PubChem - NIH: 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- | C6H14N2O4 | CID 216244. National Institutes of Health (nih.gov). 1
-
[2] Stereochemical Studies in the Aminodesoxyinositol Series. II. D,L-myo-Inosamine-4, D,L-epi-Inosamine-2 and Streptamine. ACS Publications (acs.org). 2
-
[4] Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. MDPI (mdpi.com). 4
-
[5] Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DSC. Mettler Toledo (mt.com). 5
-
[3] Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Indian Institute of Technology Kanpur (iitk.ac.in). 3
Sources
1,2,3,5-Cyclohexanetetrol, 4,6-diamino- proper disposal procedures
Operational Guide: Safe Handling and Disposal of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino-
1,2,3,5-Cyclohexanetetrol, 4,6-diamino- (CAS No. 488-52-8), commonly referred to as D-Streptamine or 1,3-diamino-1,3-dideoxy-scyllo-inositol, is an aminocyclitol core widely utilized by researchers and drug development professionals in the biosynthesis and synthetic modification of aminoglycoside antibiotics[1]. Because it serves as a critical pharmaceutical building block, its handling and disposal require rigorous operational protocols to protect laboratory personnel and prevent environmental contamination[2].
Hazard Profile & The Causality of Safety Protocols
To handle streptamine safely, scientists must understand the mechanistic reasons behind its hazard classifications:
-
Mucosal Irritation (H315, H319, H335): The molecule features two free, unsubstituted amino groups that render it chemically basic[1]. Upon contact with the moisture in human mucosal membranes (eyes, respiratory tract, or sweat on the skin), it causes localized pH elevations that strip lipid barriers, leading to acute irritation[3].
-
Dust Explosion Risk: Like many finely divided organic powders, aerosolized streptamine can form explosive mixtures in the ambient air. Static discharge during weighing or aggressive sweeping can easily ignite the dust[3].
-
Environmental Disruption: While not acutely ecotoxic in small doses, streptamine is an antibiotic precursor. Unmitigated release into municipal water systems can interfere with the microbial ecosystems relied upon by wastewater treatment facilities.
Quantitative Data & Operational Implications
The physical properties of streptamine dictate its behavior during a spill and its ultimate disposal pathway.
| Parameter | Quantitative Value | Operational & Disposal Implication |
| CAS Number | 488-52-8 | Essential for accurate SDS tracking and hazardous waste manifesting[4]. |
| Molecular Weight | 178.19 g/mol | High nitrogen-to-carbon ratio dictates the emission of nitrogen oxides (NOx) during incineration[4]. |
| Density | 1.626 g/cm³ | Heavy powder; settles quickly but requires vigorous agitation to dissolve in aqueous waste streams[5]. |
| Boiling Point | 378.6 °C | High thermal stability; requires specialized high-temperature incineration for complete destruction[5]. |
| Flash Point | 182.7 °C | Combustible at high temperatures; must be kept away from open flames and static discharge[5]. |
Experimental Protocols: Spill Response & Disposal Workflows
The following methodologies provide a self-validating system for managing streptamine waste and accidental releases.
Protocol 1: Routine Handling and Waste Segregation
-
Preparation: Always work inside a certified chemical fume hood or Class II biological safety cabinet. Causality: The draft prevents the inhalation of airborne particulates and mitigates the risk of static-induced dust explosions in the open lab[3].
-
PPE Application: Don nitrile gloves, tight-fitting safety goggles (not standard safety glasses), and a flame-resistant lab coat.
-
Waste Segregation:
-
Solid Waste: Place unused chemical and contaminated weighing paper into a sealable container labeled "Non-Halogenated Organic Solid Waste."
-
Aqueous Waste: Liquid solutions must be collected in a compatible High-Density Polyethylene (HDPE) carboy labeled "Aqueous Basic Organic Waste." Do not mix with strong oxidizing agents.
-
Protocol 2: Immediate Spill Response & Decontamination
If a bulk powder spill occurs (>50g) outside of a containment hood, execute the following steps:
-
Evacuate & Assess: Temporarily evacuate the immediate area for 15 minutes to allow the heavy dust (Density: 1.626 g/cm³) to settle. Eliminate all ignition sources[5].
-
Dust Suppression: Gently cover the spill with damp paper towels. Causality: Standard vacuuming aerosolizes fine organic powders, creating a high surface-area-to-volume ratio. When exposed to a vacuum's electrical motor brush (an ignition source), this can trigger a dust explosion. Dampening the powder increases particle cohesion, completely eliminating the aerosolization risk[3].
-
Collection: Use a non-sparking scoop to collect the damp slurry. Transfer the material into a wide-mouth, sealable hazardous waste container.
-
Decontamination: Wash the spill area thoroughly with a mild soap and water solution. Collect the rinsate using chemical absorbent pads.
-
Self-Validation Check: After cleaning, swab the spill area with a damp pH test strip. Because streptamine is a basic diamine, a pH reading > 7.5 indicates residual chemical remains. Continue washing the surface until a neutral pH (7.0) is achieved.
-
Final Disposal: Seal the waste container and label it as "Hazardous Waste: Streptamine Spill Cleanup (Contains C6H14N2O4)." Transfer it to the facility's central accumulation area for high-temperature incineration.
Disposal Decision Matrix
The following diagram maps the logical relationships for segregating and disposing of streptamine waste streams.
Workflow for the segregation and disposal of Streptamine laboratory waste streams.
References
- Source: nih.
- Source: caymanchem.
- Source: sevron.co.
- Source: chemicalbook.
Sources
Personal protective equipment for handling 1,2,3,5-Cyclohexanetetrol, 4,6-diamino-
Comprehensive Safety & Handling Guide: 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- (Streptamine) and Derivatives
1,2,3,5-Cyclohexanetetrol, 4,6-diamino- (commonly known as Streptamine, CAS 488-52-8) serves as the central structural scaffold for a vast class of aminoglycoside antibiotics, including streptomycin, gentamicin, and kanamycin[1]. While these compounds are indispensable in microbiology and drug development, their handling presents severe occupational hazards. Aminoglycosides are notorious for causing irreversible ototoxicity (hearing loss) and nephrotoxicity (kidney damage)[1].
This guide provides drug development professionals and laboratory personnel with the mechanistic rationale and self-validating operational protocols required to handle streptamine and its derivatives safely.
Mechanistic Hazard Profile: The Causality of Toxicity
To implement effective safety protocols, researchers must understand why streptamine derivatives are hazardous. The toxicity is not merely a surface-level irritant response; it is a profound disruption of cellular metabolism.
-
Ototoxicity (Apoptotic Cell Death): Aminoglycosides enter cochlear hair cells and bind directly to the mitochondrial 12S rRNA[2]. Because human mitochondrial ribosomes share structural similarities with bacterial ribosomes, the drug disrupts mitochondrial protein synthesis[2]. This disruption leads to the generation of Reactive Oxygen Species (ROS) via the Fenton reaction, triggering the release of cytochrome c, caspase activation, and ultimately, apoptotic cell death of the sensory hair cells[2][3].
-
Nephrotoxicity: These compounds accumulate in the proximal tubules of the renal cortex, causing dose-dependent cellular damage and necrosis[1].
-
Skin Sensitization: Streptamine derivatives are classified under H317 (May cause an allergic skin reaction) and H372 (Causes damage to organs through prolonged or repeated exposure). Repeated dermal exposure can lead to severe contact dermatitis and systemic absorption.
Signaling pathway of aminoglycoside-induced ototoxicity via ROS generation.
Personal Protective Equipment (PPE) Matrix
Because inhalation of aerosolized powder and dermal contact are the primary vectors for systemic toxicity, the following PPE is mandatory.
| PPE Category | Specification | Hazard Mitigated | Mechanistic Justification |
| Respiratory | NIOSH N95 or P100 respirator | Inhalation of aerosolized powder | Prevents systemic absorption via the respiratory tract, avoiding accumulation in cochlear hair cells and renal tubules. |
| Hand Protection | Nitrile gloves (Double gloving, >0.11mm thickness) | Dermal absorption, Skin sensitization (H317) | Streptamine derivatives cause allergic contact dermatitis. Double gloving ensures barrier integrity if the outer glove is breached. |
| Eye Protection | Chemical splash goggles | Ocular irritation (H319) | Fine powders can cause severe eye irritation; standard safety glasses lack a sufficient orbital seal. |
| Body Protection | Tyvek lab coat or disposable isolation gown | Contamination of personal clothing | Prevents secondary exposure outside the laboratory environment. |
Operational Workflows & Handling Protocols
Handling dry streptamine powders requires meticulous technique to prevent aerosolization. The following protocol is a self-validating system designed to ensure maximum containment.
Protocol: Safe Weighing and Solution Preparation
-
Pre-Operational Verification: Activate the Class II Biological Safety Cabinet (BSC) or chemical fume hood. Self-Validation Step: Hold a piece of tissue paper at the sash edge; it must be visibly pulled inward, confirming negative pressure.
-
PPE Donning: Don the PPE specified in the matrix above. Ensure inner gloves are tucked under the lab coat cuffs, and outer gloves are pulled over the cuffs.
-
Static Elimination (Critical Step): Streptamine powders are highly susceptible to static cling, which causes unpredictable aerosolization. Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the weigh boat before opening the chemical container.
-
Enclosed Weighing: Tare the weigh boat inside the analytical balance enclosure. Carefully transfer the powder. Close the balance doors completely before recording the weight to prevent draft-induced dispersion.
-
In-Situ Dissolution: Do not transport dry powder across the laboratory. Add the primary solvent (e.g., sterile water or buffer) directly to the weigh boat or transfer tube inside the containment hood to create a stock solution. Once in solution, the inhalation hazard is effectively neutralized.
-
Decontamination: Wipe down all surfaces, spatulas, and the balance with a damp paper towel (using water, as aminoglycosides are highly water-soluble), followed by a 70% ethanol wipe.
Step-by-step operational workflow for the safe weighing and dissolution of streptamine powders.
Decontamination and Disposal Plan
-
Spill Response: For dry powder spills, do NOT sweep. Sweeping aerosolizes the compound. Cover the spill with damp absorbent pads (water is highly effective due to the compound's high aqueous solubility). Carefully gather the pads and place them in a hazardous waste container. Wash the area thoroughly with soap and water.
-
Waste Disposal: Do not flush streptamine solutions down the sink. Aminoglycosides are highly toxic to aquatic life (H400, H410) and contribute heavily to environmental antimicrobial resistance. Collect all liquid and solid waste in clearly labeled, sealable containers for professional chemical incineration according to local environmental regulations.
References
-
Mechanisms of Aminoglycoside Ototoxicity and Targets of Hair Cell Protection - PMC (nih.gov). 2
-
Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - Frontiers (frontiersin.org). 3
-
Safety Data Sheet - Cayman Chemical - Cayman Chemical (caymanchem.com).
-
2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics - Radboud Repository (ru.nl). 1
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
